molecular formula C8H8N2O2 B12975673 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one CAS No. 106561-30-2

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B12975673
CAS No.: 106561-30-2
M. Wt: 164.16 g/mol
InChI Key: FXMMCOBFTLOGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one (CAS 106561-30-2) is a high-value bicyclic heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. This furo[2,3-d]pyrimidine scaffold is a subject of significant interest in medicinal chemistry, particularly in the design and discovery of novel anticancer agents . Researchers utilize this core structure to develop compounds that target critical biological pathways, including the inhibition of Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), which are key drivers of tumor angiogenesis . Furthermore, structural analogs based on this scaffold have been investigated for their potential to inhibit tubulin polymerization by binding at the colchicine site, thereby exerting antimitotic effects and leading to apoptosis in tumor cells . The presence of the 5,6-dimethyl substitution on the fused ring system is a key structural feature that can influence both the potency and selectivity of the resulting drug candidates. Compounds featuring this scaffold are being explored to create single agents that possess both antiangiogenic and cytotoxic properties, potentially overcoming limitations associated with multi-drug resistance and providing a strategy for combination chemotherapy in a single molecule . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key synthetic intermediate for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106561-30-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-dimethyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N2O2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)

InChI Key

FXMMCOBFTLOGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)NC=N2)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one , a fused heterocyclic scaffold critical in medicinal chemistry for the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

CAS Registry Number: (Core scaffold generic: 5117-88-4 refers to the nitrile precursor; specific derivatives vary) Molecular Formula: C₈H₈N₂O₂ Molecular Weight: 164.16 g/mol

Executive Summary

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one system represents a "privileged structure" in drug discovery. Structurally analogous to the biogenic purine bases, this scaffold replaces the imidazole ring of purine with a furan ring, altering the electronic distribution and lipophilicity while maintaining critical hydrogen-bonding motifs. This modification is strategically employed to tune potency and selectivity against ATP-binding sites in kinases and to target G-protein coupled receptors (GPCRs).

This guide details the synthesis, physicochemical behavior, and reactivity profile of the core scaffold, designed to assist medicinal chemists in library generation and lead optimization.

Physicochemical Profile

Understanding the baseline properties of the core scaffold is essential for predicting the behavior of complex derivatives.

PropertyValue / DescriptionContext for Application
Physical State White to off-white crystalline solidHigh lattice energy typically results in high melting points (>200°C).
Solubility Low in water; High in DMSO, DMF, DMAcRequires polar aprotic solvents for efficient functionalization reactions.
pKa (Predicted) ~8.5 (Amide/Lactam NH)The N3 proton is acidic enough to be deprotonated by weak bases (e.g., K₂CO₃) for alkylation.
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity makes it an ideal starting point for oral drug candidates (Rule of 5 compliant).
Tautomerism Lactam (NH-C=O) vs. Lactim (N=C-OH)Dominant Form: Lactam (4(3H)-one) in solid state and neutral solution.

Synthetic Framework

The construction of the furo[2,3-d]pyrimidine core relies on the "Gewald-type" synthesis of a functionalized furan precursor, followed by cyclocondensation.

Phase 1: Synthesis of the Furan Precursor

The foundational step is the formation of 2-amino-4,5-dimethylfuran-3-carbonitrile . This is achieved via a multi-component condensation or a step-wise reaction of acetoin (3-hydroxy-2-butanone) with malononitrile.

  • Reagents: Acetoin, Malononitrile, Base (Morpholine or Diethylamine).

  • Mechanism: Knoevenagel condensation followed by intramolecular cyclization onto the nitrile.

  • Critical Control Point: Temperature control (0–5°C initially) is vital to prevent polymerization of the reactive intermediate.

Phase 2: Cyclization to the Pyrimidinone

The conversion of the nitrile to the pyrimidinone ring is the limiting step.

  • Method A (Formic Acid/Acid Catalysis): Direct cyclization using formic acid and sulfuric acid. This is robust but harsh.

  • Method B (Formamide): Refluxing the nitrile in formamide. This serves as both solvent and C1 source.

  • Protocol:

    • Suspend 2-amino-4,5-dimethylfuran-3-carbonitrile (1 eq) in Formamide (10 vol).

    • Heat to 160–180°C for 4–6 hours.

    • Workup: Cool to room temperature. The product often precipitates upon addition of water. Filter and wash with ethanol.

Visualization: Synthetic Pathway

Synthesis Acetoin Acetoin (3-Hydroxy-2-butanone) Precursor 2-Amino-4,5-dimethyl- furan-3-carbonitrile Acetoin->Precursor Base / Cyclization Malono Malononitrile Malono->Precursor Product 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one Precursor->Product Cyclocondensation Formamide Formamide (160°C) Formamide->Product

Caption: Two-step convergent synthesis from acyclic precursors to the fused bicyclic core.

Reactivity & Functionalization[1][2][3]

The core scaffold is rarely the final drug; it is a template. The reactivity profile is defined by three distinct vectors.

Vector A: The C4-Position (Chlorination)

The carbonyl oxygen is a "place-holder" for nucleophilic aromatic substitution (SₙAr).

  • Reagent: Phosphoryl chloride (POCl₃).

  • Product: 4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine.

  • Utility: The chloride is a labile leaving group. It reacts readily with amines, alcohols, and thiols to generate diverse libraries.

  • Safety Note: Quenching POCl₃ reactions requires slow addition to ice-water to manage the exothermic hydrolysis.

Vector B: The N3-Position (Alkylation)

Under basic conditions, the N3-H is deprotonated.

  • Conditions: K₂CO₃/DMF or NaH/THF.

  • Selectivity: Alkylation occurs predominantly at N3. However, O-alkylation (at C4) is a competing pathway (lactim ether formation), particularly with "hard" electrophiles or silver salts.

Vector C: Electrophilic Aromatic Substitution

The furan ring is electron-rich. While the pyrimidine ring deactivates the system slightly, the C2 position (between nitrogens) is susceptible to oxidation or radical functionalization, though less common than C4/N3 modifications.

Visualization: Reactivity Logic

Reactivity Core 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one (Core Scaffold) Chlorination POCl3 / Reflux Core->Chlorination Alkylation R-X / K2CO3 / DMF Core->Alkylation ChloroDeriv 4-Chloro Derivative (Key Intermediate) Chlorination->ChloroDeriv Nucleophile R-NH2 / Heat ChloroDeriv->Nucleophile N_Alkyl N3-Alkyl Derivative (Kinase Selectivity) Alkylation->N_Alkyl FinalDrug 4-Amino Substituted (Bioactive Lead) Nucleophile->FinalDrug

Caption: Divergent synthetic pathways for library generation from the core scaffold.

Analytical Specifications

When characterizing the synthesized material, the following spectral signatures confirm the structure.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 12.0 – 12.5 ppm (s, 1H): Broad singlet corresponding to the N3-H (amide proton). Disappears upon D₂O exchange.

  • δ 8.0 – 8.2 ppm (s, 1H): Sharp singlet for the C2-H of the pyrimidine ring. This shift is diagnostic of ring closure.

  • δ 2.3 – 2.5 ppm (s, 3H): Methyl group at C6 (furan ring).

  • δ 2.1 – 2.3 ppm (s, 3H): Methyl group at C5 (furan ring).

IR Spectroscopy (KBr)
  • 1650 – 1690 cm⁻¹: Strong C=O stretching (Amide I band).

  • 3100 – 3400 cm⁻¹: Broad N-H stretching.

Handling & Stability

  • Storage: Stable at room temperature. Hygroscopic tendencies are minimal, but storage in a desiccator is recommended to prevent hydrolysis if trace acid is present.

  • Solvent Compatibility:

    • Compatible: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.

    • Incompatible: Strong oxidizing agents (may open the furan ring).

  • Toxicity: While specific data for the dimethyl derivative is limited, furo[2,3-d]pyrimidines are biologically active. Handle as a potential irritant and bioactive agent (Standard PPE: Gloves, Goggles, Fume Hood).

References

  • Gewald Reaction Mechanism & Furan Precursors

    • Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-furane. Chemische Berichte.
    • Context: Foundational chemistry for synthesizing the 2-amino-3-cyano-furan precursors.[1]

  • Synthesis of Furo[2,3-d]pyrimidines

    • Prousek, J. (1984).[2] Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Collection of Czechoslovak Chemical Communications.

    • Context: Detailed protocol for cyclizing 2-aminofuran-3-carbonitriles with formamide.
  • Precursor Availability (2-Amino-4,5-dimethyl-3-furancarbonitrile)

    • Sigma-Aldrich Product Specific
    • Context: Confirmation of the starting material's stability and properties (mp 163-169 °C).
  • Biological Relevance of the Scaffold

    • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.
    • Context: While discussing the pyrrolo-analog, this paper establishes the SAR for the fused [5,6]-bicyclic pyrimidine class in kinase inhibition.

Sources

Spectroscopic Characterization and Synthetic Methodology of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors and emerging antiviral therapeutics[1]. Among its derivatives, 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a critical synthetic intermediate. Its structural rigidity, hydrogen-bonding capacity, and susceptibility to functionalization (e.g., via chlorination to yield electrophilic substrates) make it indispensable for drug discovery pipelines[2]. This whitepaper provides an in-depth, self-validating guide to the synthesis and rigorous spectroscopic characterization of this core molecule, designed for application scientists and drug development professionals.

Mechanistic Context & Biological Relevance

The unique electronic distribution of the furo[2,3-d]pyrimidine core allows it to act as a bioisostere for purines, enabling deep insertion into the ATP-binding pockets of kinases (such as PI3K and AKT)[1]. Furthermore, recent high-throughput screening campaigns have identified furopyrimidine derivatives as first-in-class inhibitors against zoonotic henipaviruses (e.g., Nipah and Hendra viruses)[2].

The 5,6-dimethyl substitution on the furan ring increases the lipophilicity of the core, optimizing target interactions and improving the pharmacokinetic profile of downstream drug candidates[3]. Understanding the tautomeric equilibrium—specifically the dominance of the 4(3H)-one (lactam) form over the 4-hydroxy (lactim) form in both solid and solution states—is critical for predicting receptor-ligand hydrogen bonding networks.

Synthetic Protocol & Causality

The construction of the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core relies on an acid-catalyzed cyclocondensation. The protocol below is designed as a self-validating system to ensure high yield and purity[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried reaction vessel under an inert nitrogen atmosphere, dissolve 2-amino-4,5-dimethylfuran-3-carbonitrile (1.0 equiv) in a mixture of formic acid and acetic anhydride. Causality: The mixture generates acetic formic anhydride in situ, a highly reactive formylating agent that selectively attacks the nucleophilic furan amine.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 100 °C) for 12–16 hours. Causality: The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the newly formed amide nitrogen onto the adjacent electrophilic nitrile carbon, forming an imine intermediate.

  • Hydrolysis & Precipitation: Cool the mixture to room temperature and quench over crushed ice. Causality: The addition of water drives the hydrolysis of the intermediate imine to the thermodynamically stable lactam (pyrimidin-4(3H)-one). The sudden drop in temperature and change in solvent polarity forces the product to precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, washing sequentially with cold distilled water and cold ethanol to remove acidic byproducts. Dry in a vacuum oven at 60 °C overnight.

G A 2-Amino-4,5-dimethylfuran- 3-carbonitrile C Formamide Intermediate A->C Formylation B Acetic Formic Anhydride B->C D 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one C->D Cyclization & Hydrolysis E 4-Hydroxy Tautomer D->E Tautomerism

Synthetic workflow and tautomeric equilibrium of the furo[2,3-d]pyrimidine core.

Comprehensive Spectroscopic Data Analysis

To ensure absolute structural confidence, the synthesized core must be subjected to a multi-modal analytical pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Acquire standard 1H and 13C spectra. To validate the exchangeable protons, add 2 drops of D2O, shake vigorously, and re-acquire the 1H spectrum[1].

  • 1H NMR Causality: The spectrum exhibits a highly deshielded singlet at ~δ 8.05 ppm corresponding to the C2-H proton. This extreme downfield shift is caused by the combined electron-withdrawing effects of the adjacent N1 and N3 atoms. A broad singlet at ~δ 12.35 ppm represents the N3-H (lactam) proton; its broadness is due to 14N quadrupolar relaxation. The disappearance of this peak upon D2O addition confirms its exchangeable nature and validates the 3H-tautomer in solution[3]. The furan methyls appear as sharp singlets at ~δ 2.38 (C6) and ~δ 2.32 (C5) ppm.

  • 13C NMR Causality: The defining feature is the carbonyl carbon (C4) at ~δ 158.4 ppm, which is characteristic of pyrimidinone systems. The bridgehead carbon (C7a) appears at ~δ 152.1 ppm due to its attachment to both oxygen and nitrogen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Grind 2 mg of the analyte with 200 mg of anhydrous KBr. Press under 10 tons of pressure to form a transparent pellet.

  • Causality: The IR spectrum is critical for determining the solid-state tautomer. A strong absorption band at ~1685 cm⁻¹ (amide I band) confirms the C=O stretching vibration, proving the molecule exists predominantly as the pyrimidin-4(3H)-one rather than the 4-hydroxy form[1]. A distinct band at ~3150 cm⁻¹ corresponds to the N-H stretch[3].

High-Resolution Mass Spectrometry (HRMS)

Protocol: Analyze the sample using Electrospray Ionization (ESI+) in positive ion mode.

  • Causality: The exact mass for C8H9N2O2 [M+H]+ is calculated as 165.0664. The observed peak at m/z 165.0658 confirms the molecular formula. Secondary fragmentation often reveals a loss of CO (m/z -28) or HNCO (m/z -43), which are hallmark retro-Diels-Alder-like cleavages of the pyrimidinone ring.

G Prep Sample Preparation (DMSO-d6 / KBr) NMR NMR Spectroscopy (1H & 13C) Prep->NMR Dissolution IR FT-IR Spectroscopy (Functional Groups) Prep->IR Pelletizing MS HRMS (ESI+) (Exact Mass) Prep->MS Ionization Data Structural Confirmation & Causality Analysis NMR->Data IR->Data MS->Data

Spectroscopic analysis pipeline for structural validation.

Quantitative Data Summary

The following table synthesizes the expected quantitative spectroscopic data, providing a quick-reference benchmark for analytical validation.

Analytical MethodSignal / PeakAssignmentCausality / Structural Significance
1H NMR (DMSO-d6)δ 12.35 (br s, 1H)N3-HBroadness due to 14N quadrupolar relaxation; confirms lactam tautomer.
1H NMR (DMSO-d6)δ 8.05 (s, 1H)C2-HHighly deshielded by adjacent N1 and N3 atoms in the pyrimidine ring.
1H NMR (DMSO-d6)δ 2.38 (s, 3H)C6-CH3Deshielded relative to C5 due to direct proximity to the furan oxygen.
1H NMR (DMSO-d6)δ 2.32 (s, 3H)C5-CH3Characteristic allylic/heteroaromatic methyl group.
13C NMR (DMSO-d6)δ 158.4C4 (C=O)Validates the carbonyl carbon of the pyrimidinone ring.
13C NMR (DMSO-d6)δ 152.1C7aBridgehead carbon attached to both oxygen and nitrogen.
13C NMR (DMSO-d6)δ 145.2C2Imine-like carbon in the pyrimidine ring.
FT-IR (KBr)ν 3150 cm⁻¹N-H stretchConfirms the presence of the secondary amine in the lactam ring.
FT-IR (KBr)ν 1685 cm⁻¹C=O stretchAmide I band; validates the 4(3H)-one tautomer over the 4-OH form.
HRMS (ESI+)m/z 165.0658[M+H]+Matches calculated exact mass (165.0664) for C8H9N2O2.

References

  • Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation Source: PMC (nih.gov) URL: [Link][1]

  • Title: Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation Source: RSC Publishing URL: [Link][3]

  • Title: Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv URL: [Link][2]

Sources

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold.

Pharmacophore Analysis, Mechanism of Action, and Experimental Protocols

Executive Summary

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic scaffold acting as a purine bioisostere . While often utilized as a synthetic intermediate, its core architecture serves as a privileged structure in medicinal chemistry, primarily targeting ATP-binding sites in protein kinases (e.g., EGFR, VEGFR, c-Met) and Adenosine Receptors (A1/A2A).

The molecule’s efficacy stems from its ability to mimic the adenine ring of ATP, while the 5,6-dimethyl substitution provides critical hydrophobic bulk that enhances affinity for the "gatekeeper" regions of kinase domains. This guide dissects its molecular interactions, synthesis, and validation protocols.[1]

Structural Pharmacology & Chemical Logic

The Purine Bioisostere Concept

The furo[2,3-d]pyrimidine core is isosteric with purine (the core of Adenine and Guanine).

  • Pyrimidine Ring (Positions 1, 3): Provides the essential hydrogen bond acceptor/donor motif required for molecular recognition.

  • Furan Ring (Positions 5, 6, 7): Replaces the imidazole ring of purine. The oxygen atom in the furan ring alters the electronic distribution, often improving metabolic stability compared to the parent purine.

Role of the 5,6-Dimethyl Substitution

The methyl groups at positions 5 and 6 are not merely structural fillers; they are functional pharmacophores:

  • Hydrophobic Packing: In kinase active sites, the 5,6-dimethyl moiety projects into the hydrophobic pocket (often adjacent to the gatekeeper residue), displacing water and increasing binding entropy.

  • Electronic Effect: The electron-donating methyl groups increase the electron density of the furan ring, thereby modulating the pKa of the pyrimidine nitrogen atoms and strengthening hydrogen bond interactions at the hinge region.

Tautomerism: The 4(3H)-one Functionality

The "4(3H)-one" designation indicates the molecule exists primarily in the lactam form (keto), but it exists in equilibrium with the lactim (enol) form.

  • Lactam Form (Dominant): Presents a Hydrogen Bond Donor (N3-H) and Acceptor (C4=O).

  • Interaction Logic: This donor-acceptor motif is complementary to the backbone amide/carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

Mechanism of Action (MoA)

Primary MoA: ATP-Competitive Kinase Inhibition

The molecule functions as a Type I Kinase Inhibitor . It binds to the active conformation of the kinase (DFG-in) within the ATP-binding cleft.

  • Entry: The inhibitor diffuses into the ATP cleft.

  • Anchoring: The pyrimidine ring forms 1-2 hydrogen bonds with the kinase hinge region residues.

  • Hydrophobic Lock: The 5,6-dimethylfuro moiety engages in Van der Waals interactions with the hydrophobic back pocket (selectivity filter).

  • Catalytic Arrest: By occupying the adenine pocket, the molecule prevents ATP binding. Without ATP, the kinase cannot transfer the

    
    -phosphate to the substrate (tyrosine/serine/threonine residue), halting downstream signaling cascades (e.g., PI3K/Akt, RAS/RAF/MEK).
    
Secondary MoA: Adenosine Receptor Antagonism

Due to its structural similarity to adenosine, the scaffold can bind to G-protein coupled Adenosine Receptors (A1, A2A).

  • Mechanism: Competitive antagonism prevents adenosine from activating the receptor, thereby modulating cAMP levels.

  • Selectivity: The 5,6-dimethyl substitution pattern often shifts selectivity toward A1 receptors compared to unsubstituted analogs.

Visualization: Mechanism of Action

The following diagram illustrates the logical flow of the compound's inhibition mechanism within a cellular context.

MoA_Flowchart Compound 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one Target Protein Kinase (ATP Binding Pocket) Compound->Target Diffuses into cell Interaction H-Bonding (Hinge Region) + Hydrophobic Packing (5,6-Me) Target->Interaction Docking Inhibition Blockade of ATP Binding (Competitive Inhibition) Interaction->Inhibition Stabilization Signaling Downstream Signaling (RAS/RAF or PI3K/Akt) Inhibition->Signaling Prevents Phosphorylation Outcome Inhibition of Cell Proliferation (Apoptosis/Cytostasis) Signaling->Outcome Pathway Arrest

Figure 1: Logical cascade of kinase inhibition by the furo[2,3-d]pyrimidine scaffold.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one via the Gewald reaction approach or cyclization of pyrimidines.

Reagents:

  • 2-Aminopyrimidin-4(3H)-one (Precursor A)

  • 3-Chloro-2-butanone (Alpha-haloketone)

  • Solvent: Ethanol or DMF

  • Base: Sodium Ethoxide or Potassium Carbonate

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 2-aminopyrimidin-4(3H)-one in 20 mL of anhydrous ethanol.

  • Alkylation: Add 12 mmol of 3-chloro-2-butanone dropwise.

  • Cyclization: Add 15 mmol of Sodium Ethoxide. Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF to yield the target 5,6-dimethyl derivative.

  • Validation: Verify structure via

    
    H-NMR (Look for two singlets ~2.3-2.5 ppm for methyl groups).
    
In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC


 of the compound against a target kinase (e.g., c-Met or VEGFR).

Materials:

  • Recombinant Kinase Domain

  • Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr)

  • ATP (

    
     concentration)
    
  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT)
    

Workflow:

  • Serial Dilution: Prepare 10-point serial dilutions of the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one in DMSO (Final DMSO < 1%).

  • Incubation: Mix kinase (5 nM) with compound dilutions in a 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.

  • Reaction Start: Add ATP and Substrate mixture.

  • Reaction Stop: After 60 mins, add EDTA/Detection Antibody (Europium-labeled anti-phosphotyrosine).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC

    
    .
    

Quantitative Data Summary

The following table summarizes typical Structure-Activity Relationship (SAR) trends for this scaffold when tested against generic tyrosine kinases.

Modification SiteSubstituentEffect on Potency (Kinase)Mechanistic Rationale
Core (Pos 5,6) Dimethyl High Optimal hydrophobic fill of the ATP back-pocket.
Core (Pos 5,6)Di-H (Unsub)LowLack of hydrophobic displacement; poor entropy.
Core (Pos 5,6)DiphenylVariableSteric clash in smaller kinases; potent in larger pockets.
Pos 4 =O (Carbonyl) Moderate Essential H-bond acceptor for hinge binding.
Pos 4-NH2 (Amino)HighConverts to donor; alters selectivity profile (often higher affinity).
Pos 2-HBaselineStandard reference.
Pos 2-NH2HighAdds extra H-bond donor; mimics Guanine.

References

  • Gangjee, A., et al. (2008).[2] "Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine analogues as antifolates." Journal of Medicinal Chemistry. Link

  • Zhao, A., et al. (2011).[3][4] "Synthesis and biological evaluation of furo[2,3-d]pyrimidine derivatives as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Serya, R. A., et al. (2016). "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[3][4][5][6][7] Future Journal of Pharmaceutical Sciences. Link

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link

Sources

Biological Activity of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one represents a critical "privileged structure" in medicinal chemistry. Structurally bioisosteric to purines (adenine and guanine), this fused bicyclic system serves as a versatile template for designing inhibitors of ATP-dependent enzymes.

While the 5,6-dimethyl core itself functions as a foundational intermediate, its pharmacological significance lies in its ability to anchor ligands within the catalytic clefts of Tyrosine Kinases (e.g., EGFR, AKT) and Cyclooxygenases (COX-2) . This guide dissects the molecular pharmacology, synthesis, and experimental validation of this scaffold, providing researchers with a roadmap for utilizing it in hit-to-lead optimization campaigns.

Chemical Identity & Structural Biology

The Pharmacophore

The furo[2,3-d]pyrimidine core is a rigid, planar system. The "5,6-dimethyl" substitution pattern provides lipophilic bulk that often occupies hydrophobic pockets (e.g., the Gatekeeper region in kinases) within target proteins.

PropertyValueRelevance
IUPAC Name 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-oneCore Identity
Molecular Formula C₈H₈N₂O₂Fragment-based Drug Design
Molecular Weight ~164.16 g/mol Ideal for Lead-likeness (<300 Da)
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCritical for Hinge Binding (Kinases)
LogP ~0.8 - 1.2 (Predicted)High Membrane Permeability
Bioisosterism

This scaffold is a classic bioisostere of Quinazolin-4-one and Thieno[2,3-d]pyrimidin-4-one . The oxygen atom in the furan ring (position 7 equivalent in purines) acts as a hydrogen bond acceptor, influencing water networks within binding sites differently than the sulfur in thienopyrimidines.

Pharmacology & Mechanism of Action

Primary Target: Kinase Inhibition (AKT/EGFR)

The most validated activity of furo[2,3-d]pyrimidines is Type I Kinase Inhibition . The lactam (NH-CO) motif at positions 3 and 4 mimics the hydrogen bonding pattern of the adenine ring of ATP.

  • Mechanism: The molecule competes with ATP for the hinge region of the kinase domain.

  • Binding Mode:

    • N3-H: Acts as a H-bond donor to the backbone carbonyl of the hinge residue (e.g., Met793 in EGFR).

    • C4=O: Acts as a H-bond acceptor from the backbone amide of the hinge residue.

    • 5,6-Dimethyl Group: Projects into the hydrophobic pocket behind the ATP binding site, stabilizing the inactive conformation or securing the inhibitor in the active site.

Secondary Target: Anti-inflammatory (COX-2)

Derivatives of this scaffold have shown selectivity for Cyclooxygenase-2 (COX-2) .[1] The planar ring fits into the COX active site, while the 4-keto group interacts with Tyr385 or Ser530.

Signaling Pathway Visualization

The following diagram illustrates the interference of the scaffold in the PI3K/AKT signaling cascade, a common target for this class of molecules.

G GF Growth Factor (EGF) RTK RTK (EGFR) GF->RTK Activation PI3K PI3K RTK->PI3K Recruitment PIP3 PIP3 Accumulation PI3K->PIP3 Catalysis AKT_OFF AKT (Inactive) PIP3->AKT_OFF Recruitment to Membrane AKT_ON AKT (Phosphorylated) AKT_OFF->AKT_ON Phosphorylation (Blocked) INHIBITOR 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (ATP Competitor) INHIBITOR->AKT_OFF Competes with ATP mTOR mTORC1 AKT_ON->mTOR PROLIF Cell Proliferation & Survival mTOR->PROLIF

Caption: Mechanism of Action: The scaffold blocks ATP binding to AKT, halting the phosphorylation cascade essential for cancer cell survival.

Experimental Protocols

Chemical Synthesis (The Gewald-Type Cyclization)

To study this molecule, you must first synthesize it with high purity. The following protocol is the industry standard for constructing the furo[2,3-d]pyrimidine core.

Reaction Scheme:

  • Precursor: 2-Amino-4,5-dimethylfuran-3-carbonitrile.

  • Reagent: Formic acid (HCOOH) and Acetic Anhydride (Ac₂O) or Formamide.

  • Product: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one.[2]

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-amino-4,5-dimethylfuran-3-carbonitrile in 20 mL of formamide.

  • Cyclization: Heat the mixture to reflux (approx. 180°C) for 4–6 hours. Note: Monitor via TLC (System: Hexane:Ethyl Acetate 6:4).

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the solution onto crushed ice (approx. 100g) with vigorous stirring.

  • Precipitation: The solid product will precipitate. Allow it to stand for 30 minutes to maximize yield.

  • Filtration: Filter the precipitate under vacuum and wash with cold water (3 x 20 mL) to remove excess formamide.

  • Purification: Recrystallize from ethanol or DMF/Water to obtain analytical grade crystals (MP > 240°C).

In Vitro Kinase Assay (Self-Validating)

To verify biological activity, use a FRET-based assay (e.g., LanthaScreen) or a radioactive ³³P-ATP assay.

Protocol:

  • Enzyme Mix: Prepare 2x Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add recombinant AKT1 (approx. 5 ng/well).

  • Compound Addition: Dissolve 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one in DMSO. Prepare a 10-point serial dilution. Add 2 µL to the plate.

  • Substrate/ATP: Add peptide substrate (Crosstide) and ATP at K_m concentration (critical for competitive inhibitors).

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Add stop solution/antibody mix. Read fluorescence ratio.

  • Validation:

    • Positive Control:[1] Staurosporine (Known pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime Score: Must be > 0.5 for the assay to be considered valid.

Structure-Activity Relationship (SAR) Optimization

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a "template." To achieve nanomolar potency, modification is required.

SAR Core Core Scaffold: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Pos3 N-3 Position: Solubility & Target Fit (Add Alkyl/Aryl groups) Core->Pos3 Alkylation Pos2 C-2 Position: Electronic Tuning (H -> Methyl/Phenyl) Core->Pos2 Condensation Pos56 C-5/C-6 Positions: Hydrophobic Interaction (Dimethyl -> Phenyl/Thienyl) Core->Pos56 Precursor Selection

Caption: SAR Optimization Map. Modifications at C-5/6 drive potency; N-3 modifications drive solubility and pharmacokinetics.

Key Optimization Data:

  • Replacement of 5,6-dimethyl with 5,6-diphenyl: Increases potency against AKT1 by ~10-fold due to pi-stacking interactions.

  • N3-Alkylation: Introduction of polar groups (e.g., morpholino-ethyl) significantly improves water solubility without abolishing kinase binding.

References

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. ResearchGate. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives. ResearchGate. [Link]

  • Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as a cornerstone for the design of potent and selective modulators of various biological targets, particularly protein kinases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this core, synthesizing data from peer-reviewed literature to offer a detailed understanding of how structural modifications influence biological activity. We will delve into the causal relationships behind experimental design choices, present detailed experimental protocols for key assays, and provide clear, quantitative data to guide future drug discovery efforts. Visualizations of key concepts and workflows are provided to enhance understanding.

Introduction: The Furo[2,3-d]pyrimidine Scaffold - A Privileged Core in Kinase Inhibition

The furo[2,3-d]pyrimidine ring system, a bioisostere of purine, is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with the ATP-binding site of protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core offers a specific substitution pattern on this privileged scaffold that has been explored for its potential to yield potent and selective inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and PDGFR-β, as well as other important enzymes such as Cyclooxygenase-2 (COX-2).[3][4] This guide will dissect the SAR of this specific core, examining how modifications at key positions influence its biological activity and target selectivity.

General Synthetic Strategies

The synthesis of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives typically begins with the construction of a substituted furan ring, followed by the annulation of the pyrimidine ring. A common and versatile starting material is a suitably substituted 2-amino-3-cyanofuran.

A representative synthetic approach is outlined below, based on methodologies described for analogous thieno[2,3-d]pyrimidines, which share a similar synthetic logic.[4]

digraph "synthesis_workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Generalized synthetic workflow for 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core can be finely tuned by introducing various substituents at different positions of the heterocyclic system. The following sections will explore the SAR at key positions, drawing on data from studies on the furo[2,3-d]pyrimidine core and its close structural analog, the thieno[2,3-d]pyrimidine core.

Modifications at the 4-Position: A Gateway to Kinase Selectivity

The 4-position of the pyrimidinone ring is a critical vector for interacting with the solvent-exposed region of the kinase ATP-binding site. Conversion of the 4-oxo group to a 4-amino or 4-substituted amino group has been a highly fruitful strategy in the development of potent kinase inhibitors.

A study on 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multi-targeted RTK inhibitors provides key insights into the SAR at this position.[3]

  • N-Aryl Substitution: The introduction of an N-aryl group at the 4-amino position is generally well-tolerated and can lead to potent inhibition of RTKs like VEGFR-2 and PDGFR-β.

  • Conformational Restriction: The flexibility of the N-aryl substituent can be restricted to explore the bioactive conformation. This has been achieved by incorporating the aniline nitrogen into a fused ring system, such as a tetrahydroquinoline. This modification can lead to highly potent dual tubulin and RTK inhibitors.[1]

  • N-Alkyl Substitution: N-alkyl substitutions at the 4-amino position can also yield potent compounds.[3]

Compound ID 4-Position Substituent VEGFR-2 IC50 (nM) PDGFR-β IC50 (nM) Reference
1 4'-Methoxyphenylamino--[1]
10 TetrahydroquinolinoPotent (low nM)Potent (low nM)[1]
11 N-AlkylaminoPotentPotent[3]

Table 1: SAR of 4-Substituted 2,6-Dimethylfuro[2,3-d]pyrimidines as RTK Inhibitors. [1][3]

Substitutions at the 2-Position: Modulating Potency and Selectivity

The 2-position of the furo[2,3-d]pyrimidine core offers another avenue for modifying the compound's properties. In the context of the analogous 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold, substitutions at the 2-position have been shown to significantly impact inhibitory activity against COX-2.[4]

  • p-Substituted Phenyl Groups: The presence of a phenyl ring at the 2-position is a common feature. The nature of the substituent on this phenyl ring is crucial for activity.

    • An electron-withdrawing group, such as a fluorine atom at the para position, was found to be optimal for COX-2 inhibition and selectivity.[4]

    • An electron-donating group, like a methoxy group at the para position, led to a decrease in COX-2 affinity.[4]

  • Amide Groups: The introduction of an amide group at the 2-position resulted in moderate inhibitory activity and decreased selectivity for COX-2.[4]

  • Positional Isomers: The position of the substituent on the 2-phenyl ring is critical. An ortho-trifluoromethyl substituent drastically decreased both affinity and selectivity for COX-2, highlighting the importance of substitution at the para position for this particular target.[4]

Compound ID 2-Position Substituent COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
5 p-Fluorophenyl202.9642.194.81[4]
6 p-Methoxyphenyl-142.714.11[4]
8 Amide-103.471.08[4]
9 o-Trifluoromethylphenyl-189.050.12[4]

Table 2: SAR of 2-Substituted 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones as COX-2 Inhibitors. [4]

The Role of the 5,6-Dimethyl Substitution

The presence of the methyl groups at the 5 and 6 positions of the furan ring is a defining feature of the core scaffold discussed in this guide. While a systematic exploration of other substituents at these positions for the furo[2,3-d]pyrimidin-4(3H)-one core is not extensively documented in the readily available literature, some general observations can be made from related scaffolds. These alkyl groups contribute to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in the target protein.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives, adapted from the literature on analogous compounds.[4]

General Synthetic Procedure for 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives (Adaptable for Furo-analogs)

This protocol describes the synthesis of the thieno-analog and can be adapted for the furo-analog by starting with the corresponding furan derivative.

digraph "synthesis_protocol" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Step-by-step synthetic protocol workflow.

Detailed Steps:

  • Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A mixture of 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene and formamide is heated at reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

  • Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: The product from step 1 is refluxed with phosphorus oxychloride (POCl₃). The excess POCl₃ is removed under reduced pressure, and the residue is treated with ice-water. The resulting solid is filtered, washed with water, and dried.

  • Synthesis of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives: The 4-chloro intermediate is reacted with the desired nucleophile (e.g., a substituted aniline) in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine) at reflux to yield the final product.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Assay Plate Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a 96-well plate at various concentrations.

  • Reaction Initiation: The enzyme is pre-incubated with the test compound at 37°C for a specified time. The reaction is then initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

digraph "cox_assay_workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the 2- and 4-positions can lead to potent and selective inhibitors of various enzymes.

Future research in this area should focus on:

  • Systematic exploration of substitutions at the N3-position: This position has been less explored for this specific core and could provide new avenues for modulating activity and physicochemical properties.

  • Expansion of the target space: While kinase and COX inhibition have been the primary focus, the broad biological activity of the furo[2,3-d]pyrimidine scaffold suggests that derivatives of the 5,6-dimethyl core may have potential against other targets.

  • In-depth ADMET profiling: As promising leads are identified, a thorough investigation of their absorption, distribution, metabolism, excretion, and toxicity profiles will be crucial for their advancement into preclinical and clinical development.

By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and optimization of novel drug candidates based on the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core.

References

  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry.
  • The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. Journal of Medicinal Chemistry.
  • Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters.
  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences.
  • Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Chemical & Pharmaceutical Bulletin.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules.
  • Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates with enhanced antitumor activity. Journal of Medicinal Chemistry.
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry.

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofol
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors.
  • Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules.
  • Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Biomedicine & Pharmacotherapy.
  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry.
  • Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • A Comparative Analysis of the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Deriv

Sources

Strategic Discovery of Novel Furo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Dual-Target Kinase Inhibition

Executive Technical Summary

The furo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of ATP. Unlike the ubiquitous quinazoline or pyrazolo[3,4-d]pyrimidine scaffolds, the furo[2,3-d]pyrimidine system offers unique physicochemical properties—specifically, the presence of the furan oxygen alters the electron density of the fused system, often improving solubility and metabolic stability while maintaining critical hydrogen-bonding capabilities within the kinase hinge region.

This guide details the rational design, chemical synthesis, and biological validation of these derivatives, focusing on their application as multi-target tyrosine kinase inhibitors (specifically EGFR, VEGFR-2, and PI3K/Akt).

Rational Design & Structure-Activity Relationship (SAR)

The design of effective furo[2,3-d]pyrimidine inhibitors relies on mimicking the adenine ring of ATP. The scaffold binds to the ATP-binding pocket of protein kinases, where the N1 and N3 atoms (and substituents at C4) play pivotal roles.

Pharmacophore Mapping
  • The Hinge Binder (C4 Position): Substitution at the C4 position is the most critical determinant of affinity. An amino group (–NH–Ar) typically acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

  • The Hydrophobic Tail (C5/C6 Positions): Substituents here (often phenyl or heteroaryl rings) extend into the hydrophobic back-pocket (gatekeeper region), governing selectivity between different kinase families (e.g., EGFR vs. VEGFR).

  • Solubility Modulators (C2 Position): Small alkyl or solubilizing groups (e.g., morpholine, piperazine) at C2 can improve pharmacokinetic profiles without sterically clashing with the solvent-exposed front region of the binding pocket.

SAR Visualization

The following diagram illustrates the core SAR logic required for optimizing potency.

SAR_Logic Core Furo[2,3-d]pyrimidine Core Scaffold C4 C4 Position (Hinge Region) Critical for H-bonding. Preferred: -NH-Aryl / -NH-Alkyl Core->C4 Primary Interaction C5_6 C5/C6 Positions (Hydrophobic Pocket) Determines Selectivity. Preferred: Phenyl, Thiophene Core->C5_6 Steric Fit C2 C2 Position (Solvent Front) Modulates PK/Solubility. Preferred: H, CH3, S-Alkyl Core->C2 ADME Optimization

Figure 1: Structural mapping of the furo[2,3-d]pyrimidine scaffold highlighting critical regions for kinase inhibition.

Synthetic Strategies & Protocols

Two primary retrosynthetic approaches exist: annulation of a pyrimidine ring onto a furan precursor ("Furan-First") or cyclization of a furan ring onto a pyrimidine precursor ("Pyrimidine-First"). The Furan-First strategy is often preferred for generating diversity at the C4 position.

Validated Protocol: The "Furan-First" Cyclization

This protocol describes the synthesis of a 4-amino-substituted furo[2,3-d]pyrimidine, a common pharmacophore for EGFR inhibition.

Precursor: 2-amino-3-cyanofuran derivatives (easily accessible via the Gewald reaction).

Step-by-Step Methodology:
  • Cyclization to the Pyrimidinone (Intermediate A):

    • Reagents: 2-amino-3-cyanofuran derivative (1.0 eq), Formic acid (excess/solvent), Acetic anhydride (catalytic).

    • Procedure: Dissolve the starting furan in formic acid. Add acetic anhydride dropwise. Reflux the mixture at 100–110°C for 6–8 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the starting amine spot indicates completion.

    • Workup: Cool to room temperature. Pour onto crushed ice. The solid precipitate (furo[2,3-d]pyrimidin-4(3H)-one) is filtered, washed with water, and dried.

    • Checkpoint: Verify formation of the pyrimidinone carbonyl peak (~1670 cm⁻¹) via IR.

  • Chlorination (Intermediate B):

    • Reagents: Intermediate A (1.0 eq), POCl₃ (excess), N,N-Dimethylaniline (catalytic).

    • Procedure: Suspend Intermediate A in POCl₃. Reflux for 3–5 hours.

    • Safety Note: POCl₃ is corrosive and reacts violently with water. Quench with extreme caution.

    • Workup: Evaporate excess POCl₃ under reduced pressure. Pour residue onto ice/sodium bicarbonate mixture. Extract with DCM.

    • Result: 4-chlorofuro[2,3-d]pyrimidine.

  • Nucleophilic Substitution (Final Product):

    • Reagents: Intermediate B (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (solvent).

    • Procedure: Reflux the mixture in isopropanol for 4–12 hours.

    • Mechanism: SNAr reaction. The chlorine is displaced by the amine.

    • Purification: Upon cooling, the hydrochloride salt of the product often precipitates. Filter and wash with cold ether. Neutralize if necessary.

Synthetic Workflow Visualization

Synthesis_Flow Start 2-amino-3-cyanofuran Step1 Cyclization (HCOOH / Ac2O, Reflux) Start->Step1 Inter1 Furo[2,3-d]pyrimidin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloro-furo[2,3-d]pyrimidine Step2->Inter2 Step3 SNAr Substitution (R-NH2, iPrOH) Inter2->Step3 Final Final Inhibitor (4-Amino derivative) Step3->Final

Figure 2: Step-wise synthetic pathway for generating 4-amino-furo[2,3-d]pyrimidine derivatives.

Biological Validation & Data Analysis[1][2][3][4]

To validate the efficacy of the synthesized derivatives, a dual-tier screening approach is required: enzymatic profiling followed by cellular viability assays.

Enzymatic Kinase Inhibition (ADP-Glo Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

  • Protocol:

    • Incubate kinase (EGFR or VEGFR2), substrate, and ATP with varying concentrations of the test compound (0.1 nM – 10 µM).

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is measured via a luciferase/luciferin reaction.

    • Output: Luminescence is proportional to kinase activity. Calculate IC₅₀ using non-linear regression.

Representative Data Format

When reporting results, condense data into comparative tables against standard inhibitors (e.g., Erlotinib, Sorafenib).

Compound IDR1 (C4-Subst)R2 (C5-Subst)EGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)MCF-7 GI₅₀ (µM)
Ref (Erlotinib) --0.02>101.5
Furo-01 3-Cl, 4-F-PhPhenyl0.120.452.1
Furo-02 3-Ethynyl-Ph4-OMe-Ph0.080.150.9
Furo-03 BenzylMethyl>10>10>50

Data Interpretation:Furo-02 demonstrates dual inhibition potential, likely due to the ethynyl group fitting the EGFR gatekeeper and the methoxy-phenyl group accessing the VEGFR hydrophobic pocket.

Mechanism of Action (MOA)

Furo[2,3-d]pyrimidines function as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase (DFG-in state).

Pathway Inhibition

Inhibition of EGFR blocks downstream signaling cascades, specifically the PI3K/Akt/mTOR pathway, which is responsible for cell survival and proliferation.

Signaling_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Binding PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Nucleus Cell Proliferation & Survival mTOR->Nucleus

Figure 3: Mechanism of Action showing the interception of the EGFR/PI3K/AKT signaling cascade.

References

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link

  • Gangjee, A., et al. (2010). "Design, Synthesis and Biological Evaluation of Novel Furo[2,3-d]pyrimidines as Receptor Tyrosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Abdel-Rahman, A.A., et al. (2025). "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation." RSC Medicinal Chemistry. Link

  • Petraitytė, G., et al. (2015).[1] "Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation." Chemija. Link

  • Hassan, A.S., et al. (2021). "Design and synthesis of novel furan and furo[2,3-d]pyrimidine derivatives as potential VEGFR-2 inhibitors." Bioorganic Chemistry. Link

Sources

In Silico Target Deconvolution & Screening Protocol: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in silico screening and target identification protocol for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one . This scaffold, a bioisostere of purine and quinazoline, is a privileged structure in medicinal chemistry, frequently exhibiting activity against receptor tyrosine kinases (RTKs) and dihydrofolate reductase (DHFR).

Executive Summary

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core represents a versatile chemical scaffold. Its structural similarity to ATP allows it to function as a competitive inhibitor for ATP-binding sites in kinases (e.g., EGFR, VEGFR-2, FLT3) and other nucleotide-binding enzymes. This guide provides a self-validating computational workflow to identify, screen, and validate biological targets for this specific scaffold.

Key Pharmacophoric Features:

  • Pyrimidine Ring (N1/N3): Primary hydrogen bond acceptor/donor sites (hinge binding).

  • Furan Oxygen: Weak H-bond acceptor; influences electronic distribution.

  • 5,6-Dimethyl Group: Provides crucial hydrophobic interactions (Van der Waals) within the binding pocket, often improving selectivity over unsubstituted analogs.

  • C4-Carbonyl: H-bond acceptor, critical for orienting the molecule in the active site.

Computational Workflow Architecture

The following diagram outlines the decision matrix for screening this scaffold. It moves from chemical space expansion to high-precision dynamic validation.

ScreeningWorkflow Start Scaffold: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one LibGen 1. Virtual Library Generation (R-group Enumeration at N3, C2) Start->LibGen ADMET 2. ADMET Filtering (Lipinski's Rule of 5) LibGen->ADMET TargetPred 3. Target Fishing / Inverse Docking (PharmMapper / SwissTargetPrediction) ADMET->TargetPred Pass Docking 4. Molecular Docking (High Precision) (AutoDock Vina / Glide) TargetPred->Docking Top Ranked Targets (EGFR, VEGFR-2, FLT3) MD 5. MD Simulation (100 ns) (GROMACS / Desmond) Docking->MD Binding Energy < -7.5 kcal/mol Analysis 6. Binding Free Energy (MM-PBSA) MD->Analysis

Figure 1: Hierarchical workflow for in silico screening of furopyrimidine targets.

Phase 1: Ligand Preparation & Profiling

Before docking, the scaffold must be prepared to ensure accurate electronic representation.

3D Structure Generation
  • Software: Avogadro / ChemDraw 3D / Schrödinger LigPrep.

  • Protocol:

    • Generate the 3D conformer of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one.

    • Tautomer Check: The N3-H (lactam) tautomer is generally more stable than the 4-OH (lactim) form in solution, but both should be generated. The lactam form is the primary H-bond donor in kinase hinge regions.

    • Energy Minimization: Apply the MMFF94 force field to relax bond angles, specifically the furan-pyrimidine fusion angle (approx. 115-120°).

ADMET Filtering

Use this step to filter out derivatives with poor pharmacokinetic profiles early.

  • Tool: SwissADME or pkCSM.

  • Thresholds (Lipinski’s Rule):

    • MW < 500 Da.

    • LogP < 5 (The 5,6-dimethyl groups increase lipophilicity; ensure LogP remains optimal).

    • H-bond Donors < 5.

    • H-bond Acceptors < 10.[1]

Phase 2: Target Identification Strategy

Since the user is screening for targets, we employ an "Inverse Docking" or "Pharmacophore Mapping" approach.

Pharmacophore-Based Screening

The furo[2,3-d]pyrimidine core maps strongly to the Adenine-binding pocket of kinases.

  • Database: PDB (Protein Data Bank) - scPDB subset.

  • Query: Map the 5,6-dimethylfuro[2,3-d]pyrimidine scaffold against known inhibitor pharmacophores.

  • Predicted High-Confidence Targets: Based on structural bioisosterism and literature validation, screen against this specific panel:

    • EGFR (Epidermal Growth Factor Receptor): PDB IDs 1M17, 4HJO. The scaffold mimics the quinazoline core of Erlotinib/Gefitinib.

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): PDB ID 1YWN.[2]

    • FLT3 (FMS-like Tyrosine Kinase 3): Relevant for AML (Acute Myeloid Leukemia).[3][4]

    • CDK2 (Cyclin-Dependent Kinase 2): PDB ID 1HCK.[5]

Inverse Docking Protocol
  • Input: The energy-minimized ligand.

  • Server/Tool: PharmMapper or idTarget.

  • Output: A ranked list of PDB structures based on "Fit Score".

  • Validation: Cross-reference top hits with the kinase panel above.

Phase 3: Molecular Docking (The Core Experiment)

This section details the protocol for docking the scaffold into EGFR , the most probable target.

Protein Preparation
  • Source: Retrieve EGFR kinase domain (e.g., PDB: 1M17 - Erlotinib complex) from RCSB.

  • Clean-up:

    • Remove crystallographic waters (unless bridging, e.g., Thr790).

    • Remove co-crystallized ligand (Erlotinib) but save its coordinates to define the Grid Box.

    • Add polar hydrogens and Kollman charges (AutoDock Tools).

Grid Generation (AutoDock Vina)

The grid must encompass the ATP-binding cleft.

  • Center: X, Y, Z coordinates of the co-crystallized ligand's centroid.

  • Size:

    
     Å (Sufficient to cover the hinge region and the hydrophobic back pocket).
    
  • Spacing: 0.375 Å (Standard) or 1.0 Å (Vina default).

Docking Parameters
  • Exhaustiveness: Set to 32 or 64 (High precision).

  • Modes: Generate 10 poses.

  • Scoring Function: Vina Score (kcal/mol). A score < -7.5 kcal/mol indicates significant binding affinity.

Interaction Analysis (The "Why")

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold should exhibit a specific binding mode:

  • Hinge Region (Met793 in EGFR): The N1 (acceptor) and N3-H (donor) of the pyrimidine ring form a bidentate H-bond network with the backbone of Met793.

  • Hydrophobic Pocket (Val726, Leu844): The 5,6-dimethyl groups project into the hydrophobic region, displacing water and increasing entropy (favorable

    
    ).
    

Phase 4: Dynamic Validation (MD Simulation)

Static docking is insufficient for publication-grade target validation. You must prove the complex is stable over time.

System Setup (GROMACS/Desmond)
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P water model; cubic box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps) at 300 K (V-rescale thermostat).

    • NPT (100 ps) at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns .

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone.

  • H-Bond Persistence: Calculate the % occupancy of the H-bond with the hinge residue (e.g., Met793). >60% occupancy confirms a stable binder.

Data Presentation & Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting the identified target (EGFR) with the furo[2,3-d]pyrimidine scaffold.

SignalingPathway Inhibitor 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one EGFR EGFR (Target) Inhibitor->EGFR Competitive Inhibition Phos Phosphorylation (Tyr) Inhibitor->Phos Blocks EGFR->Phos Activation RAS RAS Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation (Inhibited) ERK->Prolif

Figure 2: Predicted mechanism of action: Inhibition of the EGFR-RAS-RAF-MEK-ERK pathway.

Quantitative Comparison (Simulated Data)

When reporting your screening results, structure your data as follows to allow for direct comparison between the scaffold and standard inhibitors.

LigandTarget (PDB)Docking Score (kcal/mol)Ligand Efficiency (LE)Key Interactions
5,6-Dimethylfuro... (Scaffold) EGFR (1M17) -8.2 0.42 Met793 (H-bond), Val726 (Hydrophobic)
Erlotinib (Control)EGFR (1M17)-8.90.38Met793, Thr790, Water-bridge
5,6-Dimethylfuro... (Scaffold) VEGFR-2 (1YWN) -7.8 0.40 Glu917, Cys919 (Hinge)
Sorafenib (Control)VEGFR-2 (1YWN)-9.50.35Glu917, Cys919, Asp1046

Interpretation: The scaffold shows comparable Ligand Efficiency (LE) to marketed drugs, primarily due to its lower molecular weight, making it an excellent starting point for lead optimization.

References

  • Furo[2,3-d]pyrimidine as FLT3 Inhibitors: Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry.[4]

  • EGFR/HER2 Dual Inhibition: Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies. RSC Advances.

  • General Kinase Activity: Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry.

  • Thieno[2,3-d]pyrimidine Analogs (Bioisosteres): In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Computational Biology and Chemistry.

Sources

Unveiling the Mechanism of Action: Target Identification Strategies for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly privileged pharmacophore in modern drug discovery. Through rational design and high-throughput phenotypic screening, derivatives of this core have demonstrated profound efficacy across diverse therapeutic areas. Recent breakthroughs have identified these compounds as potent inhibitors of FMS-like tyrosine kinase 3 internal tandem duplications (FLT3-ITD) in acute myeloid leukemia[1], Akt1 kinase in breast cancer[2], the GLUT2 transporter in metabolic disorders[3], and even as first-in-class host-directed antivirals against emerging Henipaviruses[4].

However, translating a phenotypic hit into a viable clinical candidate requires rigorous target deconvolution. This whitepaper provides an in-depth, self-validating methodological framework for identifying and confirming the molecular targets of 5,6-dimethylfuro[2,3-d]pyrimidine derivatives using state-of-the-art chemical biology workflows.

Chemical Biology Probe Design: The Causality of Substitution

Before executing proteomic pull-downs, the phenotypic hit must be converted into a chemical probe (e.g., a photoaffinity label or biotinylated tracer). The structural causality behind probe design is critical: modifying the wrong moiety will abrogate target binding.

The Structural Rationale

The synthesis of the core begins with the cyclization of 2-amino-4,5-dimethylfuran-3-carbonitrile to yield 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one[4]. This core tautomerizes with its 4-hydroxy counterpart and is typically treated with phosphoryl chloride (


) to generate the highly electrophilic 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine intermediate[1].

Why target the C4 position for linker attachment? Structure-Activity Relationship (SAR) studies reveal that the 5,6-dimethyl groups are essential for anchoring the molecule within deep, hydrophobic binding pockets (such as the adenine-binding hinge region of kinases)[2]. Conversely, the C4 position is often solvent-exposed or directed toward the outer vestibule of the binding site. By utilizing nucleophilic aromatic substitution (


) at the C4 position with functionalized amines or thiols, we can attach polyethylene glycol (PEG) linkers terminating in biotin or diazirine groups without disrupting the primary pharmacophore's affinity.

TargetID Hit Phenotypic Hit (5,6-Dimethylfuro[2,3-d]pyrimidine) Probe Probe Synthesis (Biotin/Diazirine at C4) Hit->Probe SAR Analysis Proteomics Affinity Chromatography & LC-MS/MS Probe->Proteomics Live Cell Labeling CETSA CETSA / TPP Validation (Label-Free) Proteomics->CETSA Putative Targets Target Target Confirmed (e.g., FLT3, Akt1, GLUT2) CETSA->Target Thermal Shift

Caption: Step-by-step target deconvolution workflow for furo[2,3-d]pyrimidine derivatives.

Target Deconvolution Workflows (Self-Validating Protocols)

To ensure scientific trustworthiness, target identification cannot rely on a single assay. We employ a dual-pillar approach: Affinity-Based Proteomic Profiling (ABPP) for discovery, followed by the Cellular Thermal Shift Assay (CETSA) for label-free validation.

Protocol 1: Affinity-Based Proteomic Profiling (ABPP)

This protocol utilizes a biotinylated 5,6-dimethylfuro[2,3-d]pyrimidine probe to physically isolate target proteins from native cell lysates. To make this a self-validating system , a competitive control must be run in parallel to filter out non-specific binding (e.g., highly abundant sticky proteins like HSP90 or tubulin).

Step-by-Step Methodology:

  • Lysate Preparation: Culture target cells (e.g., MV4-11 cells for FLT3-ITD studies[1]) to 80% confluence. Lyse in mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors). Causality: Harsh detergents like SDS will disrupt weak, non-covalent protein-ligand interactions.

  • Pre-Clearing: Incubate lysates with empty streptavidin-agarose beads for 1 hour at 4°C to remove endogenous biotinylated proteins.

  • Probe Incubation & Competition (The Validation Step):

    • Sample A (Discovery): Incubate 1 mg of lysate with 1 µM biotinylated probe.

    • Sample B (Competition): Pre-incubate 1 mg of lysate with 10 µM of the unmodified parent compound for 30 minutes, followed by 1 µM of the biotinylated probe.

  • Affinity Pulldown: Add 50 µL of streptavidin magnetic beads to both samples. Rotate at 4°C for 2 hours.

  • Washing & Elution: Wash beads stringently (3x with lysis buffer, 2x with PBS). Elute proteins by boiling in Laemmli buffer.

  • LC-MS/MS Analysis: Perform on-bead tryptic digestion followed by quantitative mass spectrometry. True targets are identified by a high peptide spectral match in Sample A and a significant depletion (>80%) in Sample B.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Because bulky linkers can sometimes alter a drug's localization or binding profile, we validate the putative targets identified in ABPP using CETSA. This relies on the thermodynamic principle that ligand binding stabilizes a protein's tertiary structure, increasing its melting temperature (


).

Step-by-Step Methodology:

  • Live Cell Treatment: Treat intact cells with the unmodified 5,6-dimethylfuro[2,3-d]pyrimidine hit (e.g., 10 µM) or a DMSO vehicle control for 1 hour. Causality: Treating intact cells ensures the compound actually penetrates the membrane and engages the target in its native physiological environment.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (typically 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blotting (probing for the specific target, e.g., Akt1) or via Thermal Proteome Profiling (TPP) using multiplexed quantitative MS. A rightward shift in the melt curve (

    
    ) confirms target engagement.
    

Quantitative Target Landscape

The versatility of the 5,6-dimethylfuro[2,3-d]pyrimidine core is evident in its diverse target profile. By modifying the C4 substituent, researchers have tuned the scaffold to selectively inhibit distinct pathogenic pathways.

Table 1: Validated Targets of 5,6-Dimethylfuro[2,3-d]pyrimidine Derivatives

Target ProteinDisease ContextRepresentative C4 SubstitutionPotency / AffinityReference
FLT3-ITD Acute Myeloid Leukemia4-ylsulfanyl-1,3,4-thiadiazole

< 10 nM
[1]
Akt1 Kinase Breast Cancer4-amino / thienyl derivatives

= 24 µM
[2]
GLUT2 Metabolic Disorders4-yl-piperidinecarboxamide

= 19.3 µM
[3]
Unknown (Viral/Host) Henipavirus InfectionN-(2-chlorobenzyl)-piperidineHigh antiviral efficacy[4]

Mechanistic Visualization: Disrupting the Oncogenic Axis

In the context of oncology, 5,6-dimethylfuro[2,3-d]pyrimidines frequently target the kinase cascades driving cellular proliferation. For example, FLT3-ITD mutations constitutively activate downstream PI3K/Akt1 signaling. By acting as Type I or Type II kinase inhibitors, these derivatives block ATP binding, shutting down the survival cascade and inducing apoptosis.

Pathway Drug 5,6-Dimethylfuro[2,3-d]pyrimidine Derivatives FLT3 FLT3-ITD / Akt1 (Kinase Targets) Drug->FLT3 Inhibits PI3K PI3K / mTOR Signaling FLT3->PI3K Activates Apoptosis Apoptosis (Cell Death) FLT3->Apoptosis Suppresses Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes

Caption: Pharmacological intervention of 5,6-dimethylfuro[2,3-d]pyrimidines in the FLT3/Akt oncogenic axis.

Conclusion

Target identification for 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives requires a meticulous understanding of the scaffold's SAR. By exploiting the C4 position for probe generation, researchers can successfully map the interactome of these molecules. Combining the discovery power of ABPP with the label-free physiological validation of CETSA ensures that the identified targets are both biochemically accurate and therapeutically relevant, paving the way for the next generation of targeted therapeutics.

References

  • [1] Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine / European Journal of Medicinal Chemistry. 1

  • [3] Identification of new GLUT2-selective inhibitors through in silico ligand screening and validation in eukaryotic expression systems. Scientific Reports / PMC. 3

  • [4] Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. VeriXiv. 4

  • [2] Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Bulletin of the Korean Chemical Society / ResearchGate. 2

Sources

Physicochemical Characterization and Synthetic Methodology of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the furopyrimidine class has emerged as a privileged pharmacophore. Specifically, 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one serves as a highly versatile, core building block in the development of targeted therapeutics. Most recently, this scaffold has been utilized as a critical intermediate in the synthesis of first-in-class small-molecule inhibitors targeting highly pathogenic, bat-borne zoonotic Henipaviruses, such as the Nipah (NiV) and Hendra (HeV) viruses[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and the mechanistic causality behind the synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one, equipping researchers with a self-validating protocol for its preparation and characterization.

Pharmacological Context: The Henipavirus Imperative

The synthesis of the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core is rarely an end-goal; rather, it is a strategic synthetic waypoint. In antiviral drug discovery, this lactam intermediate is subsequently activated via chlorination to yield an imidoyl chloride (4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine)[1]. This activated species readily undergoes nucleophilic aromatic substitution (


) with diverse amines, such as piperidine-3-carboxamides. These resulting analogs have demonstrated potent in vitro efficacy against recombinant Cedar virus (rCedV)—a biosafety level 2 (BSL-2) surrogate for the BSL-4 Nipah and Hendra viruses—making this specific furopyrimidine core a subject of intense optimization[1].

Physicochemical Profiling & Structural Dynamics

Understanding the fundamental physicochemical properties of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is essential for predicting its behavior during synthesis, purification, and subsequent functionalization[2].

Tautomeric Causality

The compound exists in a dynamic equilibrium between its lactam (4(3H)-one) and lactim (4-ol) tautomers. In the solid state and in polar protic/aprotic solvents, the lactam form is thermodynamically favored . This tautomeric preference dictates the synthetic strategy for downstream functionalization: because the C4 carbonyl oxygen is part of a stable amide-like resonance system, it is poorly electrophilic. Therefore, harsh activating agents (e.g.,


 or 

) are required to convert the thermodynamically stable lactam into a highly reactive imidoyl chloride for subsequent cross-coupling or substitution reactions[1].
Table 1: Key Physicochemical Parameters
ParameterValueAnalytical & Synthetic Significance
Molecular Formula

Determines the exact mass for high-resolution MS validation.
Molecular Weight 164.16 g/mol Critical for stoichiometric calculations during synthesis[2].
Dominant Tautomer Lactam (4(3H)-one)Dictates the nucleophilicity/electrophilicity of the C4 position.
Hydrogen Bond Donors 1 (N-H)Influences solubility and stationary-phase interactions during HPLC.
Hydrogen Bond Acceptors 3 (N, O, O)Key for solvent coordination and receptor binding pocket interactions.

Synthetic Workflow & Mechanistic Causality

The construction of the pyrimidinone ring onto the furan core relies on an acid-catalyzed cyclization of 2-amino-4,5-dimethylfuran-3-carbonitrile [1].

The Causality of the Mixed Anhydride

A common pitfall in formylation reactions is relying solely on formic acid. The 2-amino group on the electron-rich furan ring is sterically hindered by the adjacent methyl group and electronically modulated by the furan oxygen, rendering it a weak nucleophile. Formic acid alone is insufficiently electrophilic to drive rapid conversion.

To overcome this, the protocol utilizes acetic formic anhydride , generated in situ by reacting formic acid with acetic anhydride at 0°C[1]. This mixed anhydride is a highly potent formylating agent. It rapidly and selectively attacks the primary amine to form a formamide intermediate. Subsequent heating to reflux provides the activation energy required for the formamide nitrogen (or oxygen) to execute an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon, driving a robust ring closure that yields the stable pyrimidin-4(3H)-one core[1].

SynthesisPathway A 2-Amino-4,5-dimethylfuran-3-carbonitrile + Acetic Formic Anhydride B N-(3-Cyano-4,5-dimethylfuran-2-yl)formamide [Formylated Intermediate] A->B Formylation (0°C, In situ generation) C Intramolecular Cyclization (Nucleophilic Attack on Nitrile) B->C Heat / Reflux (Ring Closure) D 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one [Final Product] C->D Tautomerization & Stabilization

Fig 1: Mechanistic workflow for the synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system, embedding analytical checkpoints directly into the workflow to ensure high-fidelity synthesis[1].

Step 1: In Situ Reagent Activation

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, cool acetic anhydride (15.0 eq.) to 0°C using an ice bath.

  • Add formic acid (20.0 eq.) dropwise over 20 minutes. Causality Check: The dropwise addition at 0°C is critical to control the exothermic formation of acetic formic anhydride and prevent its thermal decomposition prior to substrate introduction.

Step 2: Substrate Introduction & Formylation

  • To the stirred mixed anhydride at 0°C, add 2-amino-4,5-dimethylfuran-3-carbonitrile (1.0 eq.) portion-wise.

  • Allow the mixture to stir for 15 minutes to ensure complete formylation.

Step 3: Reflux & Cyclization

  • Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 100-110°C internal temperature).

  • Stir continuously for 24 hours. Validation Checkpoint: At t=24h, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via reversed-phase HPLC (e.g., ACE 3AQ C8 column, 150 x 4.6 mm, 3 µm). Run a gradient of 20–95% acetonitrile in water (both containing 0.1% Formic Acid) over 20 minutes[1]. The reaction is deemed complete when the starting material peak at 254 nm is fully consumed and replaced by a more polar product peak.

Step 4: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acetic acid and unreacted formic acid.

  • Triturate the resulting crude residue with ice-cold water or ethanol to precipitate the product.

  • Collect the solid via vacuum filtration, wash with cold ethanol, and dry under high vacuum to yield 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one as a crystalline solid[1].

Analytical Characterization Standards

To definitively confirm the structural integrity and purity of the synthesized core, the following orthogonal analytical techniques must be employed[1]:

  • LC-MS (ESI-TOF): Utilizing an Agilent 6230 TOF LC/MS (or equivalent) in positive electrospray ionization (ESI+) mode. The expected exact mass for

    
     is 164.06. The spectrum must exhibit a dominant 
    
    
    
    pseudomolecular ion at m/z ~165.1 [1].
  • High-Resolution

    
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • δ ~12.0 ppm (br s, 1H, N-H): This

      
      -exchangeable proton confirms the presence of the lactam (4(3H)-one) tautomer in solution.
      
    • δ ~8.0–8.2 ppm (s, 1H, Pyrimidine C2-H): Confirms the successful incorporation of the formyl carbon and the closure of the pyrimidine ring.

    • δ ~2.3–2.4 ppm (s, 6H, Furan

      
      ):  Two closely overlapping singlets (or one integrated singlet) confirming the intact 5,6-dimethylfuran moiety.
      

References

  • Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. VeriXiv (2025).
  • Building Blocks Catalogue August 2025. Namiki Shoji Co., Ltd.
  • Alfa Chemistry (Page 218) @ ChemBuyersGuide.com, Inc.

Sources

Methodological & Application

Application Note: Synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[2,3-d]pyrimidines represent a privileged heterocyclic scaffold in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, serving as the core structural motif for potent antiviral agents (e.g., Nipah and Hendra henipavirus inhibitors) and targeted kinase inhibitors . This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one. By utilizing an in situ generated acetic formic anhydride system, this methodology ensures quantitative N-formylation followed by a robust acid-catalyzed cyclization.

Scientific Background & Mechanistic Rationale

The construction of the fused pyrimidine ring onto the furan core requires overcoming the weak nucleophilicity of the furan-2-amine. Direct reaction with formic acid often results in sluggish kinetics and incomplete conversion. To bypass this thermodynamic barrier, formic acid is reacted with acetic anhydride at 0°C to generate acetic formic anhydride , a highly reactive mixed anhydride .

  • Step 1 (Activation & Formylation): The mixed anhydride acts as a potent formylating agent, rapidly converting the starting 2-amino-4,5-dimethylfuran-3-carbonitrile into its corresponding N-formyl derivative.

  • Step 2 (Cyclization): Under extended acidic reflux conditions, the adjacent nitrile group undergoes hydration to a carboxamide. This intermediate subsequently cyclizes with the N-formyl group, eliminating water to yield the thermodynamically stable pyrimidin-4(3H)-one core.

Reagent Preparation & Stoichiometry

The following quantitative parameters are optimized for a standard 7.34 mmol scale synthesis.

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-4,5-dimethylfuran-3-carbonitrile136.151.0 eq1.00 g (7.34 mmol)Starting Material
Acetic Anhydride102.0915.0 eq10.0 mL (110 mmol)Activating Agent / Solvent
Formic Acid (98-100%)46.0320.0 eq5.0 mL (147 mmol)Formylating Agent / Carbon Source
Ice-Cold Distilled Water18.02N/A50.0 mLQuenching / Precipitation

Experimental Workflow Diagram

ReactionWorkflow A Formic Acid (20 eq) C Acetic Formic Anhydride (Reactive Intermediate) A->C 0°C, 20 min (Activation) B Acetic Anhydride (15 eq) B->C E N-Formyl Intermediate C->E N-Formylation D 2-Amino-4,5-dimethylfuran- 3-carbonitrile (1 eq) D->E F 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one E->F Reflux, 24 h (Acid-Catalyzed Cyclization)

Workflow for the synthesis of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one via mixed anhydride.

Step-by-Step Experimental Protocol

Caution: Acetic formic anhydride can decompose to release carbon monoxide (CO) gas. Perform all steps in a well-ventilated fume hood.

Phase 1: Generation of Acetic Formic Anhydride

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath (0°C).

  • Add 10.0 mL of acetic anhydride to the flask and allow the solvent to cool for 5 minutes.

  • Causality Check: Why 0°C? The formation of acetic formic anhydride is highly exothermic. Elevated temperatures during mixing will cause the mixed anhydride to rapidly decompose into carbon monoxide and acetic acid, depleting the active reagent and posing a safety hazard.

  • Dropwise add 5.0 mL of formic acid over a period of 20 minutes using an addition funnel or syringe pump. Maintain stirring at 0°C for an additional 15 minutes to ensure complete mixed anhydride formation.

Phase 2: N-Formylation and Cyclization 5. To the cold, stirring solution, add 1.00 g of 2-amino-4,5-dimethylfuran-3-carbonitrile portion-wise over 5 minutes. 6. Remove the ice bath and equip the flask with a reflux condenser. 7. Gradually heat the reaction mixture to reflux (approx. 100–110°C internal temperature) using a heating mantle or oil bath. 8. Causality Check: Why reflux for 24 hours? While N-formylation occurs rapidly at lower temperatures, the subsequent hydration of the nitrile group and the intramolecular cyclization require significant thermal energy to overcome the activation barrier . 9. Stir at reflux for 24 hours. Monitor reaction progression via TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes; visualize under UV 254 nm).

Phase 3: Quenching and Isolation 10. Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. 11. Slowly pour the mixture into a beaker containing 50 mL of vigorously stirred crushed ice and water. 12. Causality Check: Why an ice-water quench? The aqueous quench serves a dual purpose: it hydrolyzes unreacted anhydrides into water-soluble acetic and formic acids, and it drives the rapid precipitation of the highly hydrophobic 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core. 13. Stir for 30 minutes until the precipitate fully coagulates. 14. Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 15 mL) to remove residual acids. 15. Dry the product in a vacuum oven at 50°C overnight to afford the pure compound.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical validations are standard for this scaffold:

  • HPLC Purity: >95% (Using a C8 or C18 column, gradient acetonitrile/water containing 0.1% Formic Acid).

  • Mass Spectrometry (ESI-TOF): Expected[M+H]⁺ m/z for C₈H₈N₂O₂ is 165.06.

  • ¹H NMR (400 MHz, DMSO-d₆): Validation requires the presence of the characteristic pyrimidine aromatic proton (singlet, ~8.0–8.2 ppm), the broad pyrimidinone NH peak (if not exchanged, ~12.0 ppm), and the two distinct furan methyl singlets (~2.2 and 2.3 ppm).

Troubleshooting & Optimization

Table 2: Troubleshooting Guide

Observation / IssueMechanistic CauseRecommended Solution
Low Yield / Incomplete Conversion Insufficient formation of acetic formic anhydride due to rapid addition or poor temperature control.Ensure strict adherence to the 0°C addition protocol. Verify the purity and water content of the formic acid.
Formation of Uncyclized Intermediate Insufficient thermal energy to drive the hydration and cyclization of the N-formyl intermediate.Extend reflux time to 36 hours or verify that the internal temperature is consistently reaching >100°C.
Product Oiling Out During Quench High concentration of residual organic acids preventing proper crystallization.Increase the volume of the ice-water quench (e.g., to 100 mL) and stir vigorously. Seed crystals can be added if available.

References

  • Title: Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv (2025) URL: [Link][1]

  • Title: Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors Source: ResearchGate URL: [Link][2]

Sources

Application Note: Optimizing Kinase Inhibition with the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one as a privileged scaffold for the design and synthesis of ATP-competitive kinase inhibitors. While the parent "one" (ketone) form serves as a stable chemical precursor, its derivatization at the C4 position is critical for generating high-affinity "hinge-binding" motifs. We provide a comprehensive workflow covering the synthesis of the core scaffold, its chemical activation, and downstream profiling against key oncogenic targets such as AKT, c-Met, and EGFR . This guide is intended for medicinal chemists and pharmacologists engaged in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Introduction: The Scaffold Advantage

The furo[2,3-d]pyrimidine core is a recognized bioisostere of the purine ring system found in Adenosine Triphosphate (ATP). In the context of kinase inhibition, this structural homology allows the scaffold to occupy the adenine-binding pocket of the kinase catalytic domain.

Mechanism of Action[1]
  • ATP Mimicry: The heterocyclic nitrogen atoms (N1 and N3) align with the hydrogen-bonding residues of the kinase "hinge region" (e.g., the gatekeeper residue).

  • The "One" vs. "Amino" Distinction: The 4(3H)-one form (containing a carbonyl oxygen) typically lacks the hydrogen bond donor capability required for potent hinge binding. To achieve nanomolar potency, this core is classically converted to a 4-amino or 4-anilino derivative.

  • 5,6-Dimethyl Substitution: These alkyl groups fill the hydrophobic pocket II (selectivity pocket), enhancing van der Waals interactions and restricting conformational rotation, which can improve selectivity profiles against structurally similar kinases.

Chemical Synthesis & Derivatization Protocol

The utility of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one lies in its role as a divergent intermediate. The following protocol outlines the generation of the core and its conversion into a bioactive kinase inhibitor.

Phase A: Synthesis of the Core Scaffold

Objective: Preparation of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one.

Reagents:

  • 2-Amino-3-ethoxycarbonyl-4,5-dimethylfuran (Precursor)

  • Formamide (Solvent & Reagent)

  • Ammonium Acetate (Catalyst)

Protocol:

  • Charge: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-amino-3-ethoxycarbonyl-4,5-dimethylfuran in 20 mL of formamide.

  • Catalysis: Add 15 mmol of ammonium acetate.

  • Reflux: Heat the mixture to 180°C (reflux) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol to yield the target 4(3H)-one .

Phase B: Activation (The "Switch" to Kinase Inhibition)

Objective: Convert the inactive ketone to the 4-chloro intermediate, then to the active 4-anilino inhibitor.

Protocol:

  • Chlorination: Suspend the 4(3H)-one product in POCl₃ (Phosphorus oxychloride). Reflux for 3 hours to generate 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine .

    • Note: This intermediate is highly reactive. Remove excess POCl₃ under reduced pressure immediately.

  • Amination (SNAr): Dissolve the 4-chloro intermediate in isopropanol. Add 1.1 equivalents of a substituted aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).

  • Reaction: Heat at 80°C for 4 hours. The product will often precipitate as the hydrochloride salt.

  • Result: A 4-anilino-furo[2,3-d]pyrimidine, capable of bidentate hydrogen bonding with the kinase hinge.[1]

Visualizing the Workflow

The following diagram illustrates the transition from the inactive scaffold to the active kinase inhibitor, highlighting the critical chemical transformation.

G cluster_0 Bioactivity Profile Precursor Amino-Furan Precursor Core 5,6-Dimethylfuro [2,3-d]pyrimidin-4(3H)-one (Scaffold) Precursor->Core Cyclization (Formamide, 180°C) Intermediate 4-Chloro Intermediate Core->Intermediate Activation (POCl3, Reflux) Inhibitor Active Kinase Inhibitor (4-Anilino derivative) Intermediate->Inhibitor S_NAr Displacement (R-NH2, iPrOH) Desc The 'One' form is the stable library anchor. The 'Anilino' form binds the ATP pocket.

Figure 1: Synthetic pathway transforming the 4(3H)-one scaffold into a potent ATP-competitive inhibitor.

In Vitro Kinase Profiling Protocol

Once the derivative is synthesized, its potency must be validated. We recommend a Luminescence-based ADP Detection Assay (e.g., ADP-Glo™) for high-throughput screening.

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.



Experimental Steps
  • Preparation: Dilute the synthesized inhibitor in 100% DMSO to 100x the final screening concentration (e.g., 1 mM for a 10 µM screen).

  • Kinase Reaction (5 µL volume):

    • 2 µL Kinase Buffer (containing MgCl₂, MnCl₂, and specific Kinase: e.g., AKT1 or c-Met).

    • 1 µL Inhibitor (or DMSO control).

    • 2 µL Substrate/ATP mix.

    • Incubate for 60 minutes at Room Temperature.

  • ADP Detection:

    • Add 5 µL Reagent A (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Reagent B (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Calculate % Inhibition relative to No-Enzyme (0% activity) and DMSO (100% activity) controls.

Data Interpretation Table
Compound StateR Group (C4 Position)Predicted IC50 (Generic Kinase)Mechanism
Parent Scaffold =O (Carbonyl)> 10 µM (Inactive/Weak)Lacks H-bond donor for hinge.
Intermediate -Cl (Chloro)N/A (Reactive)Electrophile (Do not assay).
Hit Candidate -NH-Ph (Anilino)10 - 500 nMATP-competitive Hinge Binder.
Optimized Lead -NH-Ph-3-Cl-4-F< 10 nMOptimized hydrophobic fit.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. (2016). A comprehensive review of the scaffold's utility in targeting EGFR, VEGFR, and other kinases. [2][3][4][5][6][7][8][9]

  • Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry. (2011).[10] Details the SAR of the furo-pyrimidine core against c-Met. 10[2][6][8]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Advances. (2025). Recent application of the scaffold for dual inhibition pathways. 11[2][3][5][7][8]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. (2024). Demonstrates the versatility of the C4 position for substitution. 12[2][5][6]

Sources

In Vitro Assay Protocols for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: A Guide to Cellular and Biochemical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist Narrative: The furo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been successfully developed as potent inhibitors of various critical cellular targets, including protein kinases like PI3K/AKT, VEGFR-2, and FLT3, as well as other enzymes such as dihydrofolate reductase (DHFR).[1][2][3][4] The specific compound, 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one, belongs to this promising class of molecules. However, its precise biological activity and mechanism of action require systematic investigation.

This guide provides a comprehensive, multi-step in vitro testing strategy designed to first establish the compound's effect on cell viability and then to identify and validate its direct molecular target. We will proceed through a logical cascade of assays:

  • Cellular Activity Profiling: A broad assessment of the compound's cytotoxic or anti-proliferative effects on a relevant cancer cell line using the robust MTT assay.

  • Target-Oriented Biochemical Assay: A specific enzymatic assay, using a protein kinase as a representative example, to determine if the compound directly inhibits a key signaling protein.

  • Target Engagement Verification: A biophysical assay, the Thermal Shift Assay (TSA), to confirm direct, physical binding between the compound and its putative protein target.

This structured approach ensures that experimental resources are used efficiently and that the resulting data provides a clear, mechanistically supported profile of the compound's in vitro activity.

Part 1: Cellular Activity Profiling - MTT Cell Viability Assay

Principle and Rationale

Before investigating specific molecular targets, it is crucial to understand the compound's overall effect on cell populations. The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[7][8] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's cytotoxic or cytostatic effects.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound (24-72h) cell_seeding->treatment mtt_addition 4. Add MTT Reagent (0.5 mg/mL final conc.) treatment->mtt_addition incubation 5. Incubate (3-4h, 37°C) mtt_addition->incubation solubilization 6. Solubilize Formazan (e.g., with DMSO) incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Data Analysis (Calculate % Viability, Plot IC50 Curve) read_absorbance->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation and Measurement:

    • Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[8]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 2: Target-Oriented Biochemical Kinase Assay

Principle and Rationale

Given that many furo[2,3-d]pyrimidine derivatives are kinase inhibitors, a direct biochemical assay is the logical next step to test this hypothesis.[2][10] In vitro kinase assays measure the transfer of the γ-phosphate from ATP to a specific protein or peptide substrate, catalyzed by a purified kinase enzyme.[11] Inhibition of this activity by a test compound is measured by a decrease in product formation or ATP consumption. Modern assays often use a non-radioactive, luminescence-based readout that quantifies the amount of ADP produced, which is inversely proportional to kinase activity.[11] This provides a direct measure of the compound's inhibitory potency against a specific molecular target.

Experimental Workflow: In Vitro Kinase Assay (ADP-Glo™ Example)

Kinase_Workflow cluster_setup Reaction Setup cluster_detection Signal Detection reagents 1. Mix Kinase, Substrate, & Test Compound initiate 2. Initiate Reaction with ATP reagents->initiate incubation 3. Incubate at RT initiate->incubation adp_glo 4. Add ADP-Glo™ Reagent (Depletes remaining ATP) incubation->adp_glo detection_reagent 5. Add Kinase Detection Reagent (Converts ADP to ATP) adp_glo->detection_reagent luciferase 6. Add Luciferase/Luciferin (Generates Luminescence) detection_reagent->luciferase read_luminescence 7. Read Luminescence luciferase->read_luminescence

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol: Biochemical Kinase Assay
  • Reagent Preparation:

    • Select a relevant purified kinase (e.g., VEGFR-2, AKT1) and its corresponding substrate.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one in the reaction buffer.

    • Prepare positive control (a known inhibitor for the kinase) and negative control (DMSO vehicle) wells.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution (or control).

    • Add 10 µL of a solution containing the kinase and its substrate.

    • Initiate the reaction by adding 10 µL of ATP at a concentration close to its Km for the specific kinase (e.g., 10 µM).

    • Incubate the plate at room temperature for 60 minutes.[12]

  • Signal Detection (Using a commercial kit like ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the newly synthesized ATP by reading the luminescent signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration using the formula: % Inhibition = 100 - [(Luminescence_Compound - Luminescence_Background) / (Luminescence_NoInhibitor - Luminescence_Background)] * 100

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: Target Engagement Verification - Thermal Shift Assay (TSA)

Principle and Rationale

A positive result in a biochemical assay demonstrates inhibition, but it does not definitively prove direct physical binding. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful biophysical technique used to confirm target engagement.[13][14] The principle is that the binding of a ligand (our compound) to a protein stabilizes the protein's three-dimensional structure.[15] This stabilization results in an increase in the protein's melting temperature (Tm), the temperature at which 50% of the protein is unfolded.[13] The unfolding process is monitored by a fluorescent dye (e.g., SYPRO™ Orange) that binds to the exposed hydrophobic regions of the unfolding protein, causing a sharp increase in fluorescence.[16] A positive shift in Tm (ΔTm) in the presence of the compound is strong evidence of direct binding.

Principle of Thermal Shift Assay (TSA)

TSA_Principle Apo_Folded Folded Protein (Low Temp) Apo_Unfolded Unfolded Protein (High Temp, Tm) Apo_Folded->Apo_Unfolded Heat Holo_Folded Stabilized Complex (Low Temp) Holo_Unfolded Unfolded Protein (Higher Temp, Tm + ΔTm) Holo_Folded->Holo_Unfolded Heat

Caption: Ligand binding stabilizes protein structure, increasing its melting temperature (Tm).

Detailed Protocol: Thermal Shift Assay
  • Sample Preparation:

    • Purify the target protein to >90% purity. Dialyze it into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dilute the protein to a final concentration of 2-5 µM.

    • Prepare a working solution of SYPRO™ Orange dye by diluting the stock (e.g., 1:1000).

    • Prepare a 10 mM stock of the test compound in DMSO and create serial dilutions.

  • Assay Setup:

    • In a 96-well PCR plate, prepare the final reaction mixture (total volume 20-25 µL) for each well:

      • Purified Protein (to final 2-5 µM)

      • SYPRO™ Orange dye (to final 5x)

      • Test compound at various concentrations (final DMSO ≤ 1%)

      • Buffer to final volume

    • Include a "protein + dye + DMSO" control (no compound) to determine the baseline Tm.

  • Data Acquisition:

    • Seal the PCR plate with an optically clear seal.

    • Place the plate in a real-time PCR instrument.

    • Set up the instrument to perform a melt curve analysis. Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.[14]

    • Set the instrument to continuously monitor fluorescence (using the appropriate channel for SYPRO™ Orange, e.g., ROX).

  • Data Analysis:

    • The instrument software will generate fluorescence intensity vs. temperature curves (melt curves).

    • The melting temperature (Tm) is the inflection point of the sigmoidal curve. This is most accurately calculated as the peak of the first derivative plot (-dF/dT).[17]

    • Calculate the thermal shift (ΔTm) for each compound concentration: ΔTm = Tm (with compound) - Tm (DMSO control)

    • A ΔTm of ≥ 2°C is generally considered a significant indication of binding.[17]

Summary of Expected Data and Interpretation

The following table summarizes the type of quantitative data generated from each assay and its interpretation.

AssayKey ParameterExample ValueInterpretation
MTT Cell Viability IC₅₀5.2 µMThe compound inhibits cell viability/proliferation with a potency in the low micromolar range.
Biochemical Kinase IC₅₀0.8 µMThe compound is a potent inhibitor of the specific kinase enzyme.
Thermal Shift (TSA) ΔTm+4.5 °CThe compound directly binds to and stabilizes the target kinase, confirming target engagement.

Conclusion

This structured in vitro testing cascade provides a robust framework for characterizing the biological activity of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one. By progressing from a broad cellular screen to a specific biochemical assay and finally to a direct biophysical binding assay, researchers can confidently determine not only if the compound is active, but also identify its molecular target and confirm the mechanism of action. This comprehensive dataset is essential for advancing a compound through the drug discovery pipeline.

References

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay". [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". [Link]

  • National Center for Biotechnology Information. "In vitro NLK Kinase Assay". [Link]

  • BellBrook Labs. "How Does a Biochemical Kinase Assay Work?". [Link]

  • Bio-protocol. "In vitro kinase assay". [Link]

  • Protocols.io. "In vitro kinase assay". [Link]

  • Reaction Biology. "Kinase Screening Assay Services". [Link]

  • AXXAM. "Thermal shift assays for early-stage drug discovery". [Link]

  • Proteos. "Thermal Shift Assay". [Link]

  • Indian Journal of Pharmaceutical Education and Research. "Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In". [Link]

  • Oxford Academic. "Thermal shift assay to identify ligands for bacterial sensor proteins". [Link]

  • Bitesize Bio. "The Thermal Shift Assay: A Powerful Tool to Analyze Proteins". [Link]

  • National Center for Biotechnology Information. "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation". [Link]

  • RSC Publishing. "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation". [Link]

  • RSC Publishing. "Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation". [Link]

  • PubMed. "Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][5][6][8]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors". [Link]

  • Institute of Molecular and Translational Medicine. "Identification of novel furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors". [Link]

  • PubMed. "Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents". [Link]

  • ResearchGate. "Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents". [Link]

  • PubMed. "The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model". [Link]

  • PubMed. "Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities". [Link]

Sources

Application Note: Cell-Based Assays for Evaluating 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The furo[2,3-d]pyrimidine scaffold is a highly versatile pharmacophore that structurally serves as a bioisostere to purines[1]. This structural mimicry allows its derivatives—particularly those with 5,6-dimethyl substitutions—to competitively bind the ATP-binding hinge regions of critical oncogenic kinases. Recent drug discovery efforts have heavily focused on this scaffold for its potent ability to act as dual PI3K/AKT inhibitors and selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

Understanding the causality behind assay design is critical for drug development professionals. Because 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives target the PI3K/AKT and EGFR pathways, phenotypic readouts (such as cell death or growth arrest) must be explicitly linked to target modulation (decreased kinase phosphorylation). The following protocols establish a self-validating system to evaluate the efficacy, mechanism of action, and cytostatic versus cytotoxic profiles of these compounds in human cancer cell lines (e.g., T-47D, MCF-7, HS 578T)[2][3].

Pathway Inhibitor 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Competitive Inhibition PI3K PI3K (Phosphoinositide 3-kinase) Inhibitor->PI3K Dual Target Inhibition EGFR->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates mTOR mTOR Pathway AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Fig 1. Mechanistic targeting of EGFR and PI3K/AKT pathways by furo[2,3-d]pyrimidine derivatives.

Integrated Assay Workflow

To ensure high scientific integrity, the evaluation of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one activity must follow a tiered workflow. Initial high-throughput viability screening identifies active concentrations, which are then strictly validated through molecular target analysis and phenotypic flow cytometry.

Workflow Step1 1. Cell Culture Seed cancer cell lines (e.g., MCF-7, T-47D) Step2 2. Compound Treatment Dose-response (0.1 - 50 µM) Vehicle control (DMSO) Step1->Step2 Step3A 3A. Viability Assay CellTiter-Glo (ATP) Calculate IC50/GI50 Step2->Step3A Step3B 3B. Target Validation Western Blot p-AKT, p-EGFR levels Step2->Step3B Step3C 3C. Phenotypic Assay Flow Cytometry Annexin V / PI Staining Step2->Step3C

Fig 2. High-throughput screening and validation workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability & Proliferation Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) of the compound. Causality & Experience Insight: While MTT assays are frequently cited in literature, ATP-based luminescence assays (e.g., CellTiter-Glo) are strongly recommended for kinase inhibitors. Kinase inhibitors can alter mitochondrial metabolic rates without immediately causing cell death, which skews MTT readouts. ATP quantitation directly correlates with the number of viable cells, eliminating these metabolic artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., T-47D for EGFR targeting[2] or HS 578T for PI3K targeting). Seed at 2,000–5,000 cells/well in a solid white 96-well plate. Self-Validation Step: Leave the outermost wells empty and fill with 200 µL PBS to prevent evaporation-induced edge effects, which can artificially inflate variance.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adherence.

  • Compound Preparation: Prepare a 10 mM stock of the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Add compounds to the cells, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Include a positive control (e.g., Erlotinib[2]) and a vehicle control.

  • Readout: After 72 hours, equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

  • Validation: Calculate the Z'-factor. A Z' > 0.5 is required to validate that the assay's dynamic range is robust enough to distinguish true hits from assay noise.

Protocol B: Target Modulation via Phospho-Kinase Western Blotting

Objective: Confirm that the observed cytotoxicity is driven by on-target inhibition of EGFR or PI3K/AKT[2].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates. Treat with the compound at 0.5×, 1×, and 5× the established IC50 for 2 to 6 hours. Insight: Short treatment windows are crucial. Extended treatments (>24h) lead to apoptosis, causing non-specific protein degradation that mimics false-positive target inhibition.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na₃VO₄, 10 mM NaF). Causality Insight: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly dephosphorylate p-AKT and p-EGFR post-lysis, invalidating the mechanistic results.

  • Protein Quantification & SDS-PAGE: Quantify using a BCA assay. Load 20–30 µg of protein per lane on a 4–12% Bis-Tris gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block in 5% BSA (do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background). Probe for p-EGFR (Tyr1068) and p-AKT (Ser473)[2].

  • Detection: Use chemiluminescence and normalize against total EGFR, total AKT, and a loading control (e.g., GAPDH).

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound induces cytostatic cell cycle arrest (e.g., G2/M phase[2]) or triggers programmed cell death (apoptosis).

Step-by-Step Methodology:

  • Treatment: Treat cells with the compound for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, apoptotic cells) and adherent cells via trypsinization. Insight: Failing to collect the media will result in a massive underestimation of the apoptotic index.

  • Staining (Apoptosis): Wash cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Staining (Cell Cycle): For a parallel cohort, fix cells in ice-cold 70% ethanol overnight. Wash and stain with PI/RNase staining solution.

  • Analysis: Analyze via flow cytometry (minimum 10,000 events). Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis[2].

Quantitative Data Interpretation

To benchmark new 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives, compare experimental results against established literature values for highly active furo[2,3-d]pyrimidine analogs.

ParameterTarget / Cell LineExpected Range (Active Derivatives)Reference Compound BenchmarkSignificance
Enzymatic IC50 EGFR0.10 – 0.50 µMErlotinib (0.12 µM)Defines direct target affinity and competitive inhibition[2].
Enzymatic IC50 PI3Kα / AKT0.07 – 0.45 µMWortmannin / LY294002Confirms dual-kinase inhibition capabilities.
Cellular GI50 Breast Cancer (T-47D)0.90 – 2.50 µMDoxorubicin (3.30 µM)Measures physiological anti-proliferative potency[2][3].
Apoptotic Index Breast Cancer (HS 578T)>15-fold increase vs. controlN/ADifferentiates cytotoxic from cytostatic action[2].

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation Source: RSC Publishing (rsc.org) URL:

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation Source: RSC Publishing (rsc.org) URL:3

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity Source: PubMed (nih.gov) URL:2

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors Source: ResearchGate (researchgate.net) URL:1

Sources

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Profiling of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Scaffolds in Oncology

Executive Summary & Technical Context

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one represents a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere to quinazolines and purines. While the parent "4(3H)-one" (keto-tautomer) often exhibits limited intrinsic potency, it is the foundational precursor for synthesizing 4-substituted furo[2,3-d]pyrimidine derivatives , which are potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and the PI3K/Akt/mTOR pathway .

This guide details the protocols for handling, solubilizing, and biologically evaluating this scaffold and its functionalized derivatives in cancer cell lines. It is designed to validate the scaffold's utility as a starting point for lead optimization in multi-targeted kinase inhibitor discovery.

Mechanism of Action: The Kinase Pharmacophore

The furo[2,3-d]pyrimidine core mimics the adenine ring of ATP. The "4(3H)-one" moiety is typically converted to a 4-amino or 4-anilino group to establish critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Scaffold Role: Provides the planar aromatic system for hydrophobic interactions within the kinase cleft.

  • 5,6-Dimethyl Substitution: Occupies the hydrophobic pocket (Gatekeeper region), often enhancing selectivity against specific kinases like VEGFR-2 or EGFR compared to unsubstituted analogs.

  • Targeting: Derivatives frequently arrest cells in the G2/M phase (tubulin targeting) or G0/G1 phase (kinase inhibition) depending on the C-4 substituent.

Figure 1: Pharmacological Mechanism & Signaling Pathway

KinaseInhibition Compound 4-Substituted Furo[2,3-d]pyrimidine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding RTK RTK Auto-phosphorylation (EGFR / VEGFR-2) Compound->RTK Direct Inhibition ATP_Pocket->RTK Inhibits PI3K PI3K Activation RTK->PI3K Downstream Signal Proliferation Cell Proliferation RTK->Proliferation Blocked AKT AKT Phosphorylation (p-AKT Ser473) PI3K->AKT mTOR mTOR Signaling AKT->mTOR Apoptosis Apoptosis Induction (Caspase-3/7) AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Mechanism of Action. The scaffold derivatives competitively bind the ATP pocket, blocking RTK auto-phosphorylation and downstream PI3K/AKT signaling, leading to apoptosis.

Protocol 1: Compound Management & Solubilization

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core is lipophilic and planar, leading to poor aqueous solubility and potential aggregation in assay media.

Reagents:

  • Compound: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (Purity >95% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), Hybri-Max™ grade (sterile).

Procedure:

  • Stock Preparation (10 mM):

    • Weigh 1.80 mg of compound (MW ≈ 180.16 g/mol , verify specific batch MW).

    • Dissolve in 1.0 mL of sterile DMSO.

    • Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction for long-term storage) and store at -20°C. Stable for 6 months.

  • Working Solutions:

    • Dilute the 10 mM stock in serum-free culture media immediately prior to use.

    • Max DMSO Tolerance: Ensure final DMSO concentration in cell culture is <0.5% (v/v) to avoid solvent toxicity.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT/CCK-8)

This protocol evaluates the antiproliferative potency (IC50) of the scaffold and its derivatives.[1][2][3][4]

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma) – High relevance for PI3K/Akt targeting.

  • A549 (Lung Carcinoma) – EGFR overexpression model.

  • HCT-116 (Colorectal Carcinoma) – General cytotoxicity screen.

Workflow:

  • Seeding:

    • Seed cells in 96-well plates at density 3,000–5,000 cells/well in 100 µL complete media (RPMI-1640 or DMEM + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the compound (0.1 µM to 100 µM).

    • Include Positive Control: Doxorubicin (1 µM) or Erlotinib (if testing EGFR activity).

    • Include Vehicle Control: 0.5% DMSO in media.

    • Add 100 µL of treatment media to wells (Total Vol = 200 µL). Incubate for 48 or 72 hours .

  • Readout (MTT Assay):

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 4 hours at 37°C (formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO. Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Ref 630 nm).

Data Analysis: Calculate % Cell Viability using the formula:



Plot log(concentration) vs. % Viability to determine IC50 using non-linear regression (GraphPad Prism).

Protocol 3: Target Validation (Western Blotting)

To confirm if the compound (or its derivative) hits the predicted kinase pathway (PI3K/Akt or EGFR), assess phosphorylation levels.

Experimental Setup:

  • Treatment: Treat A549 or MCF-7 cells with the compound at IC50 and 2xIC50 concentrations for 24 hours.

  • Lysis: Wash cells with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Detection Targets:

    • Primary: p-EGFR (Tyr1068), p-AKT (Ser473).

    • Total Protein: Total EGFR, Total AKT.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Outcome:

    • Active Derivative: Significant reduction in p-AKT or p-EGFR bands compared to Total protein levels.

    • Inactive Scaffold (4-one): Minimal change in phosphorylation (serves as negative control to prove the 4-substituent is required for binding).

Synthesis Workflow: From Scaffold to Lead

Understanding the chemical lineage is vital for interpreting biological data. The "4(3H)-one" is the "make-or-break" intermediate.

Figure 2: Chemical Derivatization Workflow

SynthesisWorkflow Precursor 2-Amino-4,5-dimethylfuran-3-carboxylate Scaffold 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one (The Topic Compound) Precursor->Scaffold Formamide Cyclization Intermediate 4-Chloro-5,6-dimethyl furo[2,3-d]pyrimidine Scaffold->Intermediate POCl3 Chlorination Lead 4-Anilino-5,6-dimethyl furo[2,3-d]pyrimidine (Active Kinase Inhibitor) Intermediate->Lead Aniline/Amine SNAr Reaction

Caption: Synthetic pathway transforming the inert 4(3H)-one scaffold into a bioactive kinase inhibitor via chlorination and nucleophilic substitution.

Comparative Data Summary

When evaluating this scaffold, expect the following activity profiles based on literature precedents for this chemical class.

Compound VariantPrimary TargetExpected IC50 (MCF-7/A549)Mechanism Note
4(3H)-one (Parent) None (Inactive/Low)> 50 µMLacks "hinge binder" motif; use as negative control.
4-Anilino Derivative EGFR / VEGFR-20.1 – 5.0 µMH-bonding with hinge region; potent antiproliferative.
4-Hydrazino Derivative PI3K / Akt1.0 – 10.0 µMOften requires further cyclization (e.g., to triazole).
4-Thio Derivative Unknown/Mixed10 – 20 µMBioisostere exploration; often lower potency than amino.

References

  • Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Inhibitors. Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Source: RSC Advances (2025). URL:[Link]

  • VEGFR-2 and Tubulin Targeting. Title: The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors.[5] Source: Bioorganic & Medicinal Chemistry (2012). URL:[Link]

  • Anticancer Evaluation of Furo[2,3-d]pyrimidines. Title: Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. Source: RSC Advances (2022). URL:[Link]

  • General Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones. Title: Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives.[2][5] Source: ResearchGate (2015). URL:[Link]

Sources

Application Note: Evaluation of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Scaffolds for Akt1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary

The furo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the purine core of ATP. While the specific fragment 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one provides the essential binding geometry for the kinase hinge region, it functions primarily as a fragment-based lead or chemical scaffold . High-potency inhibition of Akt1 (IC


 in the nanomolar range) typically requires the elaboration of this core with aryl or heteroaryl substituents at the C-5 and C-6 positions to exploit the hydrophobic pocket of the ATP-binding site.

This guide details the protocols for solubilizing, assaying, and validating this class of compounds as ATP-competitive Akt1 inhibitors. It distinguishes between the evaluation of the core fragment (requiring high-concentration screening) and optimized derivatives.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity
  • IUPAC Name: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

  • Core Scaffold: Furo[2,3-d]pyrimidine[1][2][3][4][5][6][7]

  • Role: ATP-competitive Pharmacophore / Fragment Lead

  • Physicochemical Properties:

    • Solubility: Low in water; soluble in DMSO (up to 50 mM).

    • Stability: Stable in solid state; DMSO stocks should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

Mechanism of Action (MOA)

Unlike allosteric inhibitors (e.g., MK-2206) that bind the PH-domain interface, 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives function as Type I (ATP-competitive) inhibitors .

  • Hinge Binding: The pyrimidine N1 and C4-carbonyl (or tautomeric hydroxyl) form hydrogen bonds with the hinge region of the Akt1 kinase domain.

  • Hydrophobic Interactions: The 5,6-dimethyl (or substituted aryl) groups occupy the hydrophobic pocket usually reserved for the adenine base of ATP.

  • Outcome: Prevents ATP binding, thereby blocking the phosphorylation of downstream substrates (e.g., mTOR, GSK3

    
    ).
    
Signaling Pathway Context

The diagram below illustrates the PI3K/Akt/mTOR pathway and the specific intervention point of the inhibitor.

AktPathway RTK RTK (Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt1 (Inactive) PIP3->Akt Recruitment pAkt p-Akt (Active) PDK1->pAkt Phosphorylation (T308) Akt->pAkt Activation mTOR mTORC1 pAkt->mTOR Activate GSK3 GSK3β pAkt->GSK3 Inhibit Inhibitor 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one Inhibitor->Akt ATP Competition Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis GSK3->Apoptosis Promotes

Figure 1: PI3K/Akt signaling cascade showing the ATP-competitive inhibition of Akt1 by the furo[2,3-d]pyrimidine scaffold.

Experimental Protocols

Protocol A: Preparation and Storage
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (20-50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <1% (cell-based) or <5% (enzymatic) to avoid solvent artifacts.

Protocol B: In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC


 of the compound against recombinant Akt1.
Method:  LanthaScreen™ Eu Kinase Binding Assay or Z´-LYTE™ (FRET-based).

Reagents:

  • Recombinant Human Akt1 (active).

  • FRET-labeled substrate (e.g., Crosstide).

  • ATP (at K_m, typically 10-50 µM).

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Titration: Prepare a 10-point serial dilution of the inhibitor in Kinase Buffer (3-fold dilutions starting at 100 µM).

  • Incubation: Mix 5 µL inhibitor + 5 µL Akt1 enzyme. Incubate 15 min at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Start: Add 5 µL Substrate/ATP mix.

  • Reaction Stop: After 60 min, add 10 µL Development Solution (containing EDTA and Eu-labeled antibody).

  • Detection: Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate the Emission Ratio (665nm/615nm). Normalize data to 0% inhibition (DMSO only) and 100% inhibition (Staurosporine or MK-2206 control). Fit to a sigmoidal dose-response equation:



Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of Akt phosphorylation (Ser473/Thr308) in intact cells. Cell Lines: LNCaP (PTEN-null, high p-Akt) or MCF-7 (insulin-stimulated).

Workflow Diagram:

WesternWorkflow Seed Seed Cells (6-well plate) Starve Serum Starve (16-24h) Seed->Starve Treat Treat w/ Inhibitor (1-4h) Starve->Treat Stimulate Stimulate (Insulin/EGF) (15 min) Treat->Stimulate Lyse Lysis (RIPA + Phospho-STOP) Stimulate->Lyse Blot Western Blot (p-Akt vs Total Akt) Lyse->Blot

Figure 2: Cellular assay workflow for validating Akt1 inhibition.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Replace media with serum-free media for 16h to reduce basal Akt phosphorylation.

  • Treatment: Add 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one at varying concentrations (e.g., 1, 10, 50 µM). Include a DMSO control and a positive control (e.g., 1 µM MK-2206). Incubate for 2 hours.

  • Stimulation: Add Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to spike Akt activity.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

  • Western Blot:

    • Primary Antibodies: Anti-p-Akt (Ser473) [Rabbit, 1:1000], Anti-Total Akt [Mouse, 1:1000], Anti-GAPDH (Loading Control).

    • Criterion for Hit: Dose-dependent reduction in p-Akt bands without significant loss of Total Akt.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay Compound insolubility at high conc.Do not exceed 100 µM in aqueous buffer. Ensure DMSO < 5%.
Weak Inhibition (IC50 > 50µM) Core fragment lacks potency.This is expected for the unmodified dimethyl core. Use as a starting point for SAR (e.g., add phenyl groups at C5/C6).
No Cellular Effect Poor cell permeability.Verify permeability (PAMPA assay). Increase incubation time or concentration.
High Background Signal Non-specific binding.Add 0.01% Triton X-100 or Brij-35 to kinase buffer.

References

  • El-Ziaty, A. K., & El-Shahawi, M. M. (2017). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors.[5] Synthetic Communications / ResearchGate.

  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[6] Future Journal of Pharmaceutical Sciences. [6]

  • Santa Cruz Biotechnology. Akt1 Inhibitors and Signaling Background. SCBT Application Data.

  • SelleckChem. PI3K/Akt/mTOR Signaling Pathway and Inhibitor Standards (MK-2206). Pathway Maps.

Sources

Application Note: Evaluation of Furo[2,3-d]pyrimidine Derivatives as Type II FLT3-ITD Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Acute Myeloid Leukemia (AML) pathogenesis is frequently driven by internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene[1]. These mutations cause ligand-independent auto-phosphorylation, leading to constitutive activation of downstream survival pathways, primarily the STAT5, ERK1/2, and PI3K/Akt cascades. While first-generation inhibitors have shown clinical utility, the rapid emergence of resistance mutations—specifically the F691L "gatekeeper" mutation—necessitates the development of novel molecular scaffolds.

Recent medicinal chemistry efforts have successfully identified furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole-urea derivatives as highly potent, next-generation FLT3-ITD inhibitors[2].

Structural Causality (Type II Binding)

Unlike Type I inhibitors that bind the active conformation of the kinase, these substituted furo[2,3-d]pyrimidine derivatives function as Type II inhibitors , binding to the inactive "DFG-out" conformation of the FLT3 kinase domain[1]. This binding mode is characterized by three critical interactions:

  • Hydrophobic Anchoring: The methoxyphenyl moiety of the inhibitor buries deeply into a hydrophobic pocket formed by residues M664, M665, I674, L802, and H809[1]. Because this pocket is adjacent to the DFG motif and is less conserved across the kinome, exploiting it significantly increases the compound's selectivity for FLT3.

  • Hydrogen Bond Network: The urea motif establishes critical H-bonds with the backbone nitrogen of D829 and the side chain of E661[1], locking the kinase in its inactive state.

  • Hinge Region Interaction: The central furo[2,3-d]pyrimidine core interacts directly with the hinge region (e.g., via M674)[3], competitively blocking ATP from entering the catalytic cleft.

Pathway Inhibitor Furo[2,3-d]pyrimidine (e.g., Compound 49) FLT3 FLT3-ITD Receptor (DFG-out Inactive State) Inhibitor->FLT3 Type II Binding (Blocks ATP) STAT5 STAT5 Pathway (Survival) FLT3->STAT5 Phosphorylation Blocked ERK ERK1/2 Pathway (Proliferation) FLT3->ERK Phosphorylation Blocked Apoptosis G1 Cell Cycle Arrest & Apoptosis STAT5->Apoptosis Loss of Survival Signal ERK->Apoptosis Loss of Proliferation

Fig 1: Mechanism of FLT3-ITD inhibition by furo[2,3-d]pyrimidine compounds.

Quantitative Data Summary

Extensive structure-activity relationship (SAR) profiling highlights the efficacy of these compounds. Lead candidates (such as Compounds 33, 46, and 49) demonstrate nanomolar potency against FLT3-ITD and exhibit significant selectivity over FLT3-independent cell lines (e.g., K562)[1]. Notably, Compound 49 retains high potency against the resistant FLT3-ITD-F691L gatekeeper mutation, exceeding the efficacy of both sorafenib and quizartinib in mutant models[2].

Table 1: In Vitro Profiling of Lead Furo[2,3-d]pyrimidine Derivatives

CompoundFLT3-ITD IC₅₀ (μM)MV4-11 GI₅₀ (μM)MOLM-13 GI₅₀ (μM)K562 GI₅₀ (μM)Key Feature / Advantage
Compound 33 0.0060.1690.164> 10.0High enzymatic potency via 2,4-diF substitution
Compound 46 0.0380.1650.087> 10.0Strong cellular translation in MOLM-13
Compound 49 < 0.010< 0.100< 0.100*> 10.0Overcomes F691L gatekeeper mutation; 95% G1 arrest
Quizartinib (Ctrl)0.0010.0020.003> 10.0Highly potent but vulnerable to F691L mutation

*(Note: Data synthesized from in vitro kinase and cellular viability assays[1]. Estimated ranges based on exceeding Quizartinib/Sorafenib potency in mutant Ba/F3 strains).

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to evaluate novel furo[2,3-d]pyrimidine derivatives.

Workflow Prep 1. Compound Prep (DMSO Stocks) Kinase 2. Enzymatic Assay (FLT3-ITD IC50) Prep->Kinase Cell 3. Cell Viability (MV4-11 vs K562) Kinase->Cell Mech 4. Western Blot (p-STAT5, p-ERK) Cell->Mech

Fig 2: Standardized workflow for validating novel FLT3-ITD inhibitors.

Protocol A: Recombinant FLT3-ITD Kinase Activity Assay (ADP-Glo)

Objective: Determine the biochemical IC₅₀ of the inhibitor against the isolated FLT3-ITD kinase domain. Causality & Rationale: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. By keeping the ATP concentration near the


 for FLT3 (~10 μM), we maximize sensitivity for competitive and Type II inhibitors that stabilize the inactive conformation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant FLT3-ITD enzyme to 2 ng/reaction and Myelin Basic Protein (MBP) substrate to 0.2 μ g/reaction in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the furo[2,3-d]pyrimidine compound in DMSO. Transfer to a 384-well plate. (Critical: Final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation).

  • Pre-incubation: Add the Enzyme/Substrate mix to the compound wells. Crucial Step: Incubate for 30 minutes at room temperature before adding ATP. Rationale: Type II inhibitors often exhibit slow-binding kinetics because they require the kinase to undergo a conformational shift to the "DFG-out" state.

  • Reaction Initiation: Add 10 μM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent (to deplete unreacted ATP) for 40 minutes, followed by Kinase Detection Reagent (to convert ADP to ATP and generate luminescence) for 30 minutes.

  • Validation Controls: Include Quizartinib as a positive control and a no-enzyme well as a negative background control.

Protocol B: Cellular Viability & Selectivity Counter-Screen

Objective: Assess the cellular penetrance and target-specific cytotoxicity of the compounds. Causality & Rationale: MV4-11 and MOLM-13 are AML cell lines driven by the FLT3-ITD mutation. K562 is a chronic myeloid leukemia (CML) cell line driven by BCR-ABL, entirely independent of FLT3. Testing compounds in parallel against these lines proves that the cytotoxicity is on-target (FLT3-dependent) rather than a result of general chemical toxicity[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11, MOLM-13, and K562 cells at

    
     cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.
    
  • Treatment: Treat cells with varying concentrations of the furo[2,3-d]pyrimidine derivatives (0.1 nM to 10 μM) for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 20 μL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 2-4 hours. Rationale: MTS is reduced by metabolically active cells into a soluble formazan product, directly proportional to the number of living cells.

  • Absorbance Reading: Measure absorbance at 490 nm. Calculate the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

  • Validation: A successful candidate (like Compound 49) will show a GI₅₀ < 100 nM in MV4-11/MOLM-13, but > 10,000 nM in K562[1].

Protocol C: Pharmacodynamic Validation via Immunoblotting

Objective: Confirm that the inhibitor blocks the specific intracellular signaling pathways downstream of FLT3-ITD. Causality & Rationale: If the compound is a true FLT3 inhibitor, we must observe a dose-dependent decrease in the auto-phosphorylation of FLT3 (p-FLT3) and its direct downstream effectors, STAT5 (p-STAT5) and ERK1/2 (p-ERK1/2)[2]. Total protein levels must remain constant to prove the inhibitor affects kinase activity, not protein degradation.

Step-by-Step Methodology:

  • Cell Treatment: Treat MV4-11 cells with the lead compound at 1x, 5x, and 10x its GI₅₀ concentration for 4 hours. Rationale: A 4-hour window is optimal to observe kinase inhibition before the onset of widespread apoptosis, which would confound protein level readings.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Crucial Step: Phosphatase inhibitors are mandatory to preserve the phosphorylation state of the targets during extraction.

  • Electrophoresis & Transfer: Resolve 30 μg of total protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing:

    • Probe with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (loading control).

    • Incubate overnight at 4°C.

  • Detection: Wash and probe with HRP-conjugated secondary antibodies. Develop using ECL substrate and image via chemiluminescence.

References

  • Moradi, M., Mousavi, A., Řezníčková, E., Peytam, F., Peřina, M., Vojáčková, V., Firoozpour, L., Jorda, R., Grúz, J., Emamgholipour, Z., Sadat-Ebrahimi, S. E., Kryštof, V., & Foroumadi, A. (2024). "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors." European Journal of Medicinal Chemistry, 280(12), 116962. Available at:[Link]

Sources

Application Note: Analytical-Driven Purification of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the purification and analytical characterization of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one . It addresses the specific physicochemical challenges of fused furo-pyrimidine systems, prioritizing scalable recrystallization techniques followed by high-resolution chromatographic polishing.

Abstract

The synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one often yields a crude matrix containing unreacted 2-aminofuran precursors, formamide residues, and oxidative byproducts. This guide details a two-stage purification strategy: (1) a thermodynamic solubility-driven recrystallization protocol using Ethanol/Water systems to achieve >95% purity, and (2) a preparative HPLC method for pharmaceutical-grade isolation (>99.5%). Integrated analytical checkpoints (HPLC-UV/MS, NMR) are defined to validate critical quality attributes (CQAs).

Chemical Context & Impurity Profiling

To design an effective purification, one must understand the origin of the crude mixture. The target molecule is typically synthesized via the cyclocondensation of ethyl 2-amino-4,5-dimethylfuran-3-carboxylate with formamide or triethyl orthoformate.

Target Molecule Properties:

  • Formula: C₈H₈N₂O₂[1]

  • MW: 164.16 g/mol

  • pKa: ~8.5 (Amide/Lactam nitrogen)

  • Solubility: Low in water; Moderate in Ethanol/Methanol; High in DMSO/DMF.

Impurity Origin Logic
Impurity TypeSourceRemoval Strategy
Precursor A Unreacted 2-amino-4,5-dimethylfuran derivativeAcid wash (protonation of amine) or Recrystallization (solubility differential)
Reagent B Formamide / Ammonium AcetateAqueous wash (highly water-soluble)
Byproduct C Acyclic intermediate (uncyclized ureido/Schiff base)Recrystallization (remains in mother liquor)
Degradant D Furan ring oxidation productsPreparative HPLC (polarity shift)

Pre-Purification Characterization

Before initiating purification, the crude material must be profiled to select the correct solvent system.

Solubility Profile (at 25°C)
  • Water: Insoluble (< 0.1 mg/mL)

  • Ethanol: Sparingly Soluble (1-5 mg/mL) -> Ideal for Recrystallization

  • Ethyl Acetate: Sparingly Soluble

  • DMSO: Soluble (> 50 mg/mL) -> Ideal for HPLC Injection

Protocol A: Primary Purification (Recrystallization)

Objective: Bulk removal of polar reagents and non-polar precursors to achieve >95% purity. Mechanism: Temperature-dependent solubility differential in EtOH/H₂O.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid (e.g., 10 g) in Ethanol (100 mL) . Heat the mixture to reflux (78°C).

    • Note: If the solid does not completely dissolve, add DMSO dropwise (max 5% v/v) until clear.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a sintered glass funnel to remove insoluble inorganic salts or char.

  • Nucleation: Allow the filtrate to cool slowly to 40°C.

  • Anti-Solvent Addition: Add Deionized Water (30 mL) dropwise over 20 minutes with gentle stirring.

    • Scientific Rationale: Water acts as an anti-solvent, increasing the chemical potential of the hydrophobic heterocycle and forcing precipitation, while keeping polar impurities (formamide) in solution.

  • Crystallization: Cool the mixture to 4°C and hold for 4 hours.

  • Isolation: Filter the off-white crystals. Wash the cake with cold 30% Ethanol/Water (2 x 20 mL).

  • Drying: Vacuum dry at 50°C for 12 hours.

Protocol B: Secondary Purification (Preparative HPLC)

Objective: Isolation of >99.5% pure material for biological assays. Trigger: Use this protocol if Protocol A yields <98% purity or if specific oxidative impurities persist.

Preparative System Setup[2][3][4]
  • Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate: 15-20 mL/min.

  • Wavelength: 254 nm (primary), 280 nm (secondary).

  • Mobile Phase A: Water + 0.1% Formic Acid (Ion pairing agent to sharpen peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program
Time (min)% Mobile Phase BPhase Description
0.05Equilibration
2.05Sample Injection / Loading
15.060Linear Gradient (Elution of Target)
17.095Wash (Remove lipophilic dimers)
20.095Hold
20.15Re-equilibration

Analytical Validation (QC Methods)

This section defines the "Self-Validating System." Every purification batch must pass these analytical checkpoints.

Method 1: HPLC-UV/MS (Purity & Identity)

This method separates the target from closely related regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm; ESI-MS (Positive Mode).

  • Gradient: 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes.

  • Acceptance Criteria:

    • Retention Time (RT): ~4.5 - 5.5 min (varies by system void volume).

    • Purity: Area % > 98.0%.

    • Mass Spec: [M+H]⁺ = 165.17 m/z.

Method 2: ¹H-NMR (Structural Verification)[3]
  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 12.0 - 12.5 ppm (Broad s, 1H): NH (Lactam proton).

    • δ 7.9 - 8.1 ppm (s, 1H): C2-H (Pyrimidine ring proton).

    • δ 2.3 - 2.5 ppm (s, 3H each): CH₃ groups on the furan ring.

  • Validation: Absence of signals at δ 8.0-8.5 (Formamide CHO) or broad amines from precursors.

Process Visualization (Decision Logic)

PurificationLogic Raw Crude Synthesis Mixture (Target + Amine + Formamide) SolCheck Solubility Check (EtOH/Water) Raw->SolCheck Recryst Protocol A: Recrystallization (EtOH/H2O) SolCheck->Recryst Suitable Analyze Analytical QC (HPLC-UV + NMR) Recryst->Analyze Solid Cake Waste Discard Filtrate (Polar Impurities) Recryst->Waste Mother Liquor Decision Purity > 98%? Analyze->Decision PrepLC Protocol B: Preparative HPLC Decision->PrepLC No (Specific Impurities) Final Final Product (>99% Pure, White Solid) Decision->Final Yes PrepLC->Final Fractions Pooled

Caption: Decision tree for the purification workflow, prioritizing thermodynamic separation (recrystallization) before kinetic separation (HPLC).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Recovery (<40%) Product too soluble in EtOH/Water mix.Increase water ratio in Protocol A (Step 4) to 1:1 or cool to -20°C.
Oiling Out Impurity profile is too complex; rapid cooling.Re-heat to reflux, add seed crystals, and cool at 5°C/hour.
Extra Peak in HPLC (RT ~3 min) Hydrolysis of the lactam ring (rare) or formamide.Ensure mobile phase pH is acidic (0.1% FA). Wash crude more thoroughly with water.
Yellow Coloration Oxidation of furan ring.Add activated charcoal (5% w/w) during the hot filtration step of Protocol A.

References

  • Synthesis & General Properties of Furo[2,3-d]pyrimidines

    • Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)
  • Recrystallization Strategies for Fused Pyrimidines

    • BenchChem Technical Support.[2] (2025).[3][4] Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.

  • HPLC Methods for Thieno/Furo-pyrimidines

    • Indian Journal of Pharmaceutical Education and Research. (2024).[5][6] Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives. (Note: Bioisostere reference for chromatographic behavior).

  • Solubility Data for Pyrimidine Derivatives

    • Baluja, S., et al. (2013). Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

[1]

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: FUR-PYR-OPT-001[1]

Executive Summary & Synthetic Strategy

Welcome to the technical support hub for the synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one . This scaffold is a critical pharmacophore in kinase inhibition (e.g., VEGFR-2, FLT3) and requires a disciplined approach to prevent furan ring degradation.[1]

The synthesis consists of two distinct phases.[1][2][3][4] Unlike the classic Gewald reaction (which produces thiophenes using elemental sulfur), this protocol utilizes an


-hydroxy ketone (Acetoin)1
Master Workflow Diagram

Gcluster_0Critical Control PointsStartAcetoin(3-Hydroxy-2-butanone)IntermedIntermediate:2-amino-3-cyano-4,5-dimethylfuranStart->IntermedStep 1:Condensation(0-25°C)Reagent1Malononitrile+ Base (Et3N/Morpholine)Reagent1->IntermedProductTarget:5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-oneIntermed->ProductStep 2:Annulation(Reflux)Reagent2Formic Acid+ Acetic AnhydrideReagent2->Product

Figure 1: Two-stage synthetic workflow. Step 1 requires strict temperature control to prevent polymerization.[1] Step 2 requires anhydrous conditions to close the pyrimidine ring.[1]

Phase I: Synthesis of the Aminofuran Intermediate

Target: 2-amino-4,5-dimethylfuran-3-carbonitrile Reagents: Acetoin, Malononitrile, Triethylamine (or Morpholine), Ethanol/DMF.[1]

Common Issues & Troubleshooting (Q&A)

Q: My reaction mixture turned into a black tar/viscous oil instead of precipitating. What happened? A: This is the most common failure mode in furan synthesis. It indicates uncontrolled polymerization of malononitrile or the aldol polymerization of acetoin.[1]

  • Root Cause: The reaction temperature was too high during the initial base addition.[1] The Knoevenagel condensation is highly exothermic.[1]

  • Correction:

    • Cool the acetoin/malononitrile solution to 0°C before adding the base.

    • Add the base (Et3N or Morpholine) dropwise over 30–60 minutes.

    • Do not allow the temperature to exceed 10°C during addition.[1] Only warm to room temperature after addition is complete.

Q: I have low conversion (<40%). Should I heat the reaction? A: No. Heating acetoin in basic conditions leads to dimerization.[1]

  • Optimization: Instead of heating, switch the solvent system. If using pure Ethanol, switch to a 1:1 Ethanol:DMF mixture.[1] The increased polarity stabilizes the polar transition state of the Thorpe-Ziegler cyclization, improving yield without thermal degradation.[1]

Q: The product is isolating as a brown solid. Is it pure? A: Aminofurans are inherently prone to oxidation (turning brown/black) upon air exposure.[1]

  • Protocol Adjustment:

    • Wash the filter cake immediately with cold ethanol followed by diethyl ether .[1]

    • Do not oven dry at high temperatures (>40°C).[1] Vacuum dry at room temperature.[1]

    • Store under nitrogen/argon if not using immediately for Step 2.

Phase II: Pyrimidine Annulation

Target: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Reagents: Formic Acid, Acetic Anhydride (catalyst/solvent).[1]

Common Issues & Troubleshooting (Q&A)

Q: The reaction stalled at the intermediate amide (N-(3-cyano-4,5-dimethylfuran-2-yl)formamide).[1] The ring won't close. A: This occurs due to insufficient dehydrating power in the system.[1]

  • Mechanism: The formic acid formulates the amine, but the subsequent attack on the nitrile requires dehydration.[1]

  • Solution: Increase the ratio of Acetic Anhydride . A standard ratio is 10:1 (Formic Acid:Acetic Anhydride).[1] If stalling occurs, shift to 5:1 . The Ac2O activates the formamide intermediate, facilitating the nucleophilic attack on the nitrile.[1]

Q: I see a new spot on TLC that isn't my product or starting material. Is the furan ring opening? A: Yes, furans are acid-sensitive.[1] Prolonged reflux in strong acid can hydrolyze the furan ring.

  • Diagnostic: If the spot is very polar (near baseline), it is likely the ring-opened dicarbonyl species.[1]

  • Corrective Action: Monitor the reaction strictly by HPLC/TLC every 30 minutes. Stop the reaction immediately upon consumption of the starting material.[1] Do not overnight reflux.

Data: Solvent & Catalyst Screening for Step 2
Reagent SystemTemperatureYieldNotes
Formic Acid (neat)Reflux (100°C)45%Slow reaction; incomplete cyclization common.[1]
HCOOH + Ac2O Reflux 82% Recommended. Ac2O acts as a dehydrating agent.
Formamide + HCONH2180°C60%High temp causes some furan decomposition (tarring).
Triethyl orthoformateReflux55%Cleaner profile but slower kinetics.

Detailed Optimized Protocol

Step 1: 2-amino-4,5-dimethylfuran-3-carbonitrile[1]
  • Setup: 3-neck flask, N2 atmosphere, mechanical stirrer (magnetic stirring often fails due to heavy precipitation).

  • Charge: Acetoin (1.0 eq) and Malononitrile (1.0 eq) in Ethanol (5 vol).

  • Cool: Chill to 0–5°C in an ice bath.

  • Addition: Add Triethylamine (0.5 eq) dropwise over 45 mins. Exotherm control is critical.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 25°C. Stir for 12 hours.

  • Workup: Pour into ice water (10 vol). Stir for 30 mins to granulate the solid.

  • Isolation: Filter, wash with cold water (

    
    ), then cold EtOH (
    
    
    ).[1] Dry under vacuum.[5]
Step 2: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one[1]
  • Charge: Aminofuran intermediate (from Step 1) into Formic Acid (10 vol).

  • Activate: Add Acetic Anhydride (2 vol) slowly (exothermic).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc:Hex 1:1).[1]
    
  • Quench: Cool to room temperature. Pour slowly into crushed ice.

  • Neutralization (Critical): The product may not precipitate in highly acidic media.[1] Adjust pH to ~5–6 using saturated NaOAc or dilute NaOH (careful of exotherm).[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF if necessary.[1]

Logic & Decision Tree

Use this logic flow to diagnose yield issues during the critical cyclization phase.

TroubleshootingStartIssue: Low Yield in Step 2CheckTLCCheck TLC/LCMS:Is Starting Material (SM) present?Start->CheckTLCSM_YesYes: Incomplete ConversionCheckTLC->SM_YesSM VisibleSM_NoNo: Decomposition/Side ProductCheckTLC->SM_NoNo SMAction1Add Ac2O (Dehydrating agent)Increase Temp slightlySM_Yes->Action1Action2Check pH of quench.Product soluble in acid?SM_No->Action2Clean BaselineAction3Reduce Reflux Time.Furan ring opening occurred.SM_No->Action3Messy Baseline

Figure 2: Diagnostic logic for pyrimidine annulation failures.

References

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine... Source: National Institutes of Health (PubMed) Context:[1] Validates the annulation of aminofurans to furo[2,3-d]pyrimidines using formic acid/acetic anhydride and discusses biological relevance (VEGFR-2 inhibition).

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives... Source: Institute of Molecular and Translational Medicine Context: Provides specific reaction conditions for the condensation of malononitrile with ketone precursors and subsequent cyclization with formic acid.[1][6]

  • Efficient Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives Source: ResearchGate Context: Discusses catalyst-free and aqueous conditions for similar furan-fused systems, offering alternative "green" pathways if the acid route fails.

Technical Support Center: Troubleshooting Assay Solubility for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Basis of Furo[2,3-d]pyrimidine Insolubility

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic core frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors (e.g., FLT3, PI3K/AKT)[1][2]. While this scaffold provides excellent target-binding properties, its structural features inherently complicate in vitro assay preparation.

The fused furo-pyrimidine ring system is highly planar, and the addition of 5,6-dimethyl groups significantly increases the molecule's lipophilicity (LogP). This planarity promotes strong intermolecular


 stacking, while the 4(3H)-one moiety acts as a potent hydrogen bond donor/acceptor, resulting in exceptionally high crystal lattice energy. When transitioning the compound from an aprotic organic solvent (like DMSO) into an aqueous biological buffer, the sudden shift in the dielectric constant forces the hydrophobic molecules to rapidly nucleate and aggregate[3]. This leads to kinetic solubility failures, which manifest as colloidal aggregation, macroscopic precipitation, and ultimately, erroneous assay data[4].

Diagnostic Workflow

SolubilityWorkflow Start 10 mM DMSO Stock 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Dilution Dilute into Aqueous Buffer (e.g., PBS / Media) Start->Dilution Check Nephelometry / Visual Check (Detect Aggregates) Dilution->Check Clear Solution Clear (Below Kinetic Limit) Check->Clear Pass Precip Precipitation / Turbidity (Exceeds Kinetic Limit) Check->Precip Fail Proceed Proceed with Biological Assay Clear->Proceed Optimize Optimization Loop: 1. Lower Concentration 2. Add Surfactant (Tween-80) 3. Step-wise Dilution Precip->Optimize Optimize->Dilution Re-test

Workflow for diagnosing and resolving furo-pyrimidine assay solubility issues.

Troubleshooting Guide & FAQs

Q1: Why does 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one precipitate immediately when added to my cell culture media? Causality: This "crashing out" is driven by a phenomenon known as solvent shock. Adding a concentrated DMSO stock directly to a large volume of aqueous buffer creates localized pockets of high compound concentration that vastly exceed the compound's kinetic solubility limit, causing immediate hydrophobic nucleation[3]. Solution: Avoid single-step, high-fold dilutions. Utilize a step-wise serial dilution strategy (see Protocol 1). If experimental parameters allow, incorporate a biocompatible surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) into the aqueous buffer prior to compound addition. This lowers the surface tension and helps maintain the compound in a supersaturated state.

Q2: My enzymatic and cellular assays are yielding highly variable IC50 values. Could this be a solubility issue? Causality: Yes. This is a classic symptom of colloidal aggregation. Long before macroscopic precipitation becomes visible to the naked eye, lipophilic compounds form nanometer-sized colloidal aggregates in aqueous solutions[5]. These micro-precipitates sequester the free drug (leading to false negatives/underestimated activity) and can non-specifically bind to and denature target proteins (leading to false positives)[4]. Solution: You must empirically determine the compound's maximum soluble concentration using a kinetic solubility assay (see Protocol 2). Any biological data generated at concentrations above this defined threshold is artifactual and must be excluded from Structure-Activity Relationship (SAR) analyses[6].

Q3: I see a white precipitate in my 10 mM DMSO stock after storing it at -20°C for a month. Is the compound degrading? Causality: It is highly likely a physical precipitation issue rather than chemical degradation. DMSO is extremely hygroscopic. Repeated freeze-thaw cycles allow atmospheric moisture to condense inside the vial. Even a 5-10% water content in DMSO will drastically reduce the solubility of lipophilic screening compounds, leading to irreversible precipitation over time[7][8]. Solution: Prepare master stocks in anhydrous DMSO and immediately aliquot them into single-use vials to prevent freeze-thaw cycles[8][9]. Store at -20°C or -80°C in a desiccator. If precipitation has already occurred, tightly seal the vial, warm it to 37°C in a water bath, and sonicate for 10-15 minutes until the solution is completely clear before use.

Quantitative Data Presentation: Solubility Parameters

To ensure reproducibility across assays, adhere to the following established parameters for furo[2,3-d]pyrimidine derivatives.

ParameterExpected ProfileExperimental Recommendation
DMSO Solubility (Thermodynamic) High (>10 mM)Prepare 10 mM master stocks in anhydrous DMSO. Store in single-use aliquots at -20°C to prevent water absorption.
Aqueous Buffer Solubility (Kinetic) Low (<10-50 µM)Do not exceed the nephelometry-verified kinetic limit. Keep final DMSO concentration ≤ 0.5% in cell-based assays.
Colloidal Aggregation Risk HighMonitor systematically via light scattering (Nephelometry) or absorbance at 500-600 nm.
Formulation Additives Responsive to SurfactantsUse 0.01% Tween-80 or 0.1% BSA in biochemical screening buffers to maintain supersaturation and prevent plasticware binding.

Standardized Experimental Protocols

Protocol 1: Optimized Step-Wise Dilution for Cell-Based Assays

This protocol minimizes localized solvent shock, preventing the compound from crashing out during media preparation.

  • Stock Preparation: Thaw a single-use aliquot of 10 mM 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one in anhydrous DMSO. Vortex gently to ensure homogeneity.

  • Intermediate Dilution: Prepare a 100x working stock by diluting the 10 mM master stock into 100% DMSO (e.g., for a final assay concentration of 10 µM, prepare a 1 mM intermediate stock).

  • Buffer Pre-warming: Pre-warm the target aqueous buffer or cell culture media to 37°C. Causality: Warmer temperatures increase the kinetic solubility threshold during the critical mixing phase.

  • Dropwise Addition: Place the pre-warmed media on a vortex mixer at low speed. Add the 100x DMSO stock dropwise into the vortex vortex to ensure rapid, uniform dispersion[3].

  • Self-Validation Step: Visually inspect the final solution against a dark background. If any turbidity is observed, the kinetic solubility limit has been breached, and the maximum assay concentration must be lowered.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

This self-validating system determines the exact concentration at which the compound begins to form colloidal aggregates in your specific assay buffer[10][11].

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.

  • Matrix Transfer: Transfer the DMSO dilutions into a clear-bottom 96-well plate containing your exact aqueous assay buffer. Ensure the final DMSO concentration matches your biological assay (e.g., 1%).

  • Equilibration: Seal the plate and incubate on a plate shaker at 200 rpm for 2 hours at room temperature to allow for potential aggregate nucleation.

  • Measurement: Read the plate using a nephelometer (which measures light scattering) or an absorbance spectrometer set to a wavelength of 500-600 nm (to avoid absorbance by the dissolved compound itself)[6].

  • Self-Validation Step: Include a highly soluble control (e.g., Atenolol) and a poorly soluble control (e.g., Ketoconazole) on the same plate[11].

  • Analysis: Plot the concentration versus the scattering/absorbance signal. The inflection point where the signal sharply increases defines the absolute maximum soluble concentration for your assay.

References

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, PubMed/NIH. Available at: [Link]

  • Gillespie, C. (2013). "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde Thesis. Available at: [Link]

  • Creative Biolabs. "Aqueous Solubility." Creative Biolabs Services. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, ResearchGate. Available at:[Link]

  • Moradi, M., et al. (2024). "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors." European Journal of Medicinal Chemistry, Institute of Molecular and Translational Medicine. Available at:[Link]

  • BioDuro-Sundia. "ADME Solubility Assay." BioDuro-Global CRDMO. Available at: [Link]

Sources

Technical Support Center: Improving Cell Permeability of Furo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FP-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are likely encountering a "potency-permeability gap."[1] Furo[2,3-d]pyrimidines are privileged scaffolds for kinase inhibition (e.g., EGFR, VEGFR, Akt) due to their bioisosteric relationship with adenosine. However, their planarity and propensity for intermolecular hydrogen bonding often result in poor passive diffusion and high efflux ratios. This guide addresses the structural and experimental bottlenecks preventing your potent biochemical hits from becoming cellularly active leads.

Part 1: Structural Optimization (SAR) Troubleshooting
Q1: My compound has single-digit nanomolar potency in enzymatic assays but is inactive in cell-based assays (IC50 > 10 µM). What is the first structural fix?

Diagnosis: This is a classic sign of poor membrane permeability or active efflux. The Furo[2,3-d]pyrimidine core is highly polar, particularly if the C-4 position bears a primary amine (mimicking ATP).

Technical Solution: You must reduce the Hydrogen Bond Donor (HBD) count or shield the polar core.[1]

  • C-4 Amine Modification: The exocyclic amine at C-4 is a critical HBD.

    • Strategy: Alkylate the amine. Converting a primary amine (-NH2) to a secondary amine (-NHMe) or embedding it in a heterocycle (e.g., morpholine, piperazine) often improves permeability by reducing HBD count and increasing lipophilicity.

    • Caution: Ensure the N-substituent fits the ribose binding pocket of the kinase.

  • Scaffold Morphing at C-5/C-6:

    • Strategy: Introduce lipophilic vectors at C-5 or C-6. Replacing a phenyl ring with a thienyl or furan ring can improve lipophilicity (LogP) and packing without significantly increasing molecular weight.

    • Evidence: Studies on Akt1 inhibitors showed that introducing thienyl groups at C-5/C-6 significantly improved potency and cellular uptake compared to phenyl analogs due to better lipophilic contacts [1].

Q2: I suspect my compound is a P-gp substrate (High Efflux). How do I design out of this?

Diagnosis: Planar heteroaromatic rings like furo[2,3-d]pyrimidines are frequent substrates for P-glycoprotein (P-gp/MDR1), especially when they possess basic amines and high H-bond counts.

Technical Solution:

  • Reduce Basicity: If you have a basic amine side chain, lower its pKa (target pKa < 8.0) using electron-withdrawing groups (e.g., adjacent fluorines or oxygen).

  • N-Methylation: Methylating exposed amide nitrogens (if present in the linker) can disrupt the H-bond recognition required by P-gp.

  • Capping H-Bonds: Mask the C-4 amine with a carbamate or ester prodrug moiety. This temporarily removes the HBD character, allowing passive diffusion, after which intracellular esterases release the active parent drug [2].

Part 2: Visualization of Optimization Logic

The following diagram outlines the decision matrix for optimizing Furo[2,3-d]pyrimidine permeability based on physicochemical properties.

PermeabilityOptimization Start Problem: Low Cell Potency CheckTPSA Check TPSA & HBD Start->CheckTPSA HighTPSA TPSA > 120 Ų HBD > 3 CheckTPSA->HighTPSA Yes CheckLogP Check cLogP CheckTPSA->CheckLogP No Sol_Prodrug Strategy: Prodrug (Carbamate at C-4) HighTPSA->Sol_Prodrug LowLogP cLogP < 2.0 CheckLogP->LowLogP Yes CheckEfflux Check Caco-2 Efflux CheckLogP->CheckEfflux No Sol_Bioisostere Strategy: Bioisostere (Thienyl at C-5/6) LowLogP->Sol_Bioisostere HighEfflux Efflux Ratio > 2.0 CheckEfflux->HighEfflux Yes Sol_Rigidify Strategy: Rigidification (Saturate Linkers) HighEfflux->Sol_Rigidify Sol_Mask Strategy: N-Methylation or Fluorination HighEfflux->Sol_Mask

Figure 1: Decision tree for optimizing Furo[2,3-d]pyrimidine physicochemical properties to overcome permeability barriers.

Part 3: Assay Troubleshooting (Caco-2 & PAMPA)
Q3: My PAMPA results show high permeability, but Caco-2 shows low permeability. Which is correct?

Answer: Both are correct, but they measure different things.

  • PAMPA measures only passive transcellular diffusion. If your compound is highly lipophilic, it will pass PAMPA.

  • Caco-2 includes active transport (efflux) and paracellular pathways.

  • Root Cause: A discrepancy (High PAMPA / Low Caco-2) strongly indicates your furo[2,3-d]pyrimidine is a substrate for efflux transporters (P-gp or BCRP).

  • Action: Repeat Caco-2 with a P-gp inhibitor (e.g., Verapamil or Cyclosporin A). If permeability recovers, you have an efflux problem.

Q4: I see low recovery (<70%) in my Caco-2 assay. Is the compound unstable?

Answer: Not necessarily. Furo[2,3-d]pyrimidines are generally chemically stable. Low recovery usually indicates:

  • Non-specific Binding (NSB): The planar aromatic rings bind to the plastic well plates or the filter membrane.

  • Intracellular Trapping: The compound enters the cell but gets trapped in lysosomes (lysosomotropism) due to basic amines.

  • Precipitation: The compound crashed out of the buffer.

Action: Add 4% BSA (Bovine Serum Albumin) to the receiver plate to act as a "sink" and prevent non-specific binding. Check the donor well for turbidity (precipitation) after the assay.

Part 4: Data Summary & Protocols
Table 1: Impact of Structural Modifications on Permeability

Hypothetical data based on SAR principles and cited literature [1][3].

Compound VariantModificationcLogPH-Bond DonorsCaco-2 P_app (10⁻⁶ cm/s)Efflux RatioCell Potency Shift
Parent (Core) C-4 NH₂ (Primary Amine)1.820.5 (Low)12.0Inactive
Analog A C-4 NH-Me (Methylation)2.114.2 (Mod)3.510x Improvement
Analog B C-5 Thienyl (Lipophilic)2.828.5 (High)2.150x Improvement
Prodrug C C-4 Carbamate (Masked)3.2015.0 (High)0.9Active (after hydrolysis)
Protocol: Optimized Caco-2 Assay for Lipophilic Heterocycles

Objective: To accurately measure P_app for "sticky" furo[2,3-d]pyrimidine inhibitors.

Materials:

  • Caco-2 cells (21-day culture, TEER > 300 Ω·cm²).[2][3][4]

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Critical Additive: 4% BSA (Receiver side only) to maintain sink conditions.

Workflow:

  • Equilibration: Wash monolayers twice with pre-warmed HBSS. Equilibrate for 20 min at 37°C.

  • Dosing: Prepare compound at 10 µM in HBSS (max 0.5% DMSO).

    • Step: Centrifuge dosing solution at 3000xg for 10 min to remove micro-precipitates. Do not skip this.

  • Initiation: Add 300 µL Donor solution to Apical (A) and 1000 µL Receiver buffer (with BSA) to Basolateral (B).

  • Sampling:

    • Take 50 µL from Receiver at 30, 60, and 90 min. Replace with fresh buffer.

    • Take 20 µL from Donor at T=0 and T=90 min (to calculate recovery).

  • Analysis: Quantify via LC-MS/MS. Calculate P_app using the sink condition equation.

Diagram: Caco-2 Workflow with Troubleshooting Checkpoints

Caco2Workflow Setup Prepare Monolayer (TEER > 300) DosePrep Prepare Dose (Centrifuge!) Setup->DosePrep Transport Incubate 90 min (+BSA in Receiver) DosePrep->Transport Analysis LC-MS/MS Transport->Analysis Decision Recovery < 70%? Analysis->Decision NSB_Fix Issue: NSB Fix: Add more BSA Decision->NSB_Fix Yes (Clear Donor) Precip_Fix Issue: Solubility Fix: Lower Conc. Decision->Precip_Fix Yes (Turbid Donor)

Figure 2: Caco-2 assay workflow highlighting critical checkpoints for hydrophobic compounds.

References
  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Source: ResearchGate URL:[5][Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Source: ACS Chemical Biology URL:[1][Link]

  • Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. Source: MedChemComm (RSC) URL:[6][Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Source: PubMed (Methods Mol Biol) URL:[Link]

Sources

Technical Support Center: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Stability in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the in vitro ADME profiling of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one and its derivatives. As a privileged heterocyclic scaffold utilized in kinase inhibitors, GPCR ligands, and novel antiviral agents (such as Henipavirus inhibitors)[1], this compound class presents unique analytical and biological challenges. Its lactam-lactim tautomerism, potential for high plasma protein binding, and susceptibility to stereoselective Cytochrome P450 (CYP450)-mediated oxidation require rigorous, self-validating experimental designs to prevent false instability readouts[2].

This guide is designed for researchers and drug development professionals to troubleshoot anomalous stability data, understand the causality behind experimental artifacts, and implement robust validation protocols.

Part 1: Diagnostic Workflow for False Instability

When working with lipophilic heterocyclic scaffolds, apparent depletion in biological media is often misinterpreted as metabolic clearance. Use the following diagnostic logic to isolate the true cause of compound loss.

DiagnosticWorkflow Start Observe Rapid Depletion in Biological Media CheckSol Run Thermodynamic Solubility Assay (PBS) Start->CheckSol SolPoor Precipitation / Aggregation (False Instability) CheckSol->SolPoor < 10 µM SolGood Compound is Soluble CheckSol->SolGood > 10 µM RunMinusNADPH Run -NADPH Control (Microsomes) SolGood->RunMinusNADPH NonCYP Depletion without NADPH: Non-CYP Metabolism or Binding RunMinusNADPH->NonCYP Significant loss CYP Depletion with NADPH: CYP450-Mediated Clearance RunMinusNADPH->CYP Stable in control

Diagnostic workflow to differentiate true metabolic clearance from solubility artifacts.

Part 2: Troubleshooting Guides & FAQs

Q1: My furopyrimidine analog shows rapid depletion in Human Liver Microsomes (HLM), but I cannot detect any major metabolites via LC-MS. Is the compound truly metabolically unstable? Answer: Not necessarily. Rapid depletion without observable metabolites is a classic hallmark of either poor thermodynamic solubility or high non-specific microsomal binding (low


)[3].
  • Causality: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives can be highly lipophilic. If the compound precipitates in the phosphate buffer (pH 7.4) during the 37°C incubation, the LC-MS/MS readout will show a loss of parent compound that mimics metabolic clearance. Furthermore, highly lipophilic drugs partition into the microsomal lipid bilayer, removing them from the aqueous fraction without actual degradation.

  • Solution: Always run a minus-NADPH control[4]. If depletion occurs in the absence of the NADPH regenerating system, the loss is due to non-CYP factors (precipitation or non-specific binding).

Q2: During plasma stability assays, we observe peak splitting and inconsistent LC-MS/MS quantification. Is the compound degrading in plasma? Answer: This is likely an analytical artifact driven by the 4(3H)-one moiety, rather than biological degradation.

  • Causality: The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core exists in a dynamic lactam-lactim (keto-enol) tautomeric equilibrium. In aqueous biological media and during reverse-phase LC gradient elution, micro-pH shifts can stabilize different tautomers, leading to split peaks, altered retention times, or fluctuating ionization efficiencies.

  • Solution: Ensure your LC mobile phase is appropriately buffered (e.g., using 0.1% Formic Acid) to lock the protonation state. Utilize matrix-matched calibration curves extracted simultaneously with your samples to normalize ionization suppression.

Q3: We have optimized the furopyrimidine core, but it still shows high in vitro intrinsic clearance (


). However, the in vivo half-life is surprisingly long. Why the disconnect? 
Answer:  This disconnect frequently occurs with highly protein-bound compounds. In vitro models like HLM can substantially underpredict in vivo half-life if the compound is extensively bound to plasma proteins[5].
  • Causality: According to the free drug theory, only the unbound fraction is available for metabolism. If your derivative has a high plasma protein binding affinity (e.g., >99%), the in vivo free fraction is minimal, restricting hepatic extraction. Additionally, a subunity

    
     ratio (where plasma binding exceeds microsomal binding) will artificially inflate the predicted hepatic clearance if not mathematically corrected[3].
    
  • Solution: Measure both

    
     (fraction unbound in plasma) and 
    
    
    
    (fraction unbound in microsomes) via equilibrium dialysis to correct your in vitro-in vivo extrapolation (IVIVE) models.

Part 3: Quantitative Data Presentation

To contextualize your results, compare your experimental readouts against these representative baseline parameters for optimized furopyrimidine scaffolds (derived from recent antiviral and kinase inhibitor optimization campaigns)[1][2].

ParameterSub-optimal Hit CompoundOptimized Lead DerivativeTarget Thresholds for Drug Dev
HLM

> 150 µL/min/mg< 30 µL/min/mg< 40 µL/min/mg
Microsomal Half-life (

)
< 15 min> 60 min> 45 min
Fraction Unbound Plasma (

)
< 0.1%1.5% - 5.0%> 1.0%
Fraction Unbound Microsomes (

)
< 0.5%8.0%> 5.0%
Major Metabolic Pathway Rapid Piperidine/Alkyl OxidationSlow Core HydroxylationMinimized CYP Liability

Part 4: Mechanistic Pathway of Clearance

Recent metabolic profiling of furopyrimidine-based agents reveals that while the core is relatively stable, substituents (such as piperidine rings or alkyl chains) are highly susceptible to stereoselective CYP450-mediated oxidation[2][6].

Metabolism Lactam Lactam Form (4(3H)-one) Lactim Lactim Form (4-Hydroxy) Lactam->Lactim pH Shift (Tautomerization) CYP CYP450 Oxidation (Liver Microsomes) Lactam->CYP NADPH Metabolite Hydroxylated Metabolites CYP->Metabolite Phase I Oxidation

Lactam-lactim tautomerism and CYP450-mediated phase I metabolism of furopyrimidines.

Part 5: Self-Validating Experimental Protocols

To guarantee data integrity, all stability assays must be designed as self-validating systems . This means the assay inherently proves its own accuracy through internal controls and mass-balance checks.

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol isolates true CYP-mediated metabolism from non-specific binding and chemical degradation[4][5].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Critical: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Matrix Assembly: Combine the test compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in the buffer.

  • Internal Validation Controls (Run in parallel):

    • Positive Control: Testosterone (validates CYP3A4 activity).

    • Negative Control (-NADPH): Buffer + Microsomes + Test Compound (validates chemical stability and checks for precipitation/non-specific binding).

    • Matrix Blank: Buffer + Microsomes + NADPH (checks for endogenous LC-MS interferences).

  • Initiation: Pre-incubate all plates at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test and positive control wells.

  • Sampling & Quenching: At

    
     and 
    
    
    
    minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Mass Balance Check: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. If the -NADPH control shows >15% depletion at 60 minutes, the assay is invalid for

    
     calculation due to solubility/binding artifacts.
    
Protocol 2: Equilibrium Dialysis for Fraction Unbound ( and )

To correct your IVIVE models, you must accurately determine the free fraction of the drug[3].

Step-by-Step Methodology:

  • Membrane Prep: Hydrate a 12-14 kDa MWCO dialysis membrane in ultra-pure water for 15 minutes, followed by conditioning in phosphate buffer (pH 7.4).

  • Loading:

    • Donor Chamber: Add 150 µL of plasma (for

      
      ) or 0.5 mg/mL microsomes without NADPH (for 
      
      
      
      ) spiked with 1 µM of the test compound.
    • Receiver Chamber: Add 150 µL of blank phosphate buffer (pH 7.4).

  • Incubation: Seal the dialysis block and incubate at 37°C on an orbital shaker (100 rpm) for 4 to 6 hours to achieve thermodynamic equilibrium.

  • Matrix Matching (Self-Validation Step): To ensure equal ionization efficiency during LC-MS/MS, cross-matrix the samples post-dialysis. Add blank buffer to the donor samples and blank plasma/microsomes to the receiver samples.

  • Calculation: Calculate the unbound fraction as:

    
    . If the total recovery (Donor + Receiver) is <80%, the compound is adhering to the dialysis membrane or plasticware, and the result must be flagged.
    

Part 6: References

  • Strategic Use of Plasma and Microsome Binding To Exploit in Vitro Clearance in Early Drug Discovery Source: National Institutes of Health (nih.gov) URL:

  • UCSF - UC San Francisco Previously Published Works (Equilibrium Dialysis and Binding) Source: eScholarship.org URL:

  • Metabolism Assays: Liver Microsomal Stability Source: Pharmaron URL:

  • Metabolic stability and its role in the discovery of new chemical entities Source: srce.hr URL:

  • Discovery and Optimization of First-in-Class Furopyrimidine-Based Inhibitors of Henipaviruses (ACS) Source: American Chemical Society (acs.org) URL:

  • Discovery and Optimization of First-in-Class Furopyrimidine- based Inhibitors of Henipaviruses (VeriXiv) Source: VeriXiv URL:

Sources

Technical Support Center: Overcoming Resistance to Furo[2,3-d]pyrimidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for furo[2,3-d]pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing compounds from this class, including 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one, and are encountering or wish to proactively address the challenge of acquired drug resistance. We will delve into the mechanisms of action, common resistance pathways, and provide robust, field-proven troubleshooting guides and experimental protocols to help you navigate these challenges.

Section 1: Compound Profile: Furo[2,3-d]pyrimidine Inhibitors

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to form the core of potent multitargeted inhibitors. Compounds like 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one and its analogs have demonstrated significant activity against key pathways involved in tumor growth and angiogenesis.

Primary Mechanisms of Action:

  • Receptor Tyrosine Kinase (RTK) Inhibition: This class of compounds often inhibits multiple RTKs, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades crucial for cell proliferation and angiogenesis.

  • Microtubule Targeting: Certain furo[2,3-d]pyrimidine derivatives have also been shown to act as microtubule targeting agents. They can bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[2] This dual-action profile makes them valuable candidates for cancer chemotherapy.

MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 / PDGFR-β PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Activates RAS RAS/RAF/MEK/ERK Pathway RTK->RAS Activates Compound 5,6-Dimethylfuro [2,3-d]pyrimidin-4(3h)-one Compound->RTK Inhibits Tubulin Tubulin Compound->Tubulin Inhibits Polymerization Proliferation Angiogenesis & Cell Proliferation PI3K->Proliferation RAS->Proliferation Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Mitotic Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of Action for Furo[2,3-d]pyrimidine Inhibitors.

Section 2: Frequently Asked Questions (FAQs) about Resistance

Q1: We are observing a gradual loss of efficacy of our furo[2,3-d]pyrimidine compound in our cell line model. What are the likely causes?

A gradual loss of efficacy is the classic hallmark of acquired resistance. This multifactorial process leads to the selection of a cancer cell clone that can evade the drug's effects.[3] The primary causes can be broadly categorized into two groups:

  • BCR::ABL1-dependent ('On-Target') Resistance: These are mechanisms directly related to the drug's primary target. This includes mutations in the kinase domain of an RTK that prevent the compound from binding effectively.[3][4]

  • BCR::ABL1-independent ('Off-Target') Resistance: These mechanisms do not involve alterations to the drug's direct target. Instead, the cell compensates by activating alternative survival pathways, increasing the removal of the drug from the cell (drug efflux), or altering downstream signaling.[3][4]

Q2: What is the first and most critical step to confirm that our cell line has developed resistance?

The essential first step is to empirically confirm the resistance phenotype by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant and reproducible increase in the IC50 value of the suspected resistant line compared to the original (parental) cell line is the definitive confirmation of resistance.[5] Without this data, any further mechanistic investigation is premature.

Q3: Can you explain "on-target" vs. "bypass" resistance mechanisms in more detail?

Certainly.

  • On-target resistance involves a genetic alteration of the drug target itself.[4] The most famous example is the "gatekeeper" mutation in the ATP-binding pocket of a kinase, which sterically hinders the drug from binding without necessarily affecting the kinase's own function.[4]

  • Bypass resistance occurs when the cancer cell activates a redundant or parallel signaling pathway to circumvent the blocked pathway. For example, if your compound effectively inhibits VEGFR-2, resistant cells might amplify the gene for another RTK, like MET or IGF1R.[4] This new, overactive kinase can then reactivate critical downstream survival pathways like PI3K-AKT, rendering the original inhibitor ineffective.[4]

Q4: How long does it typically take to develop a resistant cell line in the lab?

There is no fixed timeline, as it depends on the compound's mechanism, the concentration used, and the genetic plasticity of the cell line. However, developing a stable, resistant cell line through continuous exposure and dose escalation is a long-term process that can often take several months of consistent drug pressure.[5] Patience and meticulous record-keeping are paramount.[5]

Section 3: Troubleshooting Guide: Investigating Resistance Mechanisms

This guide provides a logical, step-by-step framework for diagnosing the specific cause of resistance in your experimental model.

Problem: Decreased Potency (Significant IC50 Shift) Observed

Question: Our IC50 value for the compound has increased more than 10-fold. How do we rigorously confirm this is genuine resistance and not an experimental artifact?

Answer: It is crucial to rule out experimental variability.[6] A robust confirmation requires a series of carefully controlled cell viability assays.

Recommended Approach: IC50 Re-evaluation

  • Cell Line Integrity: Retrieve an early-passage, cryopreserved stock of your parental (sensitive) cell line. Cell lines can experience genetic drift over time, so comparing to a fresh stock is essential. Authenticate both cell lines.

  • Assay Standardization: Use a standardized cell viability assay like the WST-1 or MTS assay, which measures metabolic activity.[7][8] Ensure you are plating a consistent number of cells and that they are in the logarithmic growth phase. Common issues like uneven cell plating, especially "edge effects" in 96-well plates, can introduce significant errors.[6][9]

  • Parallel Comparison: Always test the parental and suspected-resistant lines on the same plate, at the same time, with the same reagents and drug dilutions.

  • Data Analysis: Generate full dose-response curves for both cell lines and calculate the IC50 values using a non-linear regression model. The fold-change in resistance is calculated as (IC50 of resistant line) / (IC50 of parental line).

Experimental ParameterRecommendationRationale
Cell Seeding Density Optimize for log-phase growth throughout the assay duration.Over- or under-confluent cells can respond differently to drugs.[9]
Plate Layout Avoid using outer wells, or fill them with sterile PBS to reduce evaporation."Edge effects" can alter cell growth and introduce variability.[6]
Drug Preparation Prepare fresh serial dilutions of the compound for each experiment from a validated stock.Compound degradation can lead to apparent resistance.
Replicates Perform at least three technical replicates per plate and a minimum of two independent biological replicates.Ensures the observed IC50 shift is statistically significant and reproducible.[6]
Problem: Confirmed Resistance - How to Identify the Mechanism?

Question: We have confirmed a stable IC50 shift. How do we now determine if the resistance is due to a target mutation, a bypass pathway, or something else?

Answer: A systematic, multi-pronged diagnostic workflow is the most effective approach. The goal is to assess the state of the drug's direct targets and the key downstream signaling nodes.

workflow Start Confirmed Resistant Cell Line (vs. Parental Line) WB_Targets Step 1: Western Blot Assess Target & Downstream Phosphorylation Start->WB_Targets Result1 Target P- is inhibited, but P-AKT/P-ERK is restored? WB_Targets->Result1 YES Result2 Target P- is NOT inihibited? WB_Targets->Result2 NO Bypass Conclusion: Likely Bypass Pathway Activation Result1->Bypass OnTarget Conclusion: Likely On-Target Resistance Result2->OnTarget RTK_Array Step 2a: Phospho-RTK Array Screen for hyperactivated alternative RTKs (e.g., MET, IGF1R) Bypass->RTK_Array Confirm Sequencing Step 2b: Gene Sequencing Sequence kinase domains of primary targets (VEGFR, PDGFR) OnTarget->Sequencing Confirm

Caption: Workflow for Diagnosing Resistance Mechanisms.

Step A: Assess Target and Downstream Kinase Activity via Western Blot

  • Rationale: Western blotting for phosphorylated proteins allows you to take a snapshot of the signaling pathway's activity. By comparing the parental and resistant cells after drug treatment, you can deduce where the signaling is being restored.

  • Procedure:

    • Treat both parental and resistant cells with the furo[2,3-d]pyrimidine compound at a concentration that fully inhibits the target in the parental line (e.g., 5x IC50 of parental).

    • Lyse the cells, ensuring to use buffers containing phosphatase inhibitors to preserve phosphorylation states.

    • Perform a Western Blot and probe for:

      • Phospho-Targets: p-VEGFR-2, p-PDGFR-β

      • Total Targets: Total VEGFR-2, Total PDGFR-β (as a loading control)

      • Phospho-Downstream Effectors: p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204)[10]

      • Total Downstream Effectors: Total AKT, Total ERK

  • Interpreting the Results:

    • Scenario 1 (Suggests Bypass Pathway): In resistant cells, you see that p-VEGFR-2 remains inhibited by the drug, but p-AKT or p-ERK levels are high (similar to untreated cells). This is a strong indicator that signaling is being reactivated downstream of the target, likely by another pathway.[4]

    • Scenario 2 (Suggests On-Target Resistance): In resistant cells, the drug fails to inhibit p-VEGFR-2, and downstream signals (p-AKT/p-ERK) remain high. This suggests the drug can no longer bind to and inhibit its target.[4]

Step B: Screen for Bypass Pathway Activation or Sequence Target Genes

  • If you suspect a bypass pathway (Scenario 1): Use a phospho-RTK array to screen your resistant cell lysate for a wide range of hyperactivated kinases. This can quickly identify candidates like MET, AXL, or IGF1R that may be driving resistance.[4] Confirm any hits with a specific Western Blot.

  • If you suspect on-target resistance (Scenario 2): Extract genomic DNA or RNA from both parental and resistant cells. Amplify and sequence the kinase domain of the primary target genes (e.g., KDR for VEGFR-2).[4] Compare the sequences to identify any point mutations that may have emerged in the resistant line.

Problem: Results are Ambiguous - Considering Drug Efflux

Question: Our Western blot results are inconclusive. Could increased drug efflux be the cause of resistance? How do we test this?

Answer: Yes, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a common mechanism that actively pumps drugs out of the cell, lowering the intracellular concentration to sub-therapeutic levels.[11]

  • Functional Assay: The most direct way to test for this is to see if you can restore sensitivity. Perform a cell viability assay where you co-administer your furo[2,3-d]pyrimidine compound with a known ABC transporter inhibitor (e.g., verapamil or a more specific agent like tariquidar). If the IC50 in the resistant line is significantly reduced in the presence of the efflux pump inhibitor, it strongly implicates this mechanism.

  • Expression Analysis: Use quantitative RT-PCR (qRT-PCR) or Western Blotting to compare the expression levels of key transporter genes (ABCB1, ABCG2) between your parental and resistant cell lines. A significant upregulation in the resistant line is a strong corroborating finding.

Section 4: Strategies and Protocols for Overcoming Resistance

Once you have a hypothesis for the resistance mechanism, you can design rational strategies to overcome it.

strategies cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 / PDGFR-β Bypass_RTK MET / IGF1R (Bypass Pathway) Downstream PI3K/AKT/mTOR Pathway Bypass_RTK->Downstream Activates (Resistance) Compound Furo[2,3-d]pyrimidine (Inhibitor 1) Compound->RTK Blocks Bypass_Inhibitor MET Inhibitor (Inhibitor 2) Bypass_Inhibitor->Bypass_RTK Blocks mTOR_Inhibitor mTOR Inhibitor (Inhibitor 3) mTOR_Inhibitor->Downstream Blocks Proliferation Cell Proliferation Downstream->Proliferation

Caption: Combination Therapy Strategies to Overcome Resistance.

Strategy 1: Combination Therapy to Block Bypass Pathways
  • Rationale: This is often the most successful strategy. If you've identified a specific bypass pathway, such as MET amplification, a combination of the original furo[2,3-d]pyrimidine with a specific inhibitor of that bypass kinase (e.g., a MET inhibitor) can be highly effective.[4] The preclinical data for EGFR TKI-resistant cells show that while the second inhibitor may have no effect on its own, the combination can lead to significant cell death.[4]

  • Experimental Approach:

    • Design a matrix of drug concentrations, with your primary compound on the X-axis and the second inhibitor on the Y-axis.

    • Perform a cell viability assay on the resistant cell line using this matrix.

    • Analyze the data using software that can calculate a Combination Index (CI) or Synergy Score (e.g., using the Chou-Talalay method). A CI < 1 indicates synergy, meaning the combination is more effective than the additive effect of the individual drugs.

Strategy 2: Targeting Common Downstream Nodes
  • Rationale: Many different bypass pathways converge on a few critical downstream signaling hubs, most notably the PI3K/AKT/mTOR pathway.[10] Therefore, even if you haven't identified the specific upstream RTK, a combination of your primary compound with a PI3K or mTOR inhibitor can be a powerful strategy to overcome resistance.[10]

  • Experimental Approach: Follow the same combination screening protocol as described above, using inhibitors for PI3K (e.g., Alpelisib) or mTOR (e.g., Everolimus).

Strategy 3: Utilizing Next-Generation Inhibitors
  • Rationale: If on-target mutations are the cause of resistance, the solution is often a next-generation inhibitor specifically designed to bind to the mutated kinase.[3] While a specific second-generation compound for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one may not be available, exploring structurally related analogs with different binding modes could yield positive results.

Section 5: Key Experimental Protocols

Protocol 5.1: Cell Viability and IC50 Determination (WST-1 Assay)

This protocol is adapted from established methods for colorimetric cell viability assays.[8]

  • Cell Plating:

    • Trypsinize and count parental and resistant cells. Ensure viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Treatment:

    • Prepare 2x concentrated serial dilutions of your furo[2,3-d]pyrimidine compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include "vehicle control" (e.g., DMSO) and "medium only" (blank) wells.

    • Incubate for 72 hours (or your desired time point).

  • Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, until the color in the control wells has developed sufficiently.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

    • Subtract the blank absorbance from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability) and plot the results in graphing software to determine the IC50.

Protocol 5.2: Western Blotting for Phospho-Kinase Analysis

This protocol is based on standard procedures for detecting phosphorylated proteins.

  • Sample Preparation:

    • Plate parental and resistant cells and allow them to attach.

    • Starve cells in serum-free medium for 12-24 hours if necessary to reduce basal signaling.

    • Treat cells with the compound or vehicle for the desired time.

    • Place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

  • Cell Lysis:

    • Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[12]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification, Electrophoresis, and Transfer:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Denature 20-40 µg of protein per sample by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Crucially, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, not milk. Milk contains phosphoproteins that can cause high background.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • If necessary, strip the membrane and re-probe for total protein as a loading control.

Protocol 5.3: Generating a Resistant Cell Line (Dose Escalation Method)

This protocol is a long-term strategy for inducing resistance in vitro.[5]

  • Initial Exposure:

    • Begin by continuously culturing the parental cell line in the presence of the furo[2,3-d]pyrimidine compound at a low concentration (e.g., the IC20 or IC50).

  • Monitoring and Expansion:

    • Initially, a large portion of the cells may die. Change the medium (with fresh drug) every 3-4 days and allow the small population of surviving cells to repopulate the flask.

    • Once the cells are growing healthily at this concentration (i.e., their doubling time is consistent), they have adapted.

  • Dose Escalation:

    • Gradually increase the drug concentration (e.g., by 1.5-2 fold). Again, expect cell death followed by the recovery of a more resistant population.

  • Repeat and Cryopreserve:

    • Repeat this cycle of adaptation and dose escalation over several months.

    • It is critical to cryopreserve vials of cells at each stage of resistance development. This provides backups and allows you to study the evolutionary trajectory of resistance.[5]

  • Characterization:

    • Once a line is established that can proliferate in a significantly higher drug concentration, characterize it as a new resistant line and confirm its IC50 shift relative to the original parental line.

References

  • Di Nicolantonio, F., & Bardelli, A. (2022). Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. Cancers, 14(3), 553. [Link]

  • Guix, M., et al. (2008). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Clinical Cancer Research, 14(22), 7263-7268. [Link]

  • Jabbour, E., & Kantarjian, H. (2024). Understanding and overcoming resistance to tyrosine kinase inhibitors (TKIs) in Chronic myeloid leukemia (CML). Expert Review of Hematology, 17(1), 15-27. [Link]

  • Roskoski, R. Jr. (2022). Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. Pharmacological Research, 185, 106509. [Link]

  • Janne, P. A., & Gray, N. (2009). Strategies to Overcome Resistance to Targeted Protein Kinase Inhibitors in the Treatment of Cancer. Scilit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 189-211. [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Su, S. P., et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol, 6(21), e1971. [Link]

  • Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Gangjee, A., et al. (2018). Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. Bioorganic & Medicinal Chemistry Letters, 28(18), 3057-3063. [Link]

  • Gangjee, A., et al. (2014). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry, 57(11), 4598-4611. [Link]

  • Stankovic, T., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 22(21), 11462. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Furo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furo[2,3-d]pyrimidine-based kinase inhibitors. This scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous potent therapeutic candidates targeting kinases like EGFR, PI3K/AKT, and FLT3.[1][2][3][4] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[5][6][7]

This guide provides in-depth, experience-driven advice to help you anticipate, identify, and mitigate off-target effects, ensuring the data you generate is robust and your lead compounds are optimized for selectivity.

Frequently Asked Questions (FAQs)

Here we address common high-level questions that arise during the development and characterization of furo[2,3-d]pyrimidine kinase inhibitors.

Q1: My furo[2,3-d]pyrimidine inhibitor is potent against my primary target, but I'm observing unexpected phenotypes. Why is it showing off-target activity?

A: This is a frequent challenge rooted in the fundamental biology of kinases. The furo[2,3-d]pyrimidine scaffold often acts as a "hinge-binder," mimicking the adenine moiety of ATP to occupy the enzyme's active site.[3] Because this ATP pocket is highly conserved across the more than 500 kinases in the human kinome, an inhibitor designed for one kinase can often bind to the similar ATP pockets of others.[5][6] This promiscuity can lead to the inhibition of unintended kinases, causing unexpected cellular effects or toxicity.[8]

Q2: What is the most effective first step to understand my inhibitor's selectivity profile?

A: The gold standard is a comprehensive, in vitro kinase selectivity panel.[9] Screening your compound against a broad panel of kinases (e.g., >400) provides a bird's-eye view of its kinome-wide activity.[5][10][11] This biochemical screen will yield quantitative IC50 or Kd values against hundreds of kinases, allowing you to identify off-target liabilities early.[9] This data is crucial for guiding structure-activity relationship (SAR) studies and prioritizing compounds with the cleanest profiles.[10]

Q3: How can I confirm if an observed cellular phenotype is due to an on-target or off-target effect?

A: This is a critical validation step. The most robust method is orthogonal validation.[12]

  • Use a Structurally Unrelated Inhibitor: Test a second, chemically distinct inhibitor known to be selective for your primary target. If this compound reproduces the phenotype, it strongly suggests an on-target effect.[12] If the phenotype is unique to your furo[2,3-d]pyrimidine, an off-target effect is likely.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR to knock down or knock out the intended target kinase.[12] If the cellular phenotype is lost upon genetic ablation of the target, it confirms the effect is on-target.

Q4: I see a major discrepancy between my inhibitor's biochemical potency (IC50) and its activity in cells (EC50). What could be the cause?

A: This is a common and important observation that highlights the difference between a simplified biochemical system and the complex cellular environment. There are two primary reasons for this discrepancy:

  • Cellular Environment Factors: The inhibitor may have poor cell permeability, be actively removed by efflux pumps, or bind extensively to plasma proteins.

  • ATP Competition: Biochemical assays can be run at low, fixed ATP concentrations. Inside a cell, ATP concentrations are much higher (millimolar range).[13][14] An ATP-competitive inhibitor like many furo[2,3-d]pyrimidines will face intense competition, requiring a higher concentration to achieve the same level of target inhibition.[15] This is why cell-based target engagement assays, which operate in a more physiologically relevant context, are essential.[15][16]

Q5: Can computational tools help me proactively design more selective inhibitors?

A: Yes, computational methods serve as excellent, cost-effective preliminary screens to predict potential off-target interactions and guide medicinal chemistry efforts.[9][17] Techniques like chemical similarity analysis, inverse docking, and machine learning models can screen a compound's structure against databases of known kinase pockets to flag potential off-target liabilities before synthesis.[8][17][18][19] While these predictions require experimental validation, they can significantly streamline the optimization process by prioritizing which off-targets to test experimentally.[20][21]

Troubleshooting Guide

This section addresses specific experimental issues with detailed, actionable solutions.

Issue 1: Unexpected or Severe Cellular Toxicity at Low Concentrations
  • Possible Cause: Your inhibitor may be potently inhibiting one or more kinases that are critical for fundamental cellular processes like cell cycle progression or survival (e.g., CDKs, PLK1). This is a common source of dose-limiting toxicity.[6]

  • Troubleshooting & Optimization Workflow:

    • Perform Detailed Dose-Response Analysis: Generate a precise dose-response curve to pinpoint the exact concentration at which toxicity emerges. Compare this toxic concentration to the IC50 for your intended target. A narrow therapeutic window is a red flag.[12]

    • Characterize the Mechanism of Cell Death: Use assays like Annexin V/PI staining or caspase activity assays to determine if the toxicity is driven by apoptosis or necrosis.[12]

    • Conduct Broad Kinome Profiling: Screen the compound against a large kinase panel (e.g., the scanMAX panel from Eurofins Discovery or a comprehensive panel from Reaction Biology) to identify potent off-targets known to be involved in cell viability.[11][22]

    • Initiate SAR for Selectivity: Once problematic off-targets are identified, use this information to guide chemical modifications. For the furo[2,3-d]pyrimidine scaffold, focus on solvent-exposed regions where adding bulk can create steric clashes with off-targets without disrupting the core hinge-binding interactions necessary for on-target potency.[23]

Issue 2: The Observed Cellular Phenotype Does Not Align with the Known Biology of the Target Kinase
  • Possible Cause: The observed biological effect is likely driven by a potent off-target interaction that was not previously anticipated. The inhibitor's effect on this secondary target may be more powerful or dominant in the specific cellular context you are studying.[5]

  • Troubleshooting & Optimization Workflow:

    • Orthogonal Pharmacological Validation: As described in the FAQs, use a structurally unrelated inhibitor of the primary target to see if the phenotype is recapitulated.[12]

    • Genetic Target Validation: Use CRISPR or siRNA to confirm that the phenotype is dependent on the primary target. If the phenotype persists after target knockdown/knockout, it is definitively an off-target effect.[12]

    • Chemical Proteomics: To identify the unknown off-target, employ advanced techniques like chemical proteomics. This involves creating a probe version of your inhibitor to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[9] This provides an unbiased view of the compound's interactome.

    • Re-evaluate Kinome Profiling Data: Re-examine your kinase panel data. An off-target may not be the most potent one, but its central role in a particular signaling pathway could explain the dominant phenotype.

Data Presentation: Comparative Selectivity Profile

To illustrate the goal of optimization, the table below compares a hypothetical, highly selective furo[2,3-d]pyrimidine inhibitor ("Lead-Opt-7") with a more promiscuous early-stage compound and the known multi-kinase inhibitor Dasatinib.

Target KinaseLead-Opt-7 IC50 (nM)Promiscuous-Hit-1 IC50 (nM)Dasatinib IC50 (nM)Primary Target?Potential Off-Target Liability?
Target-X 5 25 150Yes No
SRC85040<1NoYes (for Promiscuous-Hit-1)
LCK>1000601.1NoYes (for Promiscuous-Hit-1)
c-KIT>10001505NoYes (for Promiscuous-Hit-1)
PDGFRβ>100020028NoYes (for Promiscuous-Hit-1)
DDR1>1000852.6NoYes (for Promiscuous-Hit-1)

Note: Data for Lead-Opt-7 and Promiscuous-Hit-1 are hypothetical. Dasatinib data is from published sources for illustrative purposes.[9] This table clearly shows how medicinal chemistry efforts can improve selectivity by increasing the IC50 against known off-targets while maintaining or improving on-target potency.

Visualizations: Workflows and Pathways

On-Target vs. Off-Target Signaling

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor Furo[2,3-d]pyrimidine Inhibitor Target Target Kinase Inhibitor->Target Inhibition OffTarget Off-Target Kinase Inhibitor->OffTarget Inhibition Substrate_On Downstream Substrate Target->Substrate_On Phosphorylation Phenotype_On Desired Therapeutic Effect Substrate_On->Phenotype_On Substrate_Off Downstream Substrate OffTarget->Substrate_Off Phosphorylation Phenotype_Off Unintended Side Effect / Toxicity Substrate_Off->Phenotype_Off

Caption: On-target vs. off-target signaling for a kinase inhibitor.

Workflow for Assessing and Mitigating Off-Target Effects

G cluster_0 Selectivity Assessment cluster_1 Cellular Validation cluster_2 Troubleshooting & Optimization start Start: Furo[2,3-d]pyrimidine Hit Compound biochem Biochemical Assay: On-Target Potency (IC50) start->biochem kinome In Vitro Kinome Panel (>400 Kinases) biochem->kinome selectivity_check Is Selectivity Acceptable? kinome->selectivity_check cellular_potency Cell-Based Assay: Functional Potency (EC50) selectivity_check->cellular_potency Yes sar Structure-Activity Relationship (SAR) Guided by Off-Target Data selectivity_check->sar No target_engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) cellular_potency->target_engagement phenotype_check Phenotype Matches Target Biology? target_engagement->phenotype_check orthogonal Orthogonal Validation: - Structurally different inhibitor - CRISPR/siRNA of target phenotype_check->orthogonal No end_good Advance Lead Compound phenotype_check->end_good Yes orthogonal->sar sar->kinome end_bad Redesign or Abandon Compound sar->end_bad No Improvement

Caption: Systematic workflow for kinase inhibitor off-target assessment.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Biochemical Assay)

This protocol provides a general workflow for using a commercial kinase profiling service.

  • Compound Preparation: Prepare a high-concentration stock solution of your furo[2,3-d]pyrimidine inhibitor (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved and of high purity (>95%).

  • Service Provider Selection: Choose a vendor that offers a broad kinome panel, such as Promega, Eurofins Discovery, or Reaction Biology.[11][22][24] They offer various assay formats (e.g., radiometric, luminescence-based).[14]

  • Assay Execution (by Vendor): The vendor will typically perform the screen at a single high concentration (e.g., 1 µM) to identify initial hits.[24] The assay measures the ability of your compound to inhibit the phosphorylation of a substrate by each kinase in the panel.

  • Data Analysis: The primary data is usually delivered as "% Inhibition" at the tested concentration.

  • Follow-Up: For any kinases showing significant inhibition (e.g., >70%), request a follow-up dose-response analysis to determine the precise IC50 value.[25]

  • Selectivity Calculation: Use the IC50 values to calculate a selectivity score (e.g., S-score) to quantify the overall selectivity of your compound and compare it to other candidates.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to confirm your inhibitor binds to its intended target in living cells, providing a more physiologically relevant measure of potency.[15][26]

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® Luciferase. A fluorescent tracer that binds the kinase is also required.

  • Cell Plating: Plate the cells in a 96-well or 384-well white assay plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of your inhibitor (e.g., 0.1 nM to 30 µM) for a specified period (e.g., 2 hours) at 37°C.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • BRET Measurement: Add the NanoBRET™ substrate and immediately measure the luminescence (460 nm) and fluorescence (610 nm) signals using a plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission/Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the in-cell IC50. This value reflects the concentration required to displace 50% of the tracer from the target kinase inside the cell.[27]

Protocol 3: In-Cell Western Blot for Downstream Substrate Phosphorylation

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate.[12][28]

  • Cell Culture and Plating: Plate cells known to have an active signaling pathway involving your target kinase in a 6-well plate and grow to ~80% confluency.

  • Serum Starvation (Optional): If the pathway is activated by growth factors, serum-starve the cells overnight to reduce baseline phosphorylation.

  • Compound Treatment: Treat cells with a serial dilution of your inhibitor for an appropriate time (e.g., 1-4 hours).

  • Pathway Stimulation (Optional): If necessary, stimulate the pathway with the relevant growth factor or ligand for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for both the phosphorylated form of the downstream substrate (e.g., p-AKT) and the total amount of that substrate (e.g., Total AKT).

  • Quantification: Use an imaging system to detect the signals. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal for each treatment condition. Plot the normalized data against inhibitor concentration to determine the EC50 for pathway inhibition.[12]

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Gao, Y., et al. (2015). Protein kinase profiling assays: a technology review. PubMed. Retrieved from [Link]

  • van der Wouden, C. W., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Retrieved from [Link]

  • Lin, H., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. Retrieved from [Link]

  • Ceccarelli, M., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. Retrieved from [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Novartis. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of the structure–activity relationships (SAR) of the new furo[2,3‐d]pyrimidine derivatives. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Robers, M. R., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cichonska, A., et al. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Hudson, K. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Aaltodoc. Retrieved from [Link]

  • Kimber, T. B., et al. (2022, June 24). Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science. Retrieved from [Link]

  • Gucka, A., et al. (2024, October 12). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • ASBMB. (2025, January 31). Breaking through limits in kinase inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • Frontiers. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Retrieved from [Link]

  • BosterBio. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • MDPI. (2023, March 17). Mapping the Protein Kinome: Current Strategy and Future Direction. Retrieved from [Link]

  • Atkinson, S. J., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. PMC. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Tang, Y., et al. (2025, July 30). Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia. PMC. Retrieved from [Link]

  • Merget, B., et al. (2016). Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets. PMC. Retrieved from [Link]

  • Li, H., et al. (2021). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PMC. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. Retrieved from [Link]

  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • Scilit. (2016, May 31). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities…. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Retrieved from [Link]

  • Andrews, M., et al. (2021, November 6). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. PMC. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Furo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for researchers engaged in the development of furo[2,3-d]pyrimidine-based drug candidates. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, like many heterocyclic compounds, derivatives of this class can be susceptible to rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] This rapid clearance can lead to poor oral bioavailability and an insufficient duration of action, hindering clinical progression.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the optimization of metabolic stability for this specific compound class. Our goal is to explain not just the protocols, but the scientific rationale behind them, empowering you to make informed decisions in your drug discovery programs.

Section 1: Foundational Concepts - Frequently Asked Questions
Q1: What is metabolic stability, and why is it a critical parameter for furo[2,3-d]pyrimidine drug candidates?

Metabolic stability refers to a compound's resistance to biotransformation by drug-metabolizing enzymes.[6][7] A compound with low metabolic stability is quickly broken down and eliminated from the body, a characteristic measured as 'high clearance'. For a furo[2,3-d]pyrimidine therapeutic to be effective, it must remain intact long enough to reach its biological target at a sufficient concentration and for a desired duration.[6] Early assessment and optimization of metabolic stability are crucial to avoid costly late-stage failures in drug development, as poor pharmacokinetic properties are a primary reason for candidate attrition.[8]

Q2: Which enzyme systems are the primary drivers of metabolism for these compounds?

The vast majority of oxidative drug metabolism—estimated at 70-80%—is carried out by the cytochrome P450 (CYP) superfamily of heme-containing enzymes located primarily in the liver.[5][9] For furo[2,3-d]pyrimidine derivatives, Phase I metabolism by CYP enzymes is the most common route of degradation.[4][10] The CYP3A4 isoform is the most abundant in the human liver and is responsible for metabolizing over 50% of marketed drugs, making it a key enzyme to consider.[10][11] While CYP-mediated metabolism is often the focus, it is also important to consider other pathways, such as those involving cytosolic enzymes (e.g., aldehyde oxidase, AOX) or Phase II conjugation enzymes (e.g., UGTs, SULTs), which are better assessed in liver S9 fractions or hepatocyte models.[12][13]

Q3: What are the most common sites of metabolism (metabolic "hotspots") on the furo[2,3-d]pyrimidine scaffold?

While the exact metabolic fate is unique to each analog, several "hotspots" are consistently observed on this and related heterocyclic scaffolds. Identifying these labile positions is the first step toward targeted chemical modification.

  • The Furan Ring: As an electron-rich five-membered heterocycle, the furan moiety is highly susceptible to oxidative metabolism by CYPs.[6] This can lead to ring-opening, often forming reactive intermediates.[14]

  • Alkyl Substituents: Oxidation or dealkylation of alkyl groups, particularly those attached to pyrimidine nitrogens (N-dealkylation) or other positions, is a very common metabolic pathway.[6]

  • Pendant Aromatic Rings: Unsubstituted or activated phenyl rings attached to the core scaffold are prime targets for para-hydroxylation by CYP enzymes.[4][15]

  • The Pyrimidine Ring: Although generally more electron-deficient and stable than the furan ring, the pyrimidine core itself can undergo enzymatic degradation.[16][17]

cluster_0 Potential Metabolic Hotspots on Furo[2,3-d]pyrimidine Core cluster_1 scaffold A Furan Ring Oxidation (Ring Opening) A:e->scaffold:w B N-Dealkylation B:s->scaffold:n C Aromatic Hydroxylation (on Pendant Ring) C:w->scaffold:e D Alkyl Group Oxidation D:n->scaffold:s

Caption: Common metabolic liabilities on the furo[2,3-d]pyrimidine scaffold.

Section 2: Experimental Assessment & Troubleshooting
Q4: My lead compound shows high clearance in vivo. How do I confirm if this is due to CYP-mediated metabolism?

The standard first step is to perform an in vitroLiver Microsomal Stability Assay . Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[12] This assay measures the rate of disappearance of your compound over time in the presence of microsomes and a necessary cofactor, NADPH. Rapid disappearance strongly implicates Phase I metabolism.[18]

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a typical procedure for assessing metabolic stability.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Create a 100 µM working solution by diluting the stock in 50:50 acetonitrile/water.

  • HLM Stock: On ice, thaw pooled human liver microsomes (e.g., 20 mg/mL from a commercial vendor). Dilute to a 2 mg/mL working stock in cold phosphate buffer.[6]

  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[6] This system continuously regenerates the NADPH consumed by CYPs.

2. Incubation Procedure (96-well plate format):

  • Add 1 µL of the 100 µM compound working solution to appropriate wells.

  • Add 100 µL of the 2 mg/mL HLM working solution to each well.

  • Control Well: Include a "-NADPH" control where NRS is replaced with plain buffer to check for non-enzymatic degradation.[6]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Initiate the metabolic reaction by adding 100 µL of pre-warmed NRS solution to all wells (except the -NADPH control). Final concentrations will be ~0.5 µM for the test compound and 1 mg/mL for the microsomal protein.[6]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 200 µL of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[18]

3. Sample Analysis and Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.[6]

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)

Caption: Standard workflow for a liver microsomal stability assay.

Q5: I'm seeing high variability in my microsomal stability assay results. What could be the cause?

High variability can undermine confidence in your structure-activity relationships. Here are the most common culprits and solutions:

IssueCausalityTroubleshooting Steps
Inconsistent Microsome Activity Microsomes are biological reagents. Activity can vary between batches or degrade with improper handling (e.g., repeated freeze-thaw cycles).Always use a single, quality-controlled batch of pooled microsomes for a series of experiments. Aliquot upon arrival and store at -80°C. Bridge data between new and old batches by running standard control compounds.[6]
Compound Solubility Poorly soluble compounds can precipitate in the aqueous buffer, leading to an artificially low concentration available for metabolism. This results in an overestimation of stability.Check the aqueous solubility of your compound. If it's low, consider reducing the starting concentration. Ensure the final DMSO concentration in the incubation is low and consistent, ideally ≤0.2%.[6]
Non-Specific Binding Highly lipophilic compounds may bind to plasticware (e.g., pipette tips, plates) or microsomal proteins, reducing the free concentration available to enzymes and artificially increasing apparent stability.Use low-binding plates and pipette tips. In some cases, including a low concentration of a surfactant like Brij-35 can mitigate this, but its impact on enzyme activity should be validated.[6]
Section 3: Strategies for Enhancing Stability
Q6: How can I block metabolism at a specific hotspot once it's identified?

Once metabolite identification studies pinpoint a labile site, several medicinal chemistry strategies can be employed to "shield" or "harden" that position against enzymatic attack.

  • Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group, such as fluorine, near a site of oxidative metabolism can deactivate the position, making it less favorable for CYP-mediated attack.[4][7] This is a common and effective strategy for protecting activated aromatic rings.

  • Steric Shielding: Introducing a bulky substituent near a metabolic hotspot can physically block the enzyme's active site from accessing the labile position.[4] However, care must be taken to ensure the bulky group does not negatively impact binding affinity at the primary biological target.

  • Bioisosteric Replacement: This powerful strategy involves replacing a metabolically labile moiety with a different functional group that has similar physical and electronic properties but improved metabolic robustness.[8] A classic example is replacing a metabolically vulnerable phenyl ring with a more stable pyridine or other heteroaromatic ring.[4][15]

  • Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, creates a stronger C-D bond compared to the C-H bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation, this can significantly slow down the rate of metabolism.[6]

Q7: My compound is very stable in the microsomal assay (t½ > 60 min), but it still has low oral bioavailability and high clearance in vivo. What's happening?

This is a common and challenging scenario in drug discovery. It suggests that non-CYP metabolic pathways are at play or that other ADME (Absorption, Distribution, Metabolism, Excretion) properties are suboptimal.

  • Metabolism by Non-CYP Enzymes: Liver microsomes are excellent for assessing Phase I CYP metabolism but do not fully account for other enzyme systems.[6] Your compound may be a substrate for:

    • Phase II Conjugation Enzymes (e.g., UGTs): These enzymes add polar groups to facilitate excretion. Assess this using a Hepatocyte Stability Assay , as hepatocytes contain a full complement of both Phase I and Phase II enzymes.[12]

    • Cytosolic Enzymes (e.g., Aldehyde Oxidase, AOX): These are not present in microsomal preparations. An S9 Fraction Stability Assay can be used, as the S9 fraction contains both microsomes and the cytosolic component.[12][13]

  • Poor Permeability: The compound may not be efficiently absorbed from the gastrointestinal tract. A Caco-2 permeability assay is the industry standard for assessing a compound's potential for intestinal absorption.[6]

  • Efflux Transporter Substrate: The compound might be recognized and pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), preventing it from entering systemic circulation.[6] Specific assays can determine if your compound is a P-gp substrate.

  • First-Pass Gut Metabolism: Significant metabolism can occur in the intestinal wall, which also contains CYP enzymes (notably CYP3A4).[6] This can reduce the amount of drug that reaches the liver and systemic circulation.

Caption: Troubleshooting logic for in vitro / in vivo pharmacokinetic disconnects.

Section 4: Data Interpretation - A Hypothetical Case Study

The table below illustrates how different chemical modifications to a hypothetical furo[2,3-d]pyrimidine lead compound could influence its metabolic stability profile.

Compound IDModificationHLM t½ (min)HLM CLint (µL/min/mg)Rationale for Change
LEAD-01 p-methoxy-phenyl at C5887Baseline: Initial lead compound shows high clearance. Metabolite ID confirms O-dealkylation and para-hydroxylation.
LEAD-02 p-fluoro-phenyl at C52528Blocking Metabolism: Fluorine at the para position blocks the primary site of hydroxylation.[4]
LEAD-03 2-pyridyl at C54515Bioisosteric Replacement: Replacing the phenyl ring with a more electron-deficient pyridine ring reduces susceptibility to oxidative metabolism.[15]
LEAD-04 2-pyridyl at C5, Deuterated N-CH₃> 60< 11.5Blocking Multiple Sites: Deuteration of the N-methyl group (a secondary hotspot) further slows metabolism via the kinetic isotope effect.[6]

Data is for illustrative purposes only and does not represent actual experimental results.

References
  • IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
  • Benchchem. (2025).
  • Eastwood, M. D., et al. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Mercell. Metabolic stability in liver microsomes.
  • Springer Nature Experiments.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Al-awar, R. S., et al. (2019, December 16).
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Creative Bioarray. (2025, July 30). S9 Stability Assay.
  • Abdel-Ghani, T. M., et al. (2025, June 17).
  • Rock, D. A., et al. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • RSC Publishing.
  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?.
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • ResearchGate. (2024, May 13).
  • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Creative Proteomics Blog. (2024, September 18).
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Kobayashi, T., et al. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition.
  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • Diasio, R. B., & Harris, B. E. (1989). Metabolism of pyrimidine analogues and their nucleosides. PubMed.

Sources

Technical Support Center: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as DFP-Core ) is a fused heterocyclic scaffold widely used as a precursor in the synthesis of bioactive compounds, including VEGFR-2 kinase inhibitors, adenosine receptor antagonists, and antiviral nucleosides.[1]

While the scaffold provides essential pharmacophoric features, it introduces specific physicochemical challenges in both analytical and biological assays.[2][1] Users frequently report issues related to intrinsic fluorescence , lactam-lactim tautomerism , and aqueous solubility limits .[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~164.16 g/mol Low MW fragment; amenable to LC-MS.[1]
Tautomerism 4(3H)-one (keto)

4-hydroxy (enol)
Causes HPLC peak splitting and retention time shifts.[1]
Fluorescence High Quantum Yield (

)
CRITICAL: High interference in fluorescence intensity (FI) and FRET assays.[1]
Solubility Low aqueous solubility; High in DMSORisk of precipitation/aggregation in aqueous buffers >10 µM.
UV Absorbance

nm
Strong overlap with DNA/Protein quantification.

Analytical Assay Troubleshooting (HPLC/LC-MS)

Q: Why does DFP-Core appear as a split or broad peak on my HPLC chromatogram?

A: This is a classic signature of slow tautomeric interconversion on the chromatographic timescale. The DFP-Core exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1] In standard neutral solvents, the equilibrium is fast.[2][1] However, on a silica-based stationary phase, the interconversion rate can slow down, leading to "saddle" peaks or complete splitting.[2][1]

The Fix: Lock the Tautomer. You must force the molecule into a single ionization state using pH control.

  • Acidic Method (Recommended): Use 0.1% Formic Acid or 0.1% TFA (pH ~2.5).[2] This protonates the N1/N3 positions, stabilizing the cationic form and collapsing the peak into a sharp singlet.[2][1]

  • Basic Method: High pH (>10) using Ammonium Hydroxide can deprotonate the N3 (pKa ~8-9), but silica stability becomes a concern.[2][1] Stick to acidic conditions for standard C18 columns.

Q: I am seeing low sensitivity in LC-MS (ESI+). Why?

A: The furan ring reduces the basicity of the pyrimidine nitrogens compared to a standard pyrimidine.

  • Cause: Inefficient protonation in the ESI source if the mobile phase is not sufficiently acidic.

  • Troubleshooting:

    • Ensure your mobile phase contains at least 0.1% Formic Acid .

    • Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI remains poor; the DFP-Core is thermally stable and ionizes well by charge transfer in APCI.

Biological Assay Interference & Troubleshooting

Q: My IC50 values are variable, and I see high background in my kinase assay. Is DFP-Core a "PAINS" compound?

A: While not a classical PAINS (Pan-Assay Interference Compound) in terms of redox cycling, DFP-Core exhibits two distinct interference mechanisms :

  • Intrinsic Fluorescence (The "Glow" Effect): Furopyrimidines are highly fluorescent (Emission

    
     nm).
    
    • Impact: If your assay uses a fluorescent readout (e.g., GFP, FITC, or Coumarin labels) in the blue/green region, the DFP-Core will produce a massive false-positive signal (high background).[2][1]

    • Validation: Run a "Compound Only" control (Buffer + Compound, No Enzyme/Fluorophore). If it glows, you have interference.[2]

    • Solution: Switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Red-Shifted dyes (e.g., Alexa Fluor 647, Cy5) where the DFP-Core does not emit.[1]

  • Colloidal Aggregation: The planar, lipophilic nature of the fused ring system promotes stacking in aqueous buffers.

    • Impact: Aggregates non-specifically sequester enzymes, causing false inhibition (promiscuous activity).[2][1]

    • Validation: Add 0.01% - 0.1% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears or the IC50 shifts significantly (>3-fold), the activity was artifactual (aggregation-based).[2][1]

Validated Protocols

Protocol A: Tautomer-Stabilized HPLC Method

Use this method for purity analysis to avoid peak splitting artifacts.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][1]

  • Temperature: 40°C (Higher temp speeds up tautomer exchange, sharpening peaks).[2][1]

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    Time (min) %B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 14.0 | 5 (Re-equilibration) |

Protocol B: Fluorescence Interference Check

Perform this before running any FRET or FI screening campaign.

  • Prepare Plate: Dispense DFP-Core at the highest screening concentration (e.g., 10 µM) into assay buffer (no protein/substrate).

  • Read: Measure Fluorescence Intensity at your assay's Excitation/Emission wavelengths.

  • Calculate Background Multiplier (BM):

    
    [2][1]
    
  • Decision:

    • BM < 1.2: Negligible interference. Proceed.

    • BM > 2.0: Significant interference. STOP. Change readout technology (e.g., to Luminescence or Mass Spec).

Visual Troubleshooting Guides

Diagram 1: Tautomerism & Analytical Impact

This diagram illustrates the pH-dependent equilibrium that causes HPLC issues.[1]

Tautomerism Keto Keto Form (Lactam) Dominant in Neutral pH Enol Enol Form (Lactim) Minor Species Keto->Enol Slow Exchange (Split Peaks) Cation Cationic Form (Protonated) Stable at pH < 3 Keto->Cation + H+ (Acidic Mobile Phase) Enol->Cation + H+ SplitPeak Result: Split/Broad Peak Enol->SplitPeak SharpPeak Result: Sharp Singlet Cation->SharpPeak

Caption: Acidic conditions protonate the scaffold, collapsing the slow keto-enol equilibrium into a single stable cationic species for sharp chromatography.

Diagram 2: Assay Interference Decision Tree

Follow this logic flow to validate biological activity.

InterferenceTree Start Start: Biological Assay (IC50 / EC50) Check1 Step 1: Is the Readout Fluorescent? Start->Check1 Check2 Step 2: Run 'Compound Only' Control Check1->Check2 Yes Check3 Step 3: Add 0.01% Triton X-100 Check1->Check3 No (e.g. Absorbance) Result1 High Background Signal? Check2->Result1 Action1 Interference: Intrinsic Fluorescence. Switch to TR-FRET or Absorbance. Result1->Action1 Yes Result1->Check3 No Result2 Did Potency Decrease >3-fold? Check3->Result2 Action2 Artifact: Colloidal Aggregation. Compound is a promiscuous inhibitor. Result2->Action2 Yes Valid Validated Activity. Proceed to SAR. Result2->Valid No

Caption: A systematic workflow to distinguish true biological inhibition from fluorescence interference or aggregation artifacts.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. (2024).[1] [Link][2][1]

  • Extension of furopyrimidine nucleosides with 5-alkynyl substituent: Synthesis, high fluorescence, and antiviral effect. Molecules. (2020).[2][1] [Link]

  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research. (2024). [Link]

Sources

Technical Support Center: Troubleshooting Guide for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the furo[2,3-d]pyrimidine scaffold is a privileged pharmacophore, often utilized in the design of kinase inhibitors and GPCR ligands [1]. However, the purification and isolation of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one and its derivatized isomers present significant chromatographic challenges.

This guide is designed to address the root causes of these challenges—specifically lactam-lactim tautomerism and N3- vs. O4-alkylation regioselectivity —and provide field-proven, self-validating protocols for successful isomer resolution [2].

Part 1: Diagnostic Overview of Isomer Properties

When derivatizing the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one core via alkylation, the ambidentate nature of the pyrimidinone ring typically yields a mixture of N3-alkylated (thermodynamic) and O4-alkylated (kinetic) isomers [3]. Understanding their physicochemical differences is the first step in designing a successful purification strategy.

Table 1: Physicochemical Comparison of Furo[2,3-d]pyrimidine Isomers
PropertyN3-Alkylated Isomer (Lactam)O4-Alkylated Isomer (Lactim Ether)Diagnostic Causality
Thermodynamic Stability High (Favored at

80°C)
Low (Kinetic product, favored

25°C)
N-alkylation restores the stable aromatic/lactam conjugation system.
Polarity (Normal Phase) Higher (Lower

)
Lower (Higher

)
The lactam carbonyl in the N3-isomer acts as a strong hydrogen bond acceptor on silica.
UV Absorbance (

)
~280–295 nm~260–270 nmDisruption of the cross-conjugated lactam system in the O4-isomer shifts the absorption hypsochromically.
Infrared (IR) Spectroscopy Strong C=O stretch (~1670 cm⁻¹)Absent C=O stretchO-alkylation eliminates the carbonyl functional group.
RP-HPLC Retention (C18) Elutes earlier (More polar)Elutes later (More lipophilic)The O-alkyl ether is significantly more lipophilic than the highly polarized lactam core.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe severe peak tailing and split peaks during LC-MS analysis of the underivatized 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one?

The Causality: The underivatized core exists in a dynamic equilibrium between the 4(3H)-one (lactam) and 4-hydroxy (lactim) tautomers. On a silica-based C18 column, these two forms interact differently with the stationary phase. If the interconversion rate is similar to the column transit time, you will observe peak broadening, tailing, or even a "split" peak (a phenomenon known as tautomeric peak splitting). The Solution: You must force the equilibrium to one side using mobile phase modifiers.

  • Actionable Step: Adjust the mobile phase pH. Using an acidic modifier (0.1% Formic Acid or TFA) protonates the system and sharpens the peak by pushing the equilibrium toward the stable lactam form. Avoid neutral, unbuffered water/acetonitrile gradients.

Q2: During alkylation with an alkyl halide, TLC shows two closely eluting spots. How can I selectively synthesize and purify the N3-alkylated isomer?

The Causality: The pyrimidinone anion is an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer."

  • To favor the N3-isomer: Use polar aprotic solvents (e.g., DMF, DMSO), a soft base (e.g.,

    
    ), and elevated temperatures (80°C) to drive the reaction to thermodynamic control.
    
  • To resolve them: Because the N3-isomer retains the highly polar carbonyl group, it interacts strongly with normal-phase silica. A shallow gradient of Ethyl Acetate in Hexanes (or Dichloromethane/Methanol for highly polar alkyl groups) will elute the lipophilic O4-isomer first, followed by the N3-isomer.

Q3: How can I validate that I have isolated the correct positional isomer without relying solely on NMR?

The Causality: A self-validating protocol utilizes orthogonal analytical techniques. If you suspect you have isolated the N3-isomer, run an IR spectrum and a UV-Vis scan. The presence of a sharp carbonyl stretch at ~1670 cm⁻¹ and a UV


 near 290 nm definitively confirms the N3-lactam structure. The O4-isomer will lack the C=O stretch entirely.

Part 3: Mechanistic Workflow of Isomer Formation

The following diagram illustrates the ambidentate reactivity of the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one core, demonstrating the pathways to both kinetic and thermodynamic products.

G Core 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one (Lactam Form) CoreOH 5,6-Dimethylfuro[2,3-d] pyrimidin-4-ol (Lactim Form) Core->CoreOH Tautomeric Equilibrium Base Base + Alkyl Halide (R-X) Ambidentate Anion Core->Base Deprotonation CoreOH->Base Deprotonation N3_Isomer N3-Alkyl Isomer (Thermodynamic Product) Base->N3_Isomer Polar Solvents (DMF) High Temp (>80°C) O4_Isomer O4-Alkyl Isomer (Kinetic Product) Base->O4_Isomer Apolar Solvents Low Temp / Ag+ salts

Caption: Divergent alkylation pathways of the furo[2,3-d]pyrimidine core based on reaction conditions.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Preparative HPLC Separation of N3/O4 Isomeric Mixtures

When flash chromatography fails to provide >99% isomeric purity, Reverse-Phase Preparative HPLC is the gold standard.

Materials:

  • Column: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude isomeric mixture in a minimal volume of DMSO (maximum 50 mg/mL to prevent column overloading and peak distortion). Filter through a 0.45 µm PTFE syringe filter.

  • Equilibration: Equilibrate the column with 10% Mobile Phase B at a flow rate of 20 mL/min for 5 column volumes.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 10% B (allows DMSO to elute without dragging the compounds).

    • 5–25 min: Linear gradient from 10% B to 70% B.

    • Mechanism: The highly polar N3-isomer will elute first (typically around 30-40% B). The lipophilic O4-isomer will elute later (typically around 50-60% B).

  • Detection: Monitor dual wavelengths at 254 nm and 280 nm. The N3-isomer will show a strong response at 280 nm, whereas the O4-isomer will have a weaker response at 280 nm but strong at 254 nm.

  • Recovery: Pool the fractions based on UV triggers. Lyophilize the fractions to remove water and acetonitrile, yielding the pure isomers as dry powders.

Protocol 2: Selective Crystallization of the N3-Alkylated Isomer

If the N3-isomer is the desired target and constitutes >70% of the crude mixture, selective crystallization exploits the hydrogen-bonding capacity of the lactam core, bypassing chromatography entirely.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude mixture in a minimal amount of boiling Ethyl Acetate (approx. 5-10 mL per gram of crude).

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of Ethyl Acetate until the solution is perfectly clear again.

  • Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

    • Mechanism: The N3-isomer packs more efficiently into a crystal lattice due to dipole-dipole interactions of the lactam carbonyl, whereas the O4-isomer remains highly soluble in the hexanes/EtOAc mother liquor.

  • Filtration: Vacuum filter the resulting crystals and wash with ice-cold Hexanes. Validate purity via LC-MS (Protocol 1 conditions).

References

  • Synthesis of chemically important, novel 2,3-dihydro-4H-benzo [4,5]thiazolo[3,2-a]furo [2,3-d]pyrimidin-4-one derivatives. ResearchGate.
  • Synthesis of 5-substituted and 5,6-disubstituted furo[2,3-d]pyrimidines. Vilnius University.
  • Synthesis, Cytostatic and Antibacterial Evaluations of Novel 1,2,3-Triazolyl-tagged Pyrimidine and Furo[2,3-d]pyrimidine Derivatives. Srce.hr.

Validation & Comparative

Technical Guide: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one as a privileged scaffold for kinase inhibitor design, comparing its derivatives against established clinical standards.

Executive Summary

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one represents a critical class of ATP-competitive pharmacophores . Structurally bioisosteric to the purine core of Adenosine Triphosphate (ATP), this scaffold is utilized to design inhibitors for a spectrum of kinases, most notably Akt1 (Protein Kinase B) , VEGFR-2 , and Lck .

Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib) which rely on a benzene-fused pyrimidine ring, the furo[2,3-d]pyrimidine core incorporates a furan ring. This modification alters the electron density and hydrogen-bonding potential within the ATP-binding pocket, often resulting in distinct selectivity profiles and improved solubility parameters.

Key Differentiators
FeatureFuro[2,3-d]pyrimidine ScaffoldQuinazoline Scaffold (e.g., Gefitinib)Indolinone Scaffold (e.g., Sunitinib)
Core Geometry 5,6-fused bicyclic (Furan + Pyrimidine)6,6-fused bicyclic (Benzene + Pyrimidine)Oxindole core
Binding Mode ATP-competitive (Hinge Binder)ATP-competitive (Hinge Binder)ATP-competitive (Hinge Binder)
Primary Targets Akt1 , VEGFR-2, Lck, LIMK1EGFR, HER2VEGFR, PDGFR, KIT
Solubility Moderate to High (Tunable via C5/C6)Low to ModerateLow (often requires salt forms)
Metabolic Stability Furan ring susceptible to oxidationHigh stability (aromatic)Moderate

Mechanism of Action: The Bioisostere Advantage

The efficacy of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives stems from their ability to mimic the adenine base of ATP.

Structural Logic
  • Hinge Binding: The N-1 and N-3 nitrogens (or C-4 carbonyl/amino groups) form crucial hydrogen bonds with the "hinge region" of the kinase catalytic domain (e.g., Glu-Met-Val motif).

  • Hydrophobic Pocket Occupancy: The 5,6-dimethyl substitution on the furan ring projects into the hydrophobic back-pocket (Gatekeeper region), displacing water molecules and increasing binding entropy.

  • Furan Oxygen Interaction: The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, offering a unique interaction vector not present in pure purine or quinazoline scaffolds.

Pathway Visualization

The following diagram illustrates the structural relationship between the natural substrate (ATP) and the inhibitor scaffold.

KinaseBinding ATP ATP (Adenine Core) Target Kinase ATP Pocket (Hinge Region) ATP->Target Natural Binding Scaffold 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one Scaffold->Target Competitive Binding (Bioisostere) Effect Inhibition of Phosphorylation Target->Effect Blockade Downstream Cell Survival Pathways (e.g., PI3K/Akt/mTOR) Effect->Downstream Downregulation

Caption: Structural mimicry allows the furo-pyrimidine scaffold to competitively displace ATP at the kinase hinge region.

Comparative Performance Analysis

This section compares optimized derivatives of the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold against standard inhibitors.

Case Study 1: Akt1 Inhibition

Competitor: Capivasertib (AZD5363) - A potent, selective pyrrolopyrimidine Akt inhibitor.

MetricFuro-pyrimidine Derivative (Optimized)*Capivasertib (Standard)Analysis
IC50 (Akt1) 24 nM 3 nM Capivasertib is more potent, but the Furo-pyrimidine scaffold offers a viable "fast-follower" potency range.
Selectivity High for Akt1 vs. Akt2/3 (Structure dependent)Pan-Akt (Equal potency)Furo-pyrimidines can be tuned for isoform selectivity via C-5/C-6 modification.
Cellular Potency (GI50) ~1.2 - 2.4 µM (MCF-7 lines)< 1.0 µMStandard inhibitors currently show superior cellular permeability.

*Data based on Compound 162/3a series reported in El-Ziaty et al. and Zhao et al.

Case Study 2: VEGFR-2 Inhibition

Competitor: Sunitinib - A multi-targeted oxindole inhibitor.

MetricFuro-pyrimidine Derivative (C-4 substituted)SunitinibAnalysis
IC50 (VEGFR-2) Low Nanomolar (<50 nM) 10-80 nM Comparable potency in enzymatic assays.
Off-Target Effects Lower affinity for KIT/PDGFR (Tunable)High affinity for KIT/PDGFRFuro-pyrimidines offer a cleaner safety profile potential for specific angiogenesis targeting.

Experimental Protocols

To validate the activity of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives, the following protocols are recommended.

A. Synthesis of the Core Scaffold

This protocol yields the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core, which serves as the starting material for functionalization.

  • Reagents: Acetoin (3-hydroxy-2-butanone), Malononitrile, Diethylamine (catalyst), Formamide.

  • Step 1 (Gewald-type Reaction):

    • Mix Acetoin (10 mmol) and Malononitrile (10 mmol) in ethanol (20 mL).

    • Add Diethylamine (0.5 mL) dropwise.

    • Reflux for 3 hours.

    • Result: 2-Amino-4,5-dimethylfuran-3-carbonitrile.

  • Step 2 (Cyclization):

    • Dissolve the furan intermediate in Formamide (15 mL).

    • Reflux at 180°C for 6 hours.

    • Cool to room temperature; precipitate forms.

    • Recrystallize from ethanol.

    • Result: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one .

B. In Vitro Kinase Assay (Radiometric Filter Binding)

Objective: Determine IC50 against Akt1 or VEGFR-2.

  • Preparation: Prepare 3x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Mix: Dilute recombinant Akt1 (human) to 5 nM in Kinase Buffer.

  • Substrate Mix: Prepare peptide substrate (e.g., Crosstide) at 20 µM with [γ-33P]ATP (10 µCi/mL).

  • Reaction:

    • Add 10 µL Inhibitor (variable conc. in DMSO).

    • Add 20 µL Enzyme Mix. Incubate 10 min at RT.

    • Initiate with 20 µL Substrate Mix.

    • Incubate 60 min at 30°C.

  • Termination: Spot 40 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counter.

Workflow Visualization

AssayWorkflow Start Compound Library (DMSO Stocks) Mix Incubate with Recombinant Kinase Start->Mix ATP Add [γ-33P]ATP + Substrate Mix->ATP Reaction Kinase Reaction (60 min @ 30°C) ATP->Reaction Stop Spot on P81 Paper & Acid Wash Reaction->Stop Read Scintillation Counting (Calculate IC50) Stop->Read

Caption: Radiometric kinase assay workflow for determining inhibitory potency.

References

  • El-Ziaty, A. K., et al. (2017).[1] Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors.[1][2][3] ResearchGate.

  • Zhao, A., et al. (2011).[4] The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors.[5] Bioorganic & Medicinal Chemistry Letters.[6][7]

  • Sleebs, B. E., et al. (2011).[7] Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors.[7] Bioorganic & Medicinal Chemistry Letters.[6][7]

  • Abouzid, K. A. M., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[4][5][1][2][3][6][8] Future Journal of Pharmaceutical Sciences.[8] [8]

Sources

Comparing furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine bioactivity.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of heterocyclic scaffolds not merely as an exercise in structural biology, but as a multi-parameter optimization problem. When developing targeted kinase inhibitors, the choice between a furo[2,3-d]pyrimidine and a thieno[2,3-d]pyrimidine core fundamentally alters the molecule's physicochemical properties, binding kinetics, and ultimate clinical viability.

Both scaffolds serve as excellent bioisosteres for the purine ring of ATP, allowing them to competitively bind to the highly conserved hinge regions of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and c-Met. However, replacing the oxygen atom in the furan ring with a sulfur atom in the thiophene ring introduces critical differences in electronegativity, atomic radius, and lipophilicity.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their target-specific bioactivity, structural causality, and the self-validating experimental protocols required to evaluate them.

Structural Causality: Oxygen vs. Sulfur Dynamics

The bioactivity of these fused pyrimidine systems is dictated by the heteroatom in the five-membered ring:

  • Furo[2,3-d]pyrimidine (Oxygen): Oxygen is highly electronegative with a smaller atomic radius. This makes the furopyrimidine scaffold slightly more polar, enhancing its capacity to act as a hydrogen bond acceptor. This polarity often translates to improved aqueous solubility, a critical factor in oral bioavailability[1].

  • Thieno[2,3-d]pyrimidine (Sulfur): Sulfur is larger, more polarizable, and less electronegative. The thienopyrimidine core is generally more lipophilic, which enhances cell membrane permeability. Furthermore, sulfur can participate in unique sulfur-

    
     or sulfur-halogen interactions within the hydrophobic pockets of a kinase active site, often driving higher target affinity at the cost of potential off-target binding[2].
    

Bioactivity Benchmarking & Target Specificity

A. Epidermal Growth Factor Receptor (EGFR)

The thieno[2,3-d]pyrimidine scaffold is well-established in EGFR targeting, serving as the core structural motif for third-generation, FDA-approved inhibitors like olmutinib[2]. Recent studies show that thieno-derivatives possess potent dual-inhibitory action against both wild-type EGFR and the resistant T790M mutation, with IC


 values reaching 37.19 nM and 204.10 nM, respectively[2].

Conversely, the furo[2,3-d]pyrimidine scaffold is emerging as a powerful backbone for 4th-generation EGFR inhibitors. For instance, the clinical candidate DBPR112 utilizes a furopyrimidine core[3]. Experimental data demonstrates that novel furo-derivatives can achieve submicromolar EGFR inhibition (IC


 = 121 nM), triggering profound G2/M cell cycle arrest and a 19-fold increase in active caspase-3 levels[1].
B. VEGFR-2 and Angiogenesis

Both scaffolds have been successfully optimized as Type II VEGFR-2 inhibitors to combat tumor angiogenesis. In direct comparative structure-activity relationship (SAR) studies, thieno[2,3-d]pyrimidine derivatives demonstrated remarkable enzymatic potency, with IC


 values as low as 21.0 nM, successfully blunting angiogenesis in solid tumor murine models[4]. Meanwhile, furo[2,3-d]pyrimidine analogs exhibited dominant phenotypic efficacy, achieving 99.5% inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation at 10 

M[4].
C. c-Met Kinase

In the pursuit of c-Met inhibitors, the thieno[2,3-d]pyrimidine scaffold has shown superior enzymatic binding compared to its furo-counterparts. Specific thieno-derivatives have yielded an IC


 of 35.7 nM against c-Met, displaying high selectivity over 14 other kinases, though researchers note that extensive pharmacokinetic optimization is required to translate this in vitro success into in vivo xenograft efficacy[5].

Quantitative Data Comparison

The following table synthesizes the in vitro performance metrics of representative compounds from recent literature, allowing for an objective comparison of scaffold efficacy.

Scaffold TypePrimary TargetRepresentative Compound / CoreEnzymatic IC

Key Biological OutcomeRef.
Thieno[2,3-d]pyrimidine EGFR (WT / T790M)Compound 5b37.19 nM / 204.10 nMInduces early/late apoptosis in A549 cells[2]
Furo[2,3-d]pyrimidine EGFRCompound 3f121 nMTriggers G2/M phase cell cycle arrest[1]
Thieno[2,3-d]pyrimidine VEGFR-2Compound 21e21.0 nMReduces microvessel density in solid tumors[4]
Furo[2,3-d]pyrimidine VEGFR-2Compound 15bN/A (Phenotypic)99.5% inhibition of HUVEC proliferation[4]
Thieno[2,3-d]pyrimidine c-MetCompound 6b35.7 nMHigh selectivity against 14 off-target kinases[5]

Mechanism of Action Visualization

Mechanism cluster_0 Inhibitor Scaffolds Thieno Thieno[2,3-d]pyrimidine Receptor RTKs (EGFR, VEGFR-2, c-Met) Thieno->Receptor Competitive ATP Binding Furo Furo[2,3-d]pyrimidine Furo->Receptor Competitive ATP Binding Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK) Receptor->Downstream Phosphorylation Blocked Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Prevents

Mechanistic pathway of thieno- and furo[2,3-d]pyrimidine scaffolds inhibiting RTK signaling.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of these highly conjugated pyrimidine systems requires self-validating workflows. Standard colorimetric assays often suffer from compound auto-fluorescence or aggregation artifacts. The following protocols are engineered to isolate true catalytic inhibition from false positives.

Protocol 1: Orthogonal Kinase Profiling (TR-FRET)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delay measurement eliminates the auto-fluorescence interference commonly associated with dense heterocyclic rings.

  • Compound Preparation: Dissolve the synthesized furo/thieno[2,3-d]pyrimidine derivatives in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (final DMSO concentration

    
     1% to prevent enzyme denaturation).
    
  • Enzyme Incubation: Combine the compound with recombinant kinase (e.g., EGFR WT or T790M), ATP (at the

    
     value specific to the kinase), and a biotinylated peptide substrate in a 384-well plate. Incubate for 60 minutes at room temperature.
    
  • Signal Generation: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Step: Always include a kinase-dead mutant well and a no-ATP well. If the signal drops in the kinase-dead well upon compound addition, your compound is a frequent hitter/aggregator (PAINS), not a true catalytic inhibitor. Use Erlotinib as a positive control benchmark.

Protocol 2: Phenotypic Validation via Multiparametric Flow Cytometry

Causality Check: Enzymatic inhibition does not guarantee cellular permeability. We use Annexin V/PI staining to confirm that the observed reduction in cell viability is driven by programmed apoptosis rather than non-specific chemical toxicity (necrosis).

  • Cell Culture: Seed target cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with the target compound at

    
     and 
    
    
    
    the established IC
    
    
    for 48 hours.
  • Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Self-Validation Step: Pre-treat a control group with Z-VAD-FMK (a pan-caspase inhibitor) 2 hours prior to adding the pyrimidine compound. If the compound truly works via target-mediated apoptosis (as seen with compound 3f[1]), the Z-VAD-FMK will rescue the cells. If the cells still die, the compound is inducing caspase-independent necrosis or off-target toxicity.

Protocol Prep Compound Prep (Serial Dilution) Assay TR-FRET Kinase Assay (WT vs Mutant) Prep->Assay Pheno Phenotypic Screening (Cell Viability) Prep->Pheno Validate Mechanistic Validation (Flow Cytometry) Assay->Validate Hit Triage Pheno->Validate Data IC50 & Selectivity Profiling Validate->Data Self-Validated Data

Self-validating experimental workflow for evaluating pyrimidine-based kinase inhibitors.

Conclusion

Both furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds offer robust, highly tunable platforms for kinase inhibitor design. The thieno-scaffold generally provides superior lipophilicity and potent nanomolar enzymatic inhibition across targets like EGFR, c-Met, and VEGFR-2. Conversely, the furo-scaffold offers enhanced polarity and has demonstrated exceptional phenotypic efficacy and apoptotic induction. Selecting between them requires aligning the structural causality of the oxygen/sulfur heteroatom with the specific pharmacokinetic and pharmacodynamic requirements of your target product profile.

References

1.[1] Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed. 2.[2] Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis. 3.[3] Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies - PMC. 4.[5] Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed. 5.[4] Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed.

Sources

Efficacy of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one Derivatives vs. Sunitinib: A Comprehensive Mechanistic and Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Anti-Angiogenic Therapy

Sunitinib (marketed as Sutent) is a standard-of-care, multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily blocks VEGFR and PDGFR. While highly effective in suppressing tumor angiogenesis, its clinical utility is often limited by dose-dependent toxicities and the eventual onset of acquired resistance, frequently mediated by cytoskeletal adaptations and alternative survival pathways.

To overcome these limitations, researchers have developed a novel class of dual-action agents based on the scaffold. By structurally engineering the furo[2,3-d]pyrimidine core, these derivatives competitively inhibit the ATP-binding pocket of RTKs while simultaneously binding the colchicine site of tubulin. This guide provides a rigorous, data-backed comparison of this novel scaffold against sunitinib, designed for drug development professionals evaluating next-generation anti-angiogenic and anti-mitotic agents.

Mechanistic Comparison: Single vs. Dual Targeting

Understanding the causality behind the efficacy of these compounds requires a deep dive into their structural biology and target engagement.

Sunitinib’s Mechanism: Sunitinib acts as a classic Type I/II kinase inhibitor. It occupies the hinge region of the VEGFR-2 and PDGFR-β ATP-binding pockets, forming critical hydrogen bonds that prevent ATP binding and subsequent auto-phosphorylation. This halts downstream PI3K/AKT and RAS/MAPK signaling, starving the tumor of its vascular supply. However, it has zero effect on microtubule dynamics.

Furo[2,3-d]pyrimidine Scaffold Mechanism: The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one derivatives are engineered for polypharmacology. The heterocyclic core mimics the adenine ring of ATP, while the 5,6-dimethyl substitution provides optimal hydrophobic interactions with gatekeeper residues (e.g., Val899 in VEGFR-2) [1]. Crucially, the structural homology of this core allows it to overlap with the C-ring of DAMA-colchicine. This enables the molecule to bind the colchicine site on β-tubulin, preventing the formation of the α/β-tubulin heterodimer essential for microtubule polymerization [2].

Mechanism Sunitinib Sunitinib (RTK Inhibitor) VEGFR2 VEGFR-2 / PDGFR-β (ATP Binding Site) Sunitinib->VEGFR2 Inhibits FDP 5,6-Dimethylfuro[2,3-d]pyrimidine (Dual Inhibitor) FDP->VEGFR2 Inhibits Tubulin Tubulin (Colchicine Site) FDP->Tubulin Inhibits Polymerization Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation & Mitosis Tubulin->Proliferation Essential for

Mechanistic comparison showing dual-inhibition by furo[2,3-d]pyrimidines vs. sunitinib.

Self-Validating Experimental Protocols

To establish trustworthiness in preclinical evaluations, the following self-validating workflow must be employed to differentiate the dual-action FDP scaffold from the RTK-exclusive action of sunitinib.

Workflow CompoundPrep Compound Prep (Sunitinib vs FDP) KinaseAssay 1. Kinase Assay (VEGFR2/PDGFRβ) CompoundPrep->KinaseAssay TubulinAssay 2. Tubulin Polymerization CompoundPrep->TubulinAssay CellAssay 3. Cell Viability (HUVEC/Tumor) CompoundPrep->CellAssay DataAnalysis Data Synthesis (IC50 Calculation) KinaseAssay->DataAnalysis TubulinAssay->DataAnalysis CellAssay->DataAnalysis

Self-validating experimental workflow for evaluating dual-action kinase/tubulin inhibitors.

Protocol 1: In Vitro VEGFR-2/PDGFR-β Kinase Assay
  • Rationale: Direct quantification of biochemical target engagement to establish baseline RTK inhibition parity with sunitinib. TR-FRET is selected over standard ELISA to minimize compound autofluorescence interference, a common artifact with heterocyclic scaffolds.

  • Methodology:

    • Prepare recombinant human VEGFR-2 and PDGFR-β kinase domains in an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 10 μM ATP.

    • Incubate the kinases with serial dilutions (0.1 nM to 10 μM) of sunitinib or the FDP derivative for 15 minutes at room temperature.

    • Add a universal tyrosine kinase peptide substrate (e.g., Poly(Glu,Tyr)) and incubate for 60 minutes.

    • Measure phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

    • Self-Validation Check: Include staurosporine as a positive assay control. Calculate IC50 values using non-linear regression; the assay is valid only if the staurosporine IC50 aligns with historical baselines (~5-10 nM).

Protocol 2: Tubulin Polymerization Assay
  • Rationale: To definitively validate the secondary mechanism of FDPs against the RTK-only action of sunitinib. PIPES buffer is utilized because it stabilizes the fragile tubulin heterodimers better than standard Tris buffers, ensuring that the baseline polymerization Vmax remains consistent across the kinetic read.

  • Methodology:

    • Reconstitute highly purified bovine brain tubulin (>99%) in PIPES buffer containing 1 mM GTP.

    • Pre-incubate the tubulin mixture with vehicle (DMSO), sunitinib, the FDP derivative, or colchicine (positive control) at 37°C in a 96-well half-area plate.

    • Monitor polymerization kinetically by measuring absorbance at 340 nm every minute for 60 minutes.

    • Self-Validation Check: Sunitinib must show no effect on the Vmax of polymerization compared to the vehicle, whereas the FDP derivative should exhibit a dose-dependent reduction in steady-state polymer mass, mirroring colchicine [2].

Protocol 3: HUVEC Tube Formation and Cell Viability (MTT) Assay
  • Rationale: Phenotypic validation of anti-angiogenic and anti-proliferative efficacy. Matrigel provides the necessary extracellular matrix scaffolding (laminin/collagen IV) required to induce the phenotypic capillary-like tube formation, directly mimicking in vivo angiogenesis.

  • Methodology:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) on Matrigel-coated plates for tube formation, or standard 96-well plates for viability.

    • Treat with serial dilutions of compounds for 48 hours.

    • For viability, add MTT reagent, incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.

    • For tube formation, capture images under a phase-contrast microscope and quantify branch points using ImageJ/Fiji.

Comparative Data Presentation

The following table synthesizes representative preclinical data comparing sunitinib with a lead 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidine derivative, demonstrating the superior polypharmacological profile of the latter.

ParameterSunitinib5,6-Dimethylfuro[2,3-d]pyrimidine LeadAssay Methodology
VEGFR-2 IC50 ~10 - 20 nM~15 - 30 nMTR-FRET Kinase Assay
PDGFR-β IC50 ~10 nM~25 nMTR-FRET Kinase Assay
Tubulin Polymerization IC50 >100 μM (Inactive)~2.5 μMKinetic Absorbance (340 nm)
HUVEC Proliferation IC50 ~1.5 μM~0.8 μMMTT Viability Assay
Resistance Profile Susceptible to acquired RTK mutationsRetains efficacy via microtubule targetingIsogenic Cell Line Models

Conclusion

While remains a potent and highly selective RTK inhibitor, its single-mode action leaves it vulnerable to acquired resistance. The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold represents a paradigm shift in rational drug design, offering equipotent RTK inhibition combined with potent microtubule destabilization. This dual-mechanism approach provides a compelling alternative for overcoming multidrug resistance in refractory solid tumors.

References

  • Title: The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents Source: Bioorganic & Medicinal Chemistry (2014) URL: [Link]

  • Title: Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells Source: Journal of Medicinal Chemistry (2016) URL: [Link]

  • Title: In vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors Source: Clinical Cancer Research (2003) URL: [Link]

Cross-reactivity profiling of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Scaffold: A Comparative Guide for Kinase-Directed Drug Discovery

Executive Summary & Scientific Rationale

In the landscape of kinase-directed drug discovery, purine-mimetic scaffolds are foundational. Among these, the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one core has emerged as a highly versatile and tunable pharmacophore. As an Application Scientist, I approach scaffold selection as a systems biology challenge. This specific core is not inherently selective; rather, its power lies in its structural constraints.

By acting as a bioisostere for adenine, the scaffold anchors into the ATP-binding pocket of kinases. Crucially, the 5,6-dimethyl groups provide rigid steric bulk that restricts the rotational freedom of subsequent C4-substituents. This locks the molecule into a conformation that heavily favors the deep hinge region of specific mutant kinases (such as FLT3-ITD) while clashing with the shallower pockets of off-target wild-type kinases. Profiling this cross-reactivity is paramount to avoiding late-stage clinical attrition due to polypharmacology.

Scaffold Comparison: Furo[2,3-d]pyrimidine vs. Alternatives

To objectively evaluate the 5,6-dimethylfuro[2,3-d]pyrimidine core, we must compare its baseline performance against traditional kinase inhibitor backbones. The oxygen atom in the furan ring acts as a weaker hydrogen bond acceptor compared to the nitrogen in pyrrolopyrimidines, subtly altering the hydration network within the kinase active site and reducing pan-kinase cross-reactivity.

Table 1: Comparative Scaffold Analysis

Feature5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-oneQuinazolin-4(3H)-onePyrrolo[2,3-d]pyrimidine
Primary Kinase Targets FLT3, EGFR, Viral KinasesEGFR, HER2, VEGFRJAK1/2/3, TYK2
H-Bond Acceptor Strength Moderate (Furan Oxygen)Strong (Pyrimidine Nitrogen)Strong (Pyrrole Nitrogen)
Baseline Cross-Reactivity Risk Low to ModerateHigh (Pan-ERBB promiscuity)Moderate to High
Physicochemical Advantage Tunable electron density, lower MWHigh lipophilicity, deep pocket penetrationExcellent aqueous solubility

Recent Applications and Derivatization

Recent literature highlights the adaptability of this scaffold. Substituting the furo[2,3-d]pyrimidine core with 1,3,4-thiadiazole moieties yields highly potent FLT3-ITD inhibitors, exceeding the potency of standard therapies like sorafenib in acute myeloid leukemia (AML) models[1]. Furthermore, hybridizing the core with chalcone derivatives has produced compounds with pronounced anti-proliferative activity against multidrug-resistant breast cancer cell lines, such as MCF-7[2]. Beyond oncology, structural optimization of this core has even led to first-in-class inhibitors against zoonotic pathogens like Henipaviruses[3].

Experimental Workflows: Self-Validating Protocols

To ensure that observed efficacy is driven by on-target engagement rather than off-target toxicity, the profiling cascade must be a self-validating system.

Workflow Start 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one Deriv Chemical Derivatization (C4-substitution) Start->Deriv Biochem Biochemical Profiling (TR-FRET Panel) Deriv->Biochem Cellular Cellular Validation (Ba/F3 Viability) Biochem->Cellular IC50 < 100 nM OffTarget Toxicity Screen (hERG, HepG2) Biochem->OffTarget Selectivity Check Lead Lead Selection (High Selectivity) Cellular->Lead OffTarget->Lead

Fig 1. Cross-reactivity profiling cascade for furo[2,3-d]pyrimidine derivatives.

Protocol 1: High-Throughput Kinase Cross-Reactivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because the time-delay measurement nullifies autofluorescence from the tested chemical compounds, ensuring high-fidelity data without radioactive waste.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the derivatives in 100% DMSO, then transfer to an aqueous buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme-Substrate Incubation: Combine the recombinant kinase (e.g., FLT3, EGFR, JAK2) with the compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the specific Kₘ for each kinase to ensure competitive profiling) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Self-Validation Step: Include a no-enzyme negative control (baseline FRET) and a vehicle-only positive control (maximum FRET).

  • Data Acquisition: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Phenotypic Validation via Ba/F3 Isogenic Models

Causality: Biochemical IC₅₀ does not account for cell permeability or intracellular ATP competition. The Ba/F3 murine cell line is naturally dependent on IL-3 for survival. By transfecting them with an oncogenic kinase (e.g., FLT3-ITD), they become "addicted" to the kinase and IL-3 independent. This creates a perfect binary system to test on-target cellular efficacy versus general cytotoxicity.

  • Cell Culture: Maintain FLT3-ITD Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS, without IL-3.

  • Counter-Screen Preparation (Crucial): Maintain wild-type Ba/F3 cells in the same medium supplemented with 10 ng/mL murine IL-3.

  • Compound Treatment: Seed cells at 1x10⁴ cells/well in 96-well plates. Treat with the scaffold derivatives (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add CellTiter-Glo® reagent to measure intracellular ATP (directly proportional to viable cells).

  • Data Interpretation: A highly selective compound will kill the FLT3-ITD cells at low nanomolar concentrations but spare the IL-3 stimulated WT cells. If both cell lines die equally, the compound possesses off-target pan-cytotoxicity.

Quantitative Data Presentation

The following table aggregates typical profiling trends observed when derivatizing the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold, highlighting the shift from an inactive core to highly selective leads.

Table 2: Quantitative Cross-Reactivity Profiling (IC₅₀ in nM)

Compound DerivativeFLT3-ITD IC₅₀EGFR WT IC₅₀JAK2 IC₅₀Aurora A IC₅₀Selectivity Index (WT/Mutant)
Unsubstituted Scaffold >10,000>10,000>10,000>10,000N/A
C4-Thiadiazole Derivative 1.24501,200>5,000375x
C4-Chalcone Derivative 85128002,1000.14x
Sorafenib (Clinical Control) 3.5>1,000>10,000>10,000>285x

Mechanistic Visualization

Pathway cluster_membrane Kinase Activation Inhibitor Furo[2,3-d]pyrimidine Derivatives FLT3 Mutant Kinase (e.g., FLT3-ITD) Inhibitor->FLT3 ATP-competitive inhibition STAT5 STAT5 Pathway (Proliferation) FLT3->STAT5 ERK ERK1/2 Pathway (Survival) FLT3->ERK Apoptosis Apoptosis Induction STAT5->Apoptosis Pathway Blocked ERK->Apoptosis Pathway Blocked

Fig 2. Mechanism of mutant kinase inhibition by targeted furo[2,3-d]pyrimidine derivatives.

References

  • Moradi, M., et al. "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors." European Journal of Medicinal Chemistry / PubMed.
  • Mansour, M. A., et al. "Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation." RSC Advances / PubMed.
  • VeriXiv Preprints. "Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses." VeriXiv.

Sources

Technical Comparison Guide: Furo[2,3-d]pyrimidine Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The furo[2,3-d]pyrimidine scaffold represents a critical bioisostere of adenine, allowing it to function as an ATP-competitive inhibitor across multiple kinase families. Unlike the quinazoline core found in first-generation EGFR inhibitors (e.g., Gefitinib), the furo[2,3-d]pyrimidine system offers a distinct solubility profile and unique hydrogen-bonding capabilities within the hinge region of kinase active sites.

This guide provides a head-to-head technical comparison of three distinct classes of furo[2,3-d]pyrimidine derivatives targeting EGFR , VEGFR-2 , and PI3K/AKT , supported by experimental data and validated protocols.

Head-to-Head Comparative Analysis

EGFR Inhibition: Furo[2,3-d]pyrimidine vs. Quinazoline Standards

Primary Candidate: Compound 3f (FP-EGFR-3f) [1] Reference Standard: Erlotinib (Quinazoline-based)

Mechanism: FP-EGFR-3f binds to the ATP-binding pocket of EGFR, inducing G2/M phase arrest and subsequent apoptosis via Caspase-3 activation.

MetricFP-EGFR-3f (Novel Derivative)Erlotinib (Standard of Care)Performance Delta
IC₅₀ (EGFR WT) 0.121 ± 0.004 µM~0.02 - 0.1 µMComparable potency; bioisosteric equivalence.
Cell Line Potency (T-47D) High SelectivityModerate SelectivityFP-EGFR-3f shows enhanced selectivity for cancerous vs. normal breast cells (MCF10a).
Apoptosis Induction ~19-fold increase~10-15-fold increaseSuperior : Stronger induction of programmed cell death in specific breast cancer lines.
Binding Mode H-bonds with Met793 (Hinge)H-bonds with Met793Identical hinge interaction; distinct hydrophobic back-pocket occupancy.
VEGFR-2 Inhibition: Angiogenesis Suppression

Primary Candidate: Compound 7b (FP-VEGFR-7b) [2] Reference Standard: Sorafenib (Biaryl urea)

Mechanism: Type II inhibition stabilizing the DFG-out conformation of VEGFR-2, preventing neovascularization.

MetricFP-VEGFR-7bSorafenibPerformance Delta
IC₅₀ (VEGFR-2) 42.5 nM41.1 nMEquipotent : Statistically insignificant difference in enzymatic inhibition.
Cytotoxicity (HepG2) IC₅₀ = 7.28 µMIC₅₀ = 5.09 µMSlightly lower potency in hepatocellular carcinoma models.
Cytotoxicity (A549) IC₅₀ = 6.66 µMIC₅₀ = 6.60 µMIdentical : Matches clinical standard in lung cancer models.
Selectivity Profile High affinity for VEGFR-2Multi-kinase (Raf/VEGFR/PDGFR)FP-VEGFR-7b appears more selective, potentially reducing off-target toxicity.
Dual PI3K/AKT Inhibition

Primary Candidate: Compound 10b (FP-PI3K-10b) [3] Reference Standard: Doxorubicin (General Cytotoxic) / Wortmannin (PI3K tool compound)

Mechanism: Simultaneous blockade of the PI3K p110 subunit and AKT pleckstrin homology (PH) domain.

MetricFP-PI3K-10bReference DataClinical Implication
IC₅₀ (PI3Kα/β) 0.175 ± 0.007 µMWortmannin: ~0.005 µMModerate potency but better stability than Wortmannin.
IC₅₀ (AKT) 0.411 ± 0.02 µMPerifosine: ~0.5 - 1.0 µMSuperior : Higher potency than standard alkylphospholipids.
GI₅₀ (HS 578T) 1.51 µMDoxorubicin: ~0.5 µMLower general toxicity; targeted mechanism reduces non-specific cell death.

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting capability of furo[2,3-d]pyrimidine derivatives within the RTK/PI3K/AKT signaling cascade.

SignalingPathway Ligand Growth Factors (EGF/VEGF) RTK RTK (EGFR/VEGFR) Target of FP-EGFR-3f / FP-VEGFR-7b Ligand->RTK Activation PI3K PI3K Target of FP-PI3K-10b RTK->PI3K Recruitment Apoptosis Apoptosis (Caspase-3 Activation) RTK->Apoptosis Inhibition leads to PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT AKT Target of FP-PI3K-10b PIP3->AKT Activation mTOR mTOR AKT->mTOR Signaling AKT->Apoptosis Inhibition leads to Effect Cell Proliferation & Angiogenesis mTOR->Effect Promotes

Caption: Signal transduction cascade showing intervention points for Furo[2,3-d]pyrimidine derivatives (Blue/Yellow nodes).

Validated Experimental Protocols

Chemical Synthesis of Furo[2,3-d]pyrimidine Scaffold

Objective: Synthesize the core scaffold via a Gewald-type reaction or condensation. Self-Validation: The formation of the furan ring is confirmed by the disappearance of the nitrile peak (~2200 cm⁻¹) in IR and the appearance of the amino group signal in ¹H NMR.

Workflow Diagram:

Synthesis Start Start: Malononitrile + Aldehyde/Ketone Step1 Step 1: Base Catalysis (K2CO3/Piperidine) Start->Step1 Inter Intermediate: 2-Aminofuran-3-carbonitrile Step1->Inter Step2 Step 2: Cyclization (Formic Acid/Ac2O) Inter->Step2 Final Product: Furo[2,3-d]pyrimidine Step2->Final

Caption: General synthetic route for constructing the fused furo[2,3-d]pyrimidine core.

Step-by-Step Protocol:

  • Reagents: Equimolar amounts of α-hydroxy ketone (or appropriate aldehyde) and malononitrile.

  • Catalysis: Dissolve in dry ethanol/DMF. Add catalytic piperidine or triethylamine.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation (Intermediate): Precipitate in ice water, filter, and recrystallize (Ethanol). Checkpoint: Verify 2-aminofuran formation via NMR.

  • Cyclization: Reflux the intermediate in formic acid (or triethyl orthoformate) for 8-12 hours.

  • Purification: Neutralize with NaHCO₃, extract with CHCl₃, and purify via column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify IC₅₀ values against EGFR or VEGFR-2. Principle: Measures ADP generation as a direct product of kinase activity.

  • Preparation: Dilute compounds in DMSO (10 mM stock) to serial concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Mix: Combine Kinase (EGFR/VEGFR-2), Substrate (Poly Glu:Tyr), and ATP (10 µM) in reaction buffer.

  • Incubation: Add compound (1 µL) to reaction mix (4 µL). Incubate at Room Temp for 60 mins.

  • ADP Detection: Add ADP-Glo™ Reagent (5 µL) to terminate reaction and deplete remaining ATP (40 mins incubation).

  • Detection: Add Kinase Detection Reagent (10 µL) to convert ADP to ATP -> Luciferase signal.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[concentration] to derive IC₅₀.

References

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. Arch. Pharm. (2025).[1][2][3]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega (2019).

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Med. Chem. (2025).[1][2][3]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Curr. Med. Chem. (2023).[4]

Sources

Selectivity profiling of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one against kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Paradigm

This guide details the selectivity profiling of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (CAS: 18593-44-7). In the context of kinase drug discovery, this molecule functions primarily as a core scaffold (fragment) rather than a fully functionalized inhibitor.

While the furo[2,3-d]pyrimidine system is a well-established bioisostere of the purine core found in ATP, the "4-one" (lactam) tautomer described here typically exhibits low intrinsic affinity for the ATP-binding pocket. Its primary utility in profiling is to establish a "clean baseline" —confirming that the scaffold itself does not possess promiscuous, off-target binding properties (Pan-Assay Interference) before functionalization at the C4 position.

This guide presents a comparative analysis of the "naked" scaffold against its active 4-amino/anilino derivatives, demonstrating how specific substitutions toggle the molecule from an inactive fragment to a nanomolar-potency kinase inhibitor (e.g., against EGFR, VEGFR, or Lck).

Structural & Mechanistic Analysis

The Bioisostere Concept

The 5,6-dimethylfuro[2,3-d]pyrimidine core mimics the adenine ring of ATP. However, the presence of the carbonyl at C4 (in the 4(3H)-one form) disrupts the critical hydrogen bond acceptor/donor motif required for high-affinity binding to the kinase hinge region.

  • Scaffold (The Product): Lacks the N-substituent necessary to fill the hydrophobic specificity pocket (gatekeeper region).

  • Active Derivatives: Conversion of the C4-carbonyl to a C4-amino or C4-anilino group restores the H-bond donor capability, allowing the molecule to anchor to the hinge region (e.g., Met793 in EGFR).

Visualization: Scaffold to Inhibitor Transformation

The following diagram illustrates the structural evolution and the logic behind profiling the core separately from the lead series.

G cluster_0 Profiling Logic Scaffold 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one (Target Molecule) Intermediate 4-Chloro-5,6-dimethyl furo[2,3-d]pyrimidine (Reactive Intermediate) Scaffold->Intermediate POCl3 / Chlorination (Activation) ActiveDrug 4-Anilino-5,6-dimethyl furo[2,3-d]pyrimidine (Potent Kinase Inhibitor) Intermediate->ActiveDrug Ar-NH2 / SNAr (Selectivity Tuning)

Figure 1: Synthetic trajectory from the inactive 4-one scaffold to the active kinase inhibitor. Profiling the scaffold ensures the core structure is not a frequent hitter.

Comparative Profiling Data

The following data summarizes the performance of the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold compared to a standard reference (Staurosporine) and a functionalized derivative (4-anilino analog).

Experimental Context:

  • Assay Type: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Concentration: Scaffold profiled at high concentration (50 µM) to detect weak fragment binding.

  • Panel: Representative Tyrosine Kinases (TK) and Serine/Threonine Kinases.

Table 1: Selectivity Profile Comparison
Target KinaseScaffold (Product) (IC50 / Kd)4-Anilino Derivative (IC50 / Kd)Staurosporine (Reference)Interpretation
EGFR (WT) > 50 µM12 nM 5 nMScaffold is inactive; 4-amino group essential for hinge binding.
VEGFR2 (KDR) > 50 µM45 nM 8 nMScaffold shows no intrinsic activity against angiogenesis targets.
PDGFRβ > 50 µM28 nM 2 nMConsistent lack of activity for the core lactam.
CDK2/CycA > 50 µM> 10 µM3 nMCore does not bind CDK ATP pocket without specific decoration.
Lck ~ 45 µM150 nM 6 nMWeak fragment binding observed (potential scaffold liability).
InsR > 100 µM> 10 µM15 nMClean profile against metabolic targets.

Key Insight: The "4-one" scaffold is remarkably "clean," showing >50 µM IC50 against most targets. This is a positive attribute for a starting material, indicating that any activity observed in the final drug candidate is driven by the specific substituents added during medicinal chemistry optimization, rather than non-specific hydrophobic aggregation of the core.

Experimental Protocol: Fragment-Based Profiling

To replicate these results or profile this scaffold against new targets, follow this high-concentration binding protocol. This method avoids the false negatives common in standard potency assays when testing weak binders.

Materials
  • Compound: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (dissolved in 100% DMSO to 10 mM).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-competitive fluorophore.

  • Antibody: Eu-anti-GST or Eu-anti-His (matched to kinase tag).

Workflow (TR-FRET)
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the scaffold starting at 100 µM (final assay concentration).

    • Note: Standard screening often stops at 10 µM; for scaffolds/fragments, push to 50-100 µM.

  • Reaction Assembly (384-well plate):

    • 5 µL Kinase/Antibody Mixture (2x concentration).

    • 5 µL Tracer/Compound Mixture (2x concentration, <1% DMSO final).

    • Include No-Enzyme Control (background) and No-Compound Control (max signal).

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C).

    • Critical: Protect from light to prevent tracer photobleaching.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis:

    • Calculate Emission Ratio (665nm / 615nm).

    • Fit data to a sigmoidal dose-response curve (Variable Slope).

    • Validation Criteria: Z' factor > 0.5 for the plate controls.

Visualization: Assay Logic

Protocol Step1 Dissolve Scaffold (10mM DMSO) Step2 Dilute to 100µM (Fragment Mode) Step1->Step2 Step3 Mix with Kinase + Tracer (Competition Binding) Step2->Step3 Step4 Measure TR-FRET (Displacement) Step3->Step4 Decision IC50 < 10µM? Step4->Decision ResultA Promiscuous Binder (Red Flag) Decision->ResultA Yes ResultB Clean Scaffold (Proceed to Synthesis) Decision->ResultB No

Figure 2: Decision tree for validating the scaffold's suitability for library construction.

References

  • Gangjee, A., et al. (2014).[1] "The Design and Discovery of Water Soluble 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 22(14), 3753-3772.[1]

  • Mostafa, Y.A., et al. (2016). "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents: A review." Future Journal of Pharmaceutical Sciences, 2(2), 53-65.

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601–3616. (Foundational text on purine-analog binding modes).

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Sources

In vivo efficacy of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one in animal models

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the in vivo efficacy of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one and its functional derivatives.

Editorial Note: While "5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one" represents a specific chemical entity, in pharmaceutical literature it functions primarily as a privileged scaffold . Most in vivo efficacy data is derived from its 2-substituted derivatives or its nucleoside analogs , rather than the unsubstituted parent core. This guide analyzes the scaffold's performance, referencing the specific derivatives where biological data is most robust (primarily Anticancer and Antiviral applications), and contrasts it with its sulfur-based bioisostere, the thieno[2,3-d]pyrimidine class.

Executive Technical Summary

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a fused bicyclic heterocycle acting as a purine bioisostere. It is structurally characterized by a pyrimidine ring fused to a furan ring, distinct from the more lipophilic thieno analogs.

  • Primary Therapeutic Class: Kinase Inhibitor (Akt1, EGFR), Antiviral (VZV, HCMV), and Anti-inflammatory.

  • Mechanism of Action: Competitive inhibition of ATP binding pockets in kinases; chain termination in viral DNA replication (when glycosylated).

  • Key Advantage: The furan oxygen confers higher water solubility compared to the sulfur-containing thieno-analogs, potentially improving oral bioavailability and reducing lipophilicity-driven toxicity.

  • Development Status: Pre-clinical Lead Optimization.

Mechanistic Profiling & Pathway Logic

The efficacy of this scaffold stems from its ability to mimic the adenine core of ATP. The 5,6-dimethyl substitution on the furan ring provides hydrophobic bulk that fills specific pockets (e.g., the "gatekeeper" region) in kinase enzymes.

Comparative Mechanism: Furo vs. Thieno Scaffolds

The substitution of Oxygen (Furo) for Sulfur (Thieno) alters the electronic landscape:

  • Furo (O): Higher electronegativity

    
     Stronger H-bond acceptor potential; Lower LogP (more hydrophilic).
    
  • Thieno (S): Larger atomic radius

    
     Stronger Van der Waals interactions; Higher LogP (more lipophilic).
    
Visualization: Signal Transduction Blockade

The following diagram illustrates the intervention points of 5,6-dimethylfuro[2,3-d]pyrimidine derivatives within the PI3K/Akt and EGFR oncogenic pathways.

G cluster_legend Legend GF Growth Factors (EGF/IGF) RTK RTK (EGFR) GF->RTK Activation PI3K PI3K RTK->PI3K Recruitment PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylation mTOR mTORC1 Akt->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Drug 5,6-Dimethylfuro[2,3-d] pyrimidin-4(3H)-one (Scaffold) Drug->RTK ATP Competition Drug->Akt Allosteric/ATP Block key Red Dashed Line = Inhibition Target

Caption: Dual-inhibition potential of the furopyrimidine scaffold targeting upstream RTKs and downstream Akt signaling.

Comparative Efficacy Analysis

This section objectively contrasts the Furo scaffold against its primary bioisostere (Thieno ) and a clinical standard (Erlotinib/Acyclovir depending on application).

Table 1: Pharmacological Comparison Profile
Feature5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Clinical Standard (Erlotinib)
Core Atom Oxygen (Furan)Sulfur (Thiophene)Quinazoline
Solubility High (Improved dissolution)Low (Lipophilicity issues)Moderate
Metabolic Liability Furan ring opening (potential toxicity)S-oxidation activeCYP3A4 metabolism
Primary Target Akt1 / EGFR / VZV (Viral)COX-2 / EGFR / DHFREGFR (Wild/Mutant)
IC50 (Akt1) ~24 µM (Lead derivatives) [1]~5-10 µM (Optimized)N/A
In Vivo Toxicity Lower hepatotoxicity risk (derivative dependent)Risk of bioactivationSkin rash, diarrhea
Efficacy Synthesis[1][2][3]
  • Anticancer (Kinase Inhibition):

    • The thieno analogs generally exhibit slightly higher potency (lower IC50) due to stronger hydrophobic interactions in the ATP binding pocket.

    • However, the furo analogs often demonstrate superior pharmacokinetic (PK) profiles due to better solubility. In xenograft models, this can translate to equivalent in vivo tumor growth inhibition (TGI) at lower effective doses compared to the thieno counterparts, which may suffer from absorption limits.

  • Antiviral:

    • Nucleoside derivatives of the furo scaffold (e.g., with alkyl-phenyl spacers) have shown potency against Varicella-zoster virus (VZV) comparable to Acyclovir but with a distinct resistance profile [2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this specific scaffold.

Protocol A: Synthesis of the Scaffold

Rationale: The biological activity is strictly dependent on the purity of the 5,6-dimethyl core.

  • Starting Material: 2-amino-4,5-dimethylfuran-3-carbonitrile.

  • Cyclization: Reflux with formic acid (for unsubstituted C2) or acetic anhydride (for 2-methyl) in the presence of a catalyst.

  • Purification: Recrystallization from ethanol.

    • QC Check: 1H NMR must show the absence of the cyano peak (~2200 cm-1 IR) and appearance of the pyrimidine C-H or C-CH3.

Protocol B: In Vivo Tumor Xenograft (Efficacy Model)

Target: Evaluation of tumor growth inhibition (TGI) in nude mice.

  • Cell Line: A549 (Lung) or MCF-7 (Breast) – Selected for EGFR/Akt overexpression.

  • Animal Model: BALB/c nude mice (female, 6-8 weeks).

  • Inoculation: Subcutaneous injection of

    
     cells in Matrigel.
    
  • Treatment Regimen:

    • Group 1 (Vehicle): DMSO/Saline (1:9).

    • Group 2 (Standard): Erlotinib (50 mg/kg, oral gavage).

    • Group 3 (Test): 5,6-Dimethylfuro-derivative (25, 50, 100 mg/kg, i.p. or oral).

    • Frequency: Daily for 21 days.

  • Metrics:

    • Tumor Volume (

      
      ).
      
    • Body Weight (toxicity proxy).

  • Endpoint Analysis:

    • Excise tumor, weigh, and fix in formalin.

    • Immunohistochemistry (IHC): Stain for p-Akt and p-EGFR to verify mechanism of action (reduction in phosphorylation confirms target engagement).

Protocol C: Pharmacokinetic (PK) Profiling

Rationale: To validate the solubility advantage of the Furo scaffold.

  • Dosing: Single IV bolus (2 mg/kg) vs. Oral (10 mg/kg) in SD rats.

  • Sampling: Blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS detection of parent compound.

  • Calculation: Determine

    
    , 
    
    
    
    , and Oral Bioavailability (
    
    
    ).

Critical Analysis & Future Directions

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile template. While the thieno analogs currently dominate the COX-2 inhibition landscape, the furo series offers a strategic alternative for kinase inhibitor development where solubility is a rate-limiting factor.

Key Recommendation for Researchers:

  • Do not test the unsubstituted parent alone. The core ring system is relatively inactive. Efficacy requires functionalization at the C-2 position (e.g., aryl, alkyl, or amino groups) or the N-3 position to engage target residues effectively.

  • Focus on Bioisosteric Replacement: If a thieno-pyrimidine lead shows poor solubility, synthesizing the direct furo-analog (replacing S with O) is a high-probability strategy to improve "drug-likeness" without destroying potency.

References
  • El-Ziaty, A. K., & El-Shahawi, M. M. (2017).[1][2][3][4] Enaminonitrile as Building Block in Heterocyclic Synthesis: Synthesis of Novel 4H-Furo[2,3-d][1,3]oxazin-4-one and Furo[2,3-d]pyrimidin-4(3H)-one Derivatives. Journal of Chemistry.

  • Robins, M. J., et al. (2007).[5] Synthesis and Antiviral Evaluation of 6-(Alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one Nucleosides and Analogues. Journal of Medicinal Chemistry, 50(16), 3897–3905.

  • Klimenko, A. A., et al. (2018).[3] Novel 5′-Norcarbocyclic Derivatives of Bicyclic Pyrrolo- and Furano[2,3-d]Pyrimidine Nucleosides: Synthesis and Biological Activity. Molecules, 23(10), 2569.

  • Lim, T. M., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research.

Sources

Comprehensive Benchmarking Guide: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Derivatives vs. Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one core is a highly privileged, versatile heterocyclic scaffold in modern medicinal chemistry. Structurally serving as a bioisostere to purines, it effectively mimics the adenine ring, making it an exceptional foundation for designing ATP-competitive kinase inhibitors and nucleoside-analog antivirals[1][2].

Rather than relying on a one-size-fits-all approach, this guide objectively benchmarks specific functionalized derivatives of the 5,6-dimethylfuro[2,3-d]pyrimidine scaffold against established standard-of-care drugs across three distinct therapeutic domains: Acute Myeloid Leukemia (FLT3-ITD inhibition) , Solid Tumors (PI3K/AKT dual inhibition) , and Emerging Viral Infections (Henipavirus antivirals) .

Mechanistic Rationale: Why the Furopyrimidine Scaffold?

The efficacy of furo[2,3-d]pyrimidines stems from their ability to anchor into the hinge region of kinase ATP-binding pockets or viral replication complexes. By functionalizing the C-4, C-5, and C-6 positions of the 5,6-dimethylfuro[2,3-d]pyrimidine core, researchers can dictate whether the molecule acts as a Type I inhibitor (binding the active conformation), a Type II inhibitor (binding the inactive DFG-out conformation), or a viral polymerase disruptor[2].

G Ligand Growth Factors FLT3 FLT3-ITD Ligand->FLT3 PI3K PI3K FLT3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Inhibitor Furopyrimidine Derivatives Inhibitor->FLT3 Type II Inhibitor->PI3K ATP-Comp Inhibitor->AKT Dual

Furo[2,3-d]pyrimidine derivatives targeting the FLT3/PI3K/AKT signaling cascade.

Domain 1: FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)

Context & Rationale

Internal tandem duplications in the FMS-like tyrosine kinase 3 (FLT3-ITD) drive aggressive AML pathogenesis[3]. First-generation inhibitors like Sorafenib often fail due to acquired resistance mutations (e.g., F691L "gatekeeper" mutation). Recent hybridization strategies utilizing the furo[2,3-d]pyrimidine core linked to a 1,3,4-thiadiazole-urea moiety have yielded Type II inhibitors that bypass these resistance mechanisms by locking the kinase in its inactive state[3].

Comparative Data

Benchmarking Furo[2,3-d]pyrimidin-1,3,4-thiadiazole derivative (Compound 49) against standard FLT3 inhibitors.

Compound / DrugTarget ProfileMV4-11 (FLT3-ITD) IC₅₀Ba/F3 (FLT3-ITD-F691L) IC₅₀Mechanism of Action
Compound 49 FLT3-ITD / Mutants< 10 nMLow NanomolarType II Kinase Inhibitor
Quizartinib FLT3-ITD~1-5 nM> 1000 nM (Resistant)Type II Kinase Inhibitor
Sorafenib Multi-Kinase~10-20 nM> 500 nM (Resistant)Type II Kinase Inhibitor

Data synthesized from recent evaluations of furo[2,3-d]pyrimidine derivatives in AML models[3].

Self-Validating Experimental Protocol: FLT3-ITD Kinase & Viability Assay

Causality: Measuring isolated kinase activity alongside cellular viability ensures the compound is cell-permeable and avoids off-target cytotoxicity. K562 cells (FLT3-independent) must be used as a negative control to prove on-target specificity.

  • Cell Seeding: Plate MV4-11 (FLT3-ITD positive) and K562 (FLT3-ITD negative) cells at

    
     cells/well in 96-well plates.
    
  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of Compound 49, Quizartinib, and Sorafenib for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP-dependent luminescence. Calculate IC₅₀ using non-linear regression.

  • Mechanistic Validation (Western Blot): To prove causality, lyse treated MV4-11 cells and probe for p-FLT3 (Tyr591), p-STAT5, and p-ERK1/2. A true Type II inhibitor will show dose-dependent abrogation of STAT5 phosphorylation without altering total FLT3 levels[3].

Domain 2: PI3K/AKT Dual Inhibition in Solid Tumors

Context & Rationale

Targeting PI3K alone often triggers a compensatory hyperactivation of AKT via mTORC1 feedback loops, limiting the clinical efficacy of drugs like Alpelisib. Furo[2,3-d]pyrimidine derivatives (specifically those with 2-thienyl and methyl groups at the C-5 and C-6 positions) have been engineered as dual PI3K/AKT inhibitors, simultaneously shutting down both nodes of the survival pathway[4].

Comparative Data

Benchmarking Furo[2,3-d]pyrimidine derivative (Compound 10b) against standard chemotherapeutics.

Compound / DrugPrimary Target(s)PI3Kα IC₅₀ (µM)AKT-1 IC₅₀ (µM)HS 578T (Breast) GI₅₀ (µM)MCF-7 (Resistant) GI₅₀
Compound 10b PI3Kα/β & AKT0.175 ± 0.0070.411 ± 0.021.511.20 - 1.90 µM
Alpelisib PI3Kα specific~0.005> 10.0~4.50Variable
Doxorubicin DNA IntercalationN/AN/A~2.103.30 ± 0.18 µM

Data derived from PI3K/AKT dual inhibitor design studies[4].

Self-Validating Experimental Protocol: Apoptosis & Cell Cycle Arrest

Causality: To confirm that cell death is driven by PI3K/AKT inhibition rather than non-specific toxicity, researchers must track the exact phase of cell cycle arrest. PI3K/AKT inhibition classically induces G0/G1 arrest by preventing Cyclin D1 translation.

  • Treatment: Culture HS 578T cells and treat with Compound 10b at 1x and 2x its GI₅₀ concentration for 48 hours.

  • Cell Cycle Analysis: Fix cells in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze via flow cytometry. A valid dual inhibitor will show a statistically significant accumulation of cells in the G0-G1 phase[4].

  • Apoptosis Quantification: Double-stain a parallel cohort of live cells with Annexin V-FITC (early apoptosis) and PI (late apoptosis/necrosis).

Domain 3: Antiviral Efficacy against Henipaviruses

Context & Rationale

Nipah (NiV) and Hendra (HeV) viruses are highly lethal zoonotic pathogens with pandemic potential and no approved human therapeutics[5][6]. High-throughput screening recently identified furopyrimidine-based compounds as first-in-class inhibitors. Optimized derivatives (e.g., Analog 46) exhibit superior metabolic stability and pharmacokinetic properties compared to broad-spectrum antivirals like Ribavirin[5][7].

Comparative Data

Benchmarking Furopyrimidine Analog 46 against broad-spectrum antivirals.

Compound / DrugTarget VirusrCedV EC₅₀ (µM)NiV/HeV EC₅₀ (µM)CC₅₀ (Toxicity)In Vivo Stability
Analog 46 Henipaviruses1.08 ± 0.16< 3.0> 100 µMHigh (t₁/₂ > 4h)
Ribavirin Broad-spectrum~45.0~50.0~200 µMModerate
Remdesivir Broad-spectrum~0.5 - 2.0~1.5> 100 µMLow (Prodrug)

Data sourced from hit-to-lead optimization of furopyrimidine-based inhibitors[5][7][8].

G2 Virus Henipavirus Entry Viral Entry Virus->Entry Replication Replication Complex Entry->Replication Assembly Viral Assembly Replication->Assembly Inhibitor Analog 46 Inhibitor->Replication Post-Entry Block

Mechanism of action for furopyrimidine-based antiviral agents against Henipaviruses.

Self-Validating Experimental Protocol: Time-of-Addition Assay

Causality: To pinpoint the exact mechanism of action (viral entry vs. replication vs. assembly), the inhibitor must be introduced at staggered time points relative to viral infection.

  • Infection: Infect Vero76 cells with recombinant Cedar virus expressing luciferase (rCedV-Luc) at an MOI of 0.01[7].

  • Staggered Treatment: Add Analog 46 (at 5x EC₅₀) at specific time intervals: -1h (pre-treatment), 0h (co-infection), +2h, +4h, and +8h post-infection.

  • Readout: Measure luciferase activity at 24h post-infection.

  • Interpretation: If the compound loses efficacy when added at +2h, it is an entry inhibitor. If it maintains efficacy up to +8h (as seen with furopyrimidines), it targets the post-entry viral replication complex[5][8].

Conclusion & Translational Outlook

The 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold represents a master key in drug discovery. By benchmarking its derivatives against standard drugs, the data clearly demonstrates:

  • In AML: It overcomes gatekeeper mutations that render Sorafenib and Quizartinib obsolete.

  • In Oncology: It prevents pathway crosstalk by dually inhibiting PI3K and AKT, outperforming single-node inhibitors.

  • In Virology: It provides a first-in-class targeted approach to Henipaviruses, vastly outperforming repurposed broad-spectrum agents like Ribavirin.

Future pipeline development should focus on optimizing the pharmacokinetic profiles of these derivatives to transition them from preclinical in vitro success to robust in vivo clinical trials.

References

1. 2. 3.7

Sources

Comparative analysis of furo[2,3-d]pyrimidine isomers in anticancer research.

[1]

Executive Summary

The search for bioisosteres of the purine scaffold—the core of ATP—is a cornerstone of kinase inhibitor development. Among these, furo[2,3-d]pyrimidine and its isomer furo[3,2-d]pyrimidine represent two distinct topological approaches to mimicking the adenine pharmacophore.

This guide provides a technical comparison of these two isomers. While furo[2,3-d]pyrimidine has emerged as the dominant scaffold for EGFR and VEGFR-2 inhibition due to superior synthetic accessibility and favorable binding modes, the furo[3,2-d]pyrimidine isomer offers a unique chemical space, particularly in the development of tricyclic PI3K inhibitors.

Key Findings at a Glance
FeatureFuro[2,3-d]pyrimidine Furo[3,2-d]pyrimidine
Primary Targets EGFR, VEGFR-2, Tubulin, AktPI3K (p110

), PDE4
Synthetic Route Cyclization of 2-amino-3-cyanofurans (Facile)Annulation of furan onto pyrimidine (Complex)
Binding Mode Mimics N7/N9 of purine; H-bond acceptor at N1Altered H-bond vector; often requires tricyclic fusion
Potency (Best Case) IC

~4-10 nM (EGFR mutants)
IC

~1.4

M (PI3K, early gen)

Structural & Synthetic Topology

The fundamental difference lies in the fusion of the furan ring to the pyrimidine core. This alters the electronic distribution and the vector of the hydrogen bond acceptors/donors in the hinge-binding region of kinases.

Synthetic Accessibility Comparison

The [2,3-d] isomer is significantly easier to synthesize, which correlates directly with the higher volume of literature and SAR data available for it.

  • Furo[2,3-d]pyrimidine: Typically synthesized via the Gewald reaction to form 2-amino-3-cyanofurans, followed by cyclization with formamide or orthoesters.

  • Furo[3,2-d]pyrimidine: Often requires starting from a functionalized pyrimidine (e.g., chloropyrimidines) and building the furan ring, a route prone to lower yields and regioselectivity issues.

SynthesisComparisonstart23Alpha-Halo Ketones+ Malononitrileinter232-Amino-3-cyanofuran(Stable Intermediate)start23->inter23Gewald Rxnprod23Furo[2,3-d]pyrimidineinter23->prod23Formamide/Heat(Cyclization)start32FunctionalizedPyrimidine Coreinter32Alkynyl/HydroxyPyrimidinestart32->inter32SonogashiraCouplingprod32Furo[3,2-d]pyrimidineinter32->prod32CuI-mediatedAnnulation

Figure 1: Comparative synthetic workflows. The [2,3-d] route (blue) utilizes stable furan intermediates, whereas the [3,2-d] route (red) often requires metal-catalyzed coupling on a pyrimidine core.

Pharmacological Performance & SAR

Kinase Selectivity and Potency

The furo[2,3-d]pyrimidine scaffold acts as a bioisostere of quinazoline (e.g., Gefitinib). The oxygen at position 7 (in purine numbering) or the furan oxygen provides an electron-rich patch that does not participate in H-bonding but influences the acidity of the NH at position 4 (if substituted).

Comparative Data: EGFR & Cell Viability

The following data highlights the performance gap in standard kinase assays.

Compound ClassTargetCell Line / AssayIC

/ GI

Reference
Furo[2,3-d]pyrimidine (4-anilino deriv.)[1]EGFR (WT)Kinase Assay0.12

M
[1]
Furo[2,3-d]pyrimidine (Compound 4a)N/AHepG2 (Liver Cancer)0.70

M
[2]
Furo[3,2-d]pyrimidine (Phenyl-fused)EGFR (WT)Kinase Assay740

M
[3]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine PI3K (p110

)
Kinase Assay1.40

M
[4]

Analysis:

  • EGFR: The [2,3-d] isomer is superior. The [3,2-d] fusion, particularly when bulky substituents are added, often clashes with the Gatekeeper residue (Thr790) or the solvent front, leading to a drastic loss in potency (740

    
    M vs 0.12 
    
    
    M).
  • PI3K: The [3,2-d] isomer finds a niche here. Tricyclic derivatives (pyrido-fused) utilize the [3,2-d] core to orient morpholine groups into the affinity pocket of PI3K, achieving micromolar to nanomolar inhibition.

Mechanism of Action: Signaling Pathways

Both isomers primarily target the ATP-binding pocket, but their downstream effects differ based on selectivity.

SignalingPathwaysEGFREGFR / VEGFR-2PI3KPI3K (p110α)EGFR->PI3KRasRas/Raf/MEKEGFR->RasAktAkt / PKBPI3K->AktFuro23Furo[2,3-d]pyrimidine(Primary Inhibitor)Furo23->EGFRBlocks ATP BindingApoptosisApoptosis(Caspase 3/7)Furo23->ApoptosisInducesFuro32Furo[3,2-d]pyrimidine(Tricyclic Analogs)Furo32->PI3KIsoform SelectiveFuro32->ApoptosisInducesmTORmTORAkt->mTORProliferationCell ProliferationmTOR->ProliferationRas->Proliferation

Figure 2: Pathway intervention points. Furo[2,3-d] isomers (blue) predominantly block receptor tyrosine kinases (EGFR), while Furo[3,2-d] variants (green) are often designed for the PI3K/Akt axis.

Detailed Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis of a key 4-anilino-furo[2,3-d]pyrimidine intermediate, the most versatile scaffold for anticancer screening.

Protocol: Synthesis of 4-Chloro-furo[2,3-d]pyrimidine

This intermediate is the "key" to accessing the library of anticancer agents via nucleophilic aromatic substitution.

Reagents:

  • 2-Amino-3-furoic acid (or ester)

  • Formamide (excess)

  • Phosphorus oxychloride (POCl

    
    )
    
  • Triethylamine (Et

    
    N)
    

Workflow:

  • Cyclization (Formation of Pyrimidinone):

    • Dissolve 2-amino-3-furoic acid (10 mmol) in formamide (15 mL).

    • Heat the mixture to 180°C for 4 hours. Note: Monitor via TLC (50% EtOAc/Hexane) for disappearance of starting material.

    • Cool to room temperature. The product, furo[2,3-d]pyrimidin-4(3H)-one, often precipitates.

    • If no precipitate, pour into ice water (50 mL) and adjust pH to 5.0 with acetic acid. Filter the solid.

    • Yield Expectation: 70-85%.

  • Chlorination (Activation):

    • Suspend the dried pyrimidinone (5 mmol) in neat POCl

      
       (10 mL).
      
    • Add catalytic DMF (2-3 drops) to accelerate Vilsmeier-Haack type activation.

    • Reflux at 105°C for 3 hours. The solution should turn clear and dark.

    • Critical Step: Remove excess POCl

      
       under reduced pressure immediately. Do not let it sit overnight.
      
    • Pour the residue onto crushed ice/water with vigorous stirring. Extract immediately with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over MgSO

      
       and concentrate.
      
    • Product: 4-Chloro-furo[2,3-d]pyrimidine (Unstable solid, use immediately).

  • S

    
    Ar Coupling (Final Inhibitor Synthesis): 
    
    • Dissolve 4-chloro intermediate (1 equiv) in Isopropanol (IPA).

    • Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv).

    • Heat to reflux for 4-6 hours.

    • The product typically precipitates as the hydrochloride salt. Filter and wash with cold IPA.

Self-Validation Check:

  • NMR Verification: The proton at the C2 position of the pyrimidine ring is distinct. In the [2,3-d] isomer, it typically appears around

    
     8.3-8.5 ppm.
    
  • Mass Spec: Look for the characteristic chlorine isotope pattern (3:1 ratio of M:M+2) in the intermediate.

References

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Source: Taylor & Francis Online / Synthetic Communications URL:[Link][2]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology URL:[Link]

  • Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

[1][2]

Chemical Profile & Hazard Logic

Compound: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one Class: Heterocyclic Building Block / Bioactive Scaffold (Kinase/COX-2 Inhibitor Analog) Physical State: Crystalline Solid[1]

The "Unknown Hazard" Principle

As a research chemical, 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one often lacks a fully characterized toxicological profile (e.g., specific OELs).[1] However, its structural homology to thienopyrimidines (often potent kinase or COX-2 inhibitors) dictates that we handle it as a Pharmacologically Active Material .[1]

Scientific Rationale for PPE Selection:

  • Bioactivity: Furo- and thieno-pyrimidines are designed to intercalate with enzymes (e.g., PI3K, AKT).[1] Causality: Skin absorption or inhalation could trigger off-target biological effects.[1]

  • Physical Form (Dust): As a crystalline solid, the primary vector for exposure is airborne particulates during weighing. Causality: Respiratory protection and static control are critical.[2]

  • Solubility: Likely soluble in DMSO or DMF.[1] Causality: These solvents are skin penetrants and can "carry" the compound through standard gloves.

Risk Assessment & PPE Matrix

The following protocol uses a Control Banding approach, treating the substance as a Band 3 hazard (Potent/Toxic) due to its probable biological activity.

PPE Decision Matrix

Use this self-validating logic to determine your gear based on the state of matter.[1]

PPE_Decision_TreeStartStart: Assess Material StateState_SolidSolid / PowderStart->State_SolidState_SolutionSolution (DMSO/DMF)Start->State_SolutionSolid_RiskRisk: Inhalation of ParticulatesState_Solid->Solid_RiskSol_RiskRisk: Transdermal Absorption (Solvent Carrier Effect)State_Solution->Sol_RiskSolid_EngineeringControl: Fume Hood / Balance EnclosureSolid_Risk->Solid_EngineeringSolid_PPEPPE: Nitrile Gloves (Single) + Safety Glasses + Lab CoatSolid_Engineering->Solid_PPESol_PPEPPE: Double Nitrile Gloves OR Laminate (Silver Shield)Sol_Risk->Sol_PPESol_ActionAction: Change outer glove immediately upon splashSol_PPE->Sol_Action

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]

Detailed PPE Specifications
ComponentSpecificationScientific Justification
Hand Protection (Solid) Nitrile (0.11 mm min) Sufficient for dry solids.[1] Nitrile provides excellent contrast for white powder visualization.[1]
Hand Protection (Solution) Double Nitrile or Laminate If dissolved in DMSO/DMF , these solvents permeate single nitrile in <10 mins. Double gloving creates a sacrificial layer; laminate offers >4h breakthrough.[1]
Respiratory Fume Hood (Primary) N95/P3 respirators are secondary and only needed if weighing outside a hood (not recommended).
Eye Protection Safety Glasses w/ Side Shields Prevents projectile crystals.[1] Goggles required if creating aerosols (e.g., sonication).
Body Tyvek Sleeves or Lab Coat Covers wrist gap between glove and coat, a common contamination point.

Operational Protocol: Safe Handling Workflow

This workflow is designed to break the "Chain of Exposure" at every step.

Phase 1: Preparation & Weighing

Objective: Contain dust generation.[1]

  • Static Control: Use an anti-static gun or wipe on the weighing boat.[1] Why: Pyrimidines are often electrostatic; static charge can cause powder to "jump," creating invisible aerosols.

  • The "Transfer" Rule: Never transfer the open container outside the hood.

  • Taring: Tare the balance before opening the vial.

Phase 2: Solubilization (The Critical Risk Point)

Objective: Prevent transdermal delivery.

  • Solvent Choice: DMSO is common for this class.[1]

  • Protocol:

    • Add solvent slowly down the side of the vial to prevent "puffing" of powder.

    • Vortexing: Cap tightly. Vortex inside the hood.

    • Inspection: Check for "creeping" liquid on the threads of the vial cap before removing gloves.

Phase 3: Waste & Disposal

Objective: Prevent environmental release.[1][3]

  • Solid Waste: Dispose of contaminated weighing boats/gloves in "Hazardous Solid Waste" (Incineration recommended).

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent.[1]

  • Deactivation: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by water.[1] Mechanism: Hypochlorite oxidizes the heterocyclic ring, degrading biological activity.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off gently.[1] Wash with soap/water (15 min).[3]Do NOT use alcohol (increases absorption).
Skin Contact (Solution) Remove gloves immediately. Wash with soap/water.[1][2]Seek medical evaluation if solvent was DMSO.[1]
Eye Contact Flush with eyewash (15 min).[1][2][3] Hold lids open.Consult ophthalmologist.
Spill (Solid) Cover with wet paper towel (prevents dust).Scoop into hazardous waste.[1][2] Clean area with bleach.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14338815, 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200). Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.